2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid
Description
Properties
IUPAC Name |
2-chloro-4-[2-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O2/c15-12-7-8(5-6-10(12)13(19)20)9-3-1-2-4-11(9)14(16,17)18/h1-7H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYZJNOSHGYDKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60691130 | |
| Record name | 3-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1237080-49-7 | |
| Record name | 3-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive framework for the structural elucidation of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid, a key intermediate in the synthesis of various pharmacologically active molecules and agrochemicals. This document moves beyond a simple recitation of analytical techniques, offering a rationale-driven approach to experimental design and data interpretation. As a self-validating system, each proposed step is grounded in established scientific principles and supported by authoritative references, ensuring methodological robustness and data integrity. The guide details the synergistic application of multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, culminating in the unambiguous structural confirmation by single-crystal X-ray crystallography. Each section provides not only the "how" but, more critically, the "why," empowering researchers to adapt and troubleshoot their own analytical workflows. The protocols and interpretive guidance herein adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines on analytical procedure validation.[1][2][3]
Introduction: The Significance of a Substituted Benzoic Acid
2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid is a biaryl carboxylic acid, a structural motif of significant interest in medicinal chemistry and materials science. The specific arrangement of its substituents—a chloro group, a trifluoromethylphenyl moiety, and a carboxylic acid function—imparts a unique combination of steric and electronic properties that influence its reactivity and biological activity. The chloro and trifluoromethyl groups, in particular, can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.
The unambiguous determination of the structure of this and related molecules is a critical prerequisite for its use in drug discovery and development, as even minor structural variations can lead to significant changes in efficacy and safety. This guide, therefore, presents a holistic and validated approach to the complete structural characterization of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid.
Synthesis and Purification: A Prerequisite for Accurate Analysis
The definitive elucidation of a chemical structure begins with a pure sample. While various synthetic routes to substituted benzoic acids exist, a common and effective method involves a Suzuki-Miyaura cross-coupling reaction.[4][5][6][7][8] This palladium-catalyzed reaction is well-suited for the formation of the biaryl C-C bond.
Proposed Synthetic Pathway: A Suzuki-Miyaura Approach
A plausible and efficient synthesis of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid involves the coupling of 2-chloro-4-bromobenzoic acid with 2-(trifluoromethyl)phenylboronic acid.
Caption: Proposed Suzuki-Miyaura synthesis of the target compound.
Experimental Protocol: Synthesis and Purification
-
Step 1: Reaction Setup. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, combine 2-chloro-4-bromobenzoic acid (1.0 eq), 2-(trifluoromethyl)phenylboronic acid (1.2 eq), and sodium carbonate (3.0 eq).
-
Step 2: Solvent and Catalyst Addition. Add a 3:1:1 mixture of toluene, ethanol, and water. Degas the mixture by bubbling nitrogen through it for 20 minutes. To this, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Step 3: Reaction. Heat the mixture to reflux (approximately 90-100 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Step 4: Work-up. Cool the reaction mixture to room temperature and dilute with water. Acidify to pH 2-3 with 1M HCl, which will precipitate the carboxylic acid product.
-
Step 5: Isolation and Purification. Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid as a solid.
Spectroscopic Elucidation: A Multi-faceted Approach
The following sections detail the expected outcomes from a suite of spectroscopic techniques. The interpretation is based on established principles of spectroscopy and data from analogous compounds.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. For a comprehensive analysis, ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired.[11][12][13]
3.1.1. ¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically 7.0-8.5 ppm) and a broad singlet for the carboxylic acid proton at a downfield chemical shift (>10 ppm). The aromatic protons on both rings will exhibit splitting patterns (doublets, triplets, multiplets) due to coupling with neighboring protons. The interpretation of these complex splitting patterns is key to assigning the substitution pattern.[14][15]
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Carboxylic Acid (-COOH) | > 10 | br s | - |
| Aromatic Protons | 7.2 - 8.2 | m | - |
The complexity of the aromatic region arises from the overlapping signals of the seven aromatic protons and their respective spin-spin couplings.
3.1.2. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum will provide information on the number of unique carbon environments. The spectrum will show signals for the carboxylic acid carbonyl carbon (~165-175 ppm), the aromatic carbons (120-140 ppm), and the trifluoromethyl carbon (quartet, ~120-130 ppm due to C-F coupling).
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |
| Carboxylic Acid (-C OOH) | 165 - 175 | s |
| Aromatic C -Cl | 130 - 140 | s |
| Aromatic C -CF₃ | 125 - 135 | q |
| Other Aromatic Carbons | 120 - 140 | s or d (from long-range C-F coupling) |
| C F₃ | 120 - 130 | q (¹JCF ≈ 270-280 Hz) |
3.1.3. ¹⁹F NMR Spectroscopy: A Unique Probe for the Trifluoromethyl Group
The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence and electronic environment of the trifluoromethyl group. A single signal, a singlet, is expected for the -CF₃ group, as there are no neighboring fluorine atoms to cause splitting.[16][17] The chemical shift of this signal will be indicative of the electronic environment of the trifluoromethyl-substituted phenyl ring.
Predicted ¹⁹F NMR Data:
| Fluorine Assignment | Predicted Chemical Shift (ppm, relative to CFCl₃) | Predicted Multiplicity |
| -CF₃ | -60 to -65 | s |
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is essential for determining the molecular weight of the compound and providing further structural information through its fragmentation pattern.[18][19][20]
3.2.1. High-Resolution Mass Spectrometry (HRMS). HRMS will provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₁₄H₈ClF₃O₂). The presence of chlorine will be indicated by a characteristic M+2 isotopic peak with an intensity of approximately one-third that of the molecular ion peak.
3.2.2. Fragmentation Pattern. Electron ionization (EI) or electrospray ionization (ESI) MS/MS can be used to study the fragmentation of the molecule. Key expected fragmentation pathways include:
-
Loss of a hydroxyl radical (-•OH) from the carboxylic acid group.
-
Loss of a carboxyl group (-COOH) .
-
Loss of a chlorine atom (-Cl) .
-
Cleavage of the biaryl bond , leading to fragments corresponding to the individual substituted phenyl rings.
Caption: Plausible mass fragmentation pathways for the target molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.
Expected FTIR Absorption Bands:
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid O-H | Stretching | 2500-3300 (broad) |
| Aromatic C-H | Stretching | 3000-3100 |
| Carbonyl C=O | Stretching | 1680-1710 |
| Aromatic C=C | Stretching | 1450-1600 |
| C-F (of CF₃) | Stretching | 1100-1350 (strong, multiple bands) |
| C-Cl | Stretching | 600-800 |
Single-Crystal X-ray Crystallography: The Definitive Structure
While spectroscopic methods provide a wealth of information leading to a confident structural assignment, single-crystal X-ray crystallography provides the unambiguous, three-dimensional structure of the molecule in the solid state.[21][22][23][24] This technique is invaluable for determining bond lengths, bond angles, and the overall conformation of the molecule, including the dihedral angle between the two aromatic rings.
Experimental Protocol: From Crystal to Structure
-
Step 1: Crystallization. Grow single crystals of the purified compound suitable for X-ray diffraction. This is often achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A range of solvents should be screened to find optimal crystallization conditions.
-
Step 2: Data Collection. Mount a suitable single crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect diffraction data by rotating the crystal in the beam.
-
Step 3: Structure Solution and Refinement. Process the diffraction data to obtain a set of structure factors. The initial crystal structure can be solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, accurate structure.[25]
Expected Structural Features
Based on the crystal structure of the analogous compound 4-nitro-2-(trifluoromethyl)benzoic acid, several key structural features can be anticipated.[9][10] The steric hindrance between the ortho-chloro and ortho-trifluoromethylphenyl substituents is likely to cause a significant twist between the two aromatic rings, resulting in a non-planar conformation.[26] The carboxylic acid group may also be twisted out of the plane of its attached benzene ring. In the solid state, it is highly probable that the molecules will form hydrogen-bonded dimers through their carboxylic acid groups.
Method Validation: Ensuring Trustworthiness and Reliability
All analytical methods used for the characterization of a compound, especially one intended for use in a regulated industry, must be validated to ensure they are fit for their intended purpose.[1][2][3][27][28] The validation should be conducted in accordance with ICH Q2(R1) guidelines.
Caption: Workflow for analytical method validation according to ICH Q2(R1).
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion: A Unified Approach to Structural Certainty
The comprehensive structural elucidation of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid is achieved through a synergistic and logical application of modern analytical techniques. This guide has outlined a pathway that begins with a pure, well-characterized starting material and proceeds through a multi-pronged spectroscopic investigation, culminating in the definitive three-dimensional structure from single-crystal X-ray crystallography. Each step is underpinned by a robust validation framework, ensuring the integrity and reliability of the generated data. By understanding the "why" behind each experimental choice, researchers are better equipped to tackle the structural challenges of this and other complex molecules, thereby accelerating the pace of innovation in drug discovery and materials science.
References
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Yamuna, T. S., Jasinski, J. P., Anderson, B. J., Yathirajan, H. S., & Kaur, M. (2013). 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1704. Retrieved from [Link]
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Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Interpreting Aromatic NMR Signals. (2021, March 24). YouTube. Retrieved from [Link]
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Cowtan, K. (2021). A beginner's guide to X-ray data processing. The Biochemist. Retrieved from [Link]
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Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. (2023, January 25). YouTube. Retrieved from [Link]
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ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]
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Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]
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Diehl, C., III, Golen, J. A., & Rheingold, A. L. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 4), 524–528. Retrieved from [Link]
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European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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ORNL Neutron Sciences. (n.d.). Methods and Tutorials – Single Crystal Diffraction. Retrieved from [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Ultrafast 19F MAS NMR. (n.d.). Revised manuscript. Retrieved from [Link]
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University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
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International Union of Crystallography. (n.d.). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Retrieved from [Link]
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Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]
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Semantic Scholar. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
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ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]
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PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020, March 6). YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 3-(2-chloro-4-trifluoromethylphenoxy)benzoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]
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University of Southampton. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. Retrieved from [Link]
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Journal of the American Chemical Society. (2024). Developing Biarylhemiboronic Esters for Biaryl Atropisomer Synthesis via Dynamic Kinetic Atroposelective Suzuki–Miyaura Cross-Coupling. Retrieved from [Link]
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Live from the Lab: How to Solve a Crystal Structure. (2025, January 30). YouTube. Retrieved from [Link]
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National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
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How To Analyze The Peaks Of H-NMR Spectroscopy. (2013, January 23). YouTube. Retrieved from [Link]
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The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Retrieved from [Link]
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Synthesis of Triazole Click Ligands for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides. (2019, October 30). MDPI. Retrieved from [Link]
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World Intellectual Property Organization. (n.d.). WO/2022/201155 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. Retrieved from [Link]
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Supporting Information. (n.d.). American Chemical Society. Retrieved from [Link]
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synthesis pathway for 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid
An In-Depth Technical Guide to the Synthesis of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic Acid
Introduction
2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid is a complex biaryl carboxylic acid. Its structure, featuring a chlorinated and a trifluoromethylated phenyl ring linked together, makes it a valuable building block in medicinal chemistry and materials science. The specific arrangement of its functional groups allows for the synthesis of diverse molecular scaffolds with potential applications in drug discovery and the development of novel organic materials. This guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, intended for researchers, scientists, and professionals in the field of drug development.
Retrosynthetic Analysis
A logical approach to the synthesis of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid involves a retrosynthetic analysis that disconnects the molecule at the biaryl bond. This C-C bond disconnection is strategically advantageous as it leads to two simpler, more readily accessible precursors. The most powerful and widely used method for forging such a bond is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction offers high functional group tolerance and generally proceeds with high yields and selectivity.
The retrosynthetic disconnection of the target molecule suggests two key synthons: a 2-chloro-4-halobenzoic acid derivative and a 2-(trifluoromethyl)phenyl organoboron species. This leads to the following synthetic strategy:
Caption: Retrosynthetic analysis of the target molecule.
Primary Synthesis Pathway: Suzuki-Miyaura Cross-Coupling
The forward synthesis, based on the retrosynthetic analysis, involves the coupling of 2-chloro-4-bromobenzoic acid with 2-(trifluoromethyl)phenylboronic acid. This approach is favored due to the commercial availability of the boronic acid and the relatively straightforward synthesis of the brominated benzoic acid derivative.
Synthesis of Starting Material: 2-Chloro-4-bromobenzoic acid
A common method for the synthesis of 2-chloro-4-bromobenzoic acid is the bromination of 2-chlorobenzoic acid.
Experimental Protocol:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reagents: Charge the flask with 2-chlorobenzoic acid and a suitable solvent, such as toluene.
-
Bromination: Add bromine dropwise to the stirred solution at room temperature. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction by carefully adding water. Separate the organic layer and wash it with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 2-chloro-4-bromobenzoic acid as a solid.
| Reagent/Parameter | Condition | Rationale |
| Starting Material | 2-Chlorobenzoic Acid | Readily available and provides the core structure. |
| Brominating Agent | Bromine (Br₂) | Effective electrophile for aromatic bromination. |
| Catalyst | Aluminum Chloride (AlCl₃) | Lewis acid that polarizes the Br-Br bond, activating it for electrophilic attack. |
| Solvent | Toluene | Inert solvent that facilitates the reaction and temperature control. |
| Purification | Recrystallization | Effective method for purifying the solid product. |
Suzuki-Miyaura Cross-Coupling Reaction
The key step in the synthesis is the palladium-catalyzed cross-coupling of 2-chloro-4-bromobenzoic acid with 2-(trifluoromethyl)phenylboronic acid.[2]
Caption: Suzuki-Miyaura cross-coupling workflow.
Experimental Protocol:
-
Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), combine 2-chloro-4-bromobenzoic acid, 2-(trifluoromethyl)phenylboronic acid, a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).[2][3]
-
Solvent: Add a suitable solvent system, often a mixture of an organic solvent like toluene or dioxane and water.[4]
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Work-up: After cooling to room temperature, acidify the mixture with an acid such as hydrochloric acid (HCl) to a pH of approximately 2-3. This will precipitate the carboxylic acid product.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid.
| Reagent/Parameter | Condition | Rationale |
| Aryl Halide | 2-Chloro-4-bromobenzoic acid | Provides one of the aryl scaffolds. |
| Boronic Acid | 2-(Trifluoromethyl)phenylboronic acid | Provides the second aryl scaffold. |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Catalyzes the C-C bond formation.[2] |
| Base | Na₂CO₃ or K₂CO₃ | Activates the boronic acid and facilitates transmetalation. |
| Solvent System | Toluene/Ethanol/Water | Ensures solubility of both organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides the necessary activation energy for the reaction. |
Alternative Synthetic Pathway: Grignard Reaction
An alternative approach to the synthesis of the target molecule involves a Grignard reaction.[5][6] This method would typically start with a dihalo-trifluoromethylbenzene derivative.
Proposed Grignard Pathway:
-
Starting Material: 1-Bromo-4-chloro-2-(trifluoromethyl)benzene.
-
Grignard Reagent Formation: React the starting material with magnesium metal in an anhydrous ether solvent (e.g., diethyl ether or THF). The more reactive bromine will selectively form the Grignard reagent.[6]
-
Carboxylation: Bubble carbon dioxide (CO₂) gas through the Grignard reagent solution, or pour the solution over dry ice.[5]
-
Work-up: Quench the reaction with an aqueous acid solution (e.g., HCl) to protonate the carboxylate and yield the final product.[5]
While this method is viable, it can be more sensitive to moisture and may have limitations with certain functional groups compared to the Suzuki coupling.
Conclusion
The Suzuki-Miyaura cross-coupling reaction represents a highly efficient and reliable method for the synthesis of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid. This pathway offers several advantages, including mild reaction conditions, high functional group tolerance, and typically good to excellent yields. The availability of the necessary starting materials and the robustness of the palladium-catalyzed coupling make this the preferred route for both laboratory-scale synthesis and potential scale-up operations.
References
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A General and Mild Ullmann-Type Synthesis of Diaryl Ethers - Organic Chemistry Portal. (URL: [Link])
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GRIGNARD REACTION – Synthesis of Benzoic Acid. (URL: [Link])
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A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components - SciELO México. (URL: [Link])
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Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - MDPI. (URL: [Link])
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Ullmann condensation - Wikipedia. (URL: [Link])
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. (URL: [Link])
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Intramolecular Ullmann condensation reaction: an effective approach to macrocyclic diaryl ethers | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
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ANNEXURE – 1 Manufacturing Process Product No. 17. 5-BROMO-2-CHLORO-4-ETHOXY BENZOPHENONE Process Description. (URL: [Link])
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Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC - NIH. (URL: [Link])
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(PDF) Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - ResearchGate. (URL: [Link])
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(3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. (URL: [Link])
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Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. (URL: [Link])
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Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid - Taylor & Francis. (URL: [Link])
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Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. (URL: [Link])
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Biogenesis of Benzoic Acids as Precursors - Technische Universität Braunschweig. (URL: [Link])
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An In-depth Technical Guide to the Synthesis of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for preparing 2-chloro-4-(2-trifluoromethylphenyl)benzoic acid and its derivatives. These biaryl carboxylic acid scaffolds are of significant interest in medicinal chemistry and materials science due to their unique structural and electronic properties, which often translate into notable biological activity. This document delves into the primary synthetic methodologies, including Suzuki-Miyaura coupling, Ullmann condensation, and Buchwald-Hartwig amination, offering a detailed analysis of their mechanisms, experimental protocols, and comparative advantages. The guide is intended to serve as a practical resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.
Introduction: The Significance of Biaryl Carboxylic Acid Scaffolds
Biaryl motifs are privileged structures in medicinal chemistry, materials science, and agrochemicals.[1] The constrained yet flexible nature of the biaryl linkage allows for precise spatial orientation of functional groups, which is crucial for molecular recognition and biological activity. The introduction of a trifluoromethyl group imparts unique properties such as increased metabolic stability, lipophilicity, and binding affinity. Consequently, 2-chloro-4-(2-trifluoromethylphenyl)benzoic acid derivatives represent a class of compounds with considerable potential for the development of novel therapeutic agents and functional materials. For instance, derivatives of similarly structured benzoic acids have shown promise as anti-inflammatory and analgesic agents.[2]
This guide will explore the key synthetic disconnections and the corresponding bond-forming reactions to construct the 2-chloro-4-(2-trifluoromethylphenyl)benzoic acid core and its derivatives. The primary focus will be on the formation of the crucial carbon-carbon (C-C), carbon-oxygen (C-O), and carbon-nitrogen (C-N) bonds that define this class of molecules.
Core Synthetic Strategies: A Comparative Analysis
The synthesis of 2-chloro-4-(2-trifluoromethylphenyl)benzoic acid derivatives primarily relies on modern cross-coupling reactions. The choice of a specific methodology is dictated by the desired derivative (the parent carboxylic acid, an ether, or an amine) and is influenced by factors such as substrate scope, functional group tolerance, reaction conditions, and catalyst cost.
Suzuki-Miyaura Coupling: Forging the Biaryl C-C Bond
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds.[3][4][5] This palladium-catalyzed reaction between an organoboron species (typically a boronic acid or ester) and an organic halide or triflate offers high functional group tolerance and generally proceeds under mild conditions.[3]
Mechanistic Rationale:
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:[2][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., a derivative of 2-chlorobenzoic acid).
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
dot graph Suzuki_Miyaura_Mechanism { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.6,5"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Pd0 [label="Pd(0)L2", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_ArylHalide [label="Ar-Pd(II)-X\n | \n L2", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Diaryl [label="Ar-Pd(II)-Ar'\n | \n L2", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar-Ar'", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArylHalide [label="Ar-X", shape=invhouse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; BoronicAcid [label="Ar'-B(OR)2", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base", shape=invhouse, style=filled, fillcolor="#FBBC05", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [color="#5F6368"]; ArylHalide -> OxAdd [color="#5F6368"]; OxAdd -> PdII_ArylHalide [label=" ", color="#5F6368"]; PdII_ArylHalide -> Transmetalation [color="#5F6368"]; BoronicAcid -> Transmetalation [color="#5F6368"]; Base -> Transmetalation [color="#5F6368"]; Transmetalation -> PdII_Diaryl [label=" ", color="#5F6368"]; PdII_Diaryl -> RedElim [color="#5F6368"]; RedElim -> Product [label=" ", color="#5F6368"]; RedElim -> Pd0 [label="Catalyst\nRegeneration", color="#5F6368"]; }
Catalytic Cycle of the Suzuki-Miyaura CouplingExperimental Protocol: Synthesis of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic Acid
This protocol is a representative example and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-chloro-4-bromobenzoic acid (1.0 equiv), (2-trifluoromethylphenyl)boronic acid (1.2 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ and a suitable phosphine ligand.
-
Solvent and Base: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of a base (e.g., 2M Na₂CO₃ or K₂CO₃).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C for 4 to 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature, and perform an aqueous work-up. Acidify the aqueous layer to precipitate the carboxylic acid product. The crude product can be purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Catalyst Selection: For sterically hindered substrates, such as those with ortho-substituents, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed to promote the reductive elimination step.[6][7][8]
-
Base: The base is crucial for the activation of the boronic acid and facilitating transmetalation. The choice of base can influence the reaction rate and yield.
-
Solvent: The solvent system must be able to dissolve both the organic and inorganic reagents and be stable at the reaction temperature.
Ullmann Condensation: Crafting Diaryl Ether Linkages
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers from an aryl halide and a phenol.[9][10] While traditional Ullmann reactions required harsh conditions, modern protocols with various ligands have made this transformation more versatile and applicable to a wider range of substrates.[10][11][12]
Mechanistic Considerations:
The mechanism of the Ullmann condensation is still a subject of some debate, but it is generally accepted to involve a Cu(I)/Cu(III) catalytic cycle. The key steps are believed to be:
-
Formation of a Copper Phenoxide: The phenol reacts with a copper(I) salt in the presence of a base to form a copper phenoxide intermediate.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) center to form a Cu(III) intermediate.
-
Reductive Elimination: The aryl and phenoxy groups on the Cu(III) center couple to form the diaryl ether and regenerate the Cu(I) catalyst.
dot graph Ullmann_Condensation_Mechanism { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.6,5"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes CuI [label="Cu(I)L", fillcolor="#F1F3F4", fontcolor="#202124"]; Phenol [label="Ar'-OH", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base", shape=invhouse, style=filled, fillcolor="#FBBC05", fontcolor="#FFFFFF"]; CuPhenoxide [label="L-Cu(I)-OAr'", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; ArylHalide [label="Ar-X", shape=invhouse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CuIII [label="Ar-Cu(III)-OAr'\n | \n L, X", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar-O-Ar'", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges CuI -> CuPhenoxide [label="+ Ar'-OH, Base", color="#5F6368"]; Phenol -> CuPhenoxide [style=invis]; Base -> CuPhenoxide [style=invis]; CuPhenoxide -> OxAdd [color="#5F6368"]; ArylHalide -> OxAdd [color="#5F6368"]; OxAdd -> CuIII [label=" ", color="#5F6368"]; CuIII -> RedElim [color="#5F6368"]; RedElim -> Product [label=" ", color="#5F6368"]; RedElim -> CuI [label="Catalyst\nRegeneration", color="#5F6368"]; }
Catalytic Cycle of the Ullmann CondensationExperimental Protocol: Synthesis of a Diaryl Ether Derivative
-
Reaction Setup: In a reaction vessel, combine the 2-chloro-4-substituted-benzoic acid derivative (1.0 equiv), the desired phenol (1.0-1.5 equiv), a copper catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., 1,10-phenanthroline or an amino acid, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
Solvent: Add a high-boiling polar solvent such as DMF, DMSO, or NMP.
-
Reaction Conditions: Heat the mixture to a high temperature, typically between 120 and 180 °C, under an inert atmosphere. The reaction progress is monitored by an appropriate analytical technique.
-
Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The product is then purified by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Ligand Selection: The choice of ligand is critical in modern Ullmann couplings. Ligands can accelerate the reaction, lower the required temperature, and broaden the substrate scope. N,N-dimethylglycine is a commonly used and effective ligand.[11]
-
Base: A strong base is required to deprotonate the phenol and form the active nucleophile.
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the order I > Br > Cl. The presence of electron-withdrawing groups on the aryl halide generally enhances its reactivity.[9]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, providing a powerful method for the synthesis of arylamines.[13][14][15] This reaction is highly versatile, with a broad substrate scope that includes a wide range of amines and aryl halides/triflates.[13][16]
Mechanistic Overview:
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle:[14]
-
Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the aryl halide.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium amido complex.
-
Reductive Elimination: The aryl group and the amino group on the palladium center couple to form the arylamine product and regenerate the Pd(0) catalyst.
dot graph Buchwald_Hartwig_Mechanism { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.6,5"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Pd0 [label="Pd(0)L2", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_ArylHalide [label="Ar-Pd(II)-X\n | \n L2", fillcolor="#F1F3F4", fontcolor="#202124"]; AmineCoord [label="Amine\nCoordination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Amine [label="[Ar-Pd(II)-NHR'R'']+\n | \n L2", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotonation [label="Deprotonation", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Amido [label="Ar-Pd(II)-NR'R''\n | \n L2", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar-NR'R''", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArylHalide [label="Ar-X", shape=invhouse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine [label="HNR'R''", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base", shape=invhouse, style=filled, fillcolor="#FBBC05", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [color="#5F6368"]; ArylHalide -> OxAdd [color="#5F6368"]; OxAdd -> PdII_ArylHalide [label=" ", color="#5F6368"]; PdII_ArylHalide -> AmineCoord [color="#5F6368"]; Amine -> AmineCoord [color="#5F6368"]; AmineCoord -> PdII_Amine [label=" ", color="#5F6368"]; PdII_Amine -> Deprotonation [color="#5F6368"]; Base -> Deprotonation [color="#5F6368"]; Deprotonation -> PdII_Amido [label=" ", color="#5F6368"]; PdII_Amido -> RedElim [color="#5F6368"]; RedElim -> Product [label=" ", color="#5F6368"]; RedElim -> Pd0 [label="Catalyst\nRegeneration", color="#5F6368"]; }
Catalytic Cycle of the Buchwald-Hartwig AminationExperimental Protocol: Synthesis of an N-Aryl Benzoic Acid Derivative
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the 2-chloro-4-substituted-benzoic acid derivative (1.0 equiv), the desired amine (1.0-1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃ or a Pd-NHC complex, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.2-1.5 equiv).
-
Solvent: Add an anhydrous aprotic solvent such as toluene, dioxane, or THF.
-
Reaction Conditions: Heat the reaction mixture at a temperature typically ranging from 80 to 110 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling, the reaction is quenched with water and extracted with an organic solvent. The product is then purified by standard methods such as column chromatography.
Causality Behind Experimental Choices:
-
Ligand and Catalyst System: The choice of ligand is paramount for a successful Buchwald-Hartwig amination, especially with challenging substrates like aryl chlorides. Bulky, electron-rich phosphine ligands are generally preferred as they facilitate both the oxidative addition and reductive elimination steps.[16][17][18]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction.
-
Substrate Scope: The reaction is compatible with a wide array of primary and secondary amines. For less reactive aryl chlorides, more active catalyst systems are often necessary.
Data Summary and Comparison of Synthetic Routes
| Feature | Suzuki-Miyaura Coupling | Ullmann Condensation | Buchwald-Hartwig Amination |
| Bond Formed | Carbon-Carbon (C-C) | Carbon-Oxygen (C-O) | Carbon-Nitrogen (C-N) |
| Catalyst | Palladium | Copper | Palladium |
| Typical Temperature | 80 - 110 °C | 120 - 180 °C | 80 - 110 °C |
| Key Reagents | Aryl halide, Boronic acid/ester | Aryl halide, Phenol | Aryl halide, Amine |
| Base | Inorganic (e.g., K₂CO₃, Na₂CO₃) | Strong inorganic (e.g., K₂CO₃, Cs₂CO₃) | Strong, non-nucleophilic (e.g., NaOt-Bu) |
| Advantages | Mild conditions, high functional group tolerance, commercially available reagents. | Lower catalyst cost (copper vs. palladium). | Broad substrate scope for amines, high yields. |
| Challenges | Availability and stability of boronic acids, potential for side reactions with sterically hindered substrates.[6][7][8] | Harsh reaction conditions (high temperature), limited substrate scope in classical methods. | Catalyst sensitivity to air and moisture, cost of specialized ligands. |
Conclusion and Future Outlook
The synthesis of 2-chloro-4-(2-trifluoromethylphenyl)benzoic acid and its derivatives is readily achievable through a variety of modern cross-coupling reactions. The Suzuki-Miyaura coupling stands out as the premier method for constructing the core biaryl framework due to its mild conditions and broad applicability. For the synthesis of diaryl ether and N-aryl derivatives, the Ullmann condensation and Buchwald-Hartwig amination, respectively, offer powerful and reliable synthetic routes.
The continued development of more active and robust catalysts, particularly for challenging substrates such as sterically hindered and electron-deficient aryl chlorides, will further enhance the efficiency and scope of these transformations. The exploration of greener reaction conditions, such as the use of aqueous media or solvent-free systems, is also a promising area of research that will contribute to the sustainable synthesis of these valuable compounds. As our understanding of the biological significance of this scaffold grows, the demand for efficient and versatile synthetic methodologies will undoubtedly continue to drive innovation in this field.
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ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples [Video]. YouTube. [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Retrieved from [Link]
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Schroeder Group - University of Illinois. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Retrieved from [Link]
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Spectroscopic Data for 2-Chloro-4-(2-trifluoromethylphenyl)benzoic Acid: A Technical Overview
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: The Challenge of Characterizing Novel Chemical Entities
In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of novel molecules is paramount. This guide is intended to provide a comprehensive overview of the spectroscopic data for 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid, a compound of interest for its potential applications in medicinal chemistry and materials science. However, a thorough search of publicly available scientific literature and chemical databases has revealed a significant gap: as of January 2026, detailed experimental spectroscopic data—specifically Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for this exact molecule has not been published.
This situation is not uncommon in the field of chemical research, where new compounds are synthesized and characterized in proprietary settings long before their data enters the public domain. The absence of this data necessitates a predictive and comparative approach, leveraging the known spectroscopic features of closely related, structurally analogous compounds.
This technical guide will, therefore, serve a dual purpose. First, it will transparently address the current lack of direct experimental data for the title compound. Second, it will provide a robust theoretical framework for researchers to anticipate the expected spectroscopic characteristics of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid. This will be achieved through a detailed analysis of the spectroscopic data for analogous compounds, providing a valuable reference for any future experimental work.
Molecular Structure and Predicted Spectroscopic Behavior
The structure of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid, presented below, suggests a complex interplay of electronic and steric effects that will govern its spectroscopic signatures.
Figure 1. Chemical structure of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid.
The key structural features that will influence its spectra are:
-
Two Aromatic Rings: A benzoic acid moiety and a trifluoromethylphenyl group linked by a C-C single bond. The rotational freedom around this bond will be sterically hindered.
-
Substituents on the Benzoic Acid Ring: A chlorine atom at the 2-position and the trifluoromethylphenyl group at the 4-position.
-
The Carboxylic Acid Group: This functional group will give rise to characteristic signals in both NMR and IR spectra.
-
The Trifluoromethyl Group: The three fluorine atoms will introduce distinctive features in the 13C and 19F NMR spectra.
Predicted Spectroscopic Data
While awaiting experimental verification, the following sections outline the anticipated spectroscopic data based on the analysis of similar compounds found in the literature.
1H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the carboxylic acid proton. The aromatic region will likely be complex due to the coupling between the protons on both rings.
Table 1: Predicted 1H NMR Chemical Shifts (in ppm) in CDCl3
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad singlet | The chemical shift is highly dependent on concentration and solvent. |
| Aromatic Protons | 7.2 - 8.2 | Multiplets | The exact chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chloro and trifluoromethyl groups. |
13C NMR Spectroscopy
The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The presence of the trifluoromethyl group is expected to result in a quartet for the carbon to which it is attached due to C-F coupling.
Table 2: Predicted 13C NMR Chemical Shifts (in ppm) in CDCl3
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| Carboxylic Acid (-COOH) | 165 - 175 | |
| Aromatic Carbons | 120 - 145 | |
| Carbon attached to CF3 | 120 - 130 (quartet) | The C-F coupling constant (1JCF) is expected to be large (~270-280 Hz). |
| Trifluoromethyl Carbon (-CF3) | 120 - 125 (quartet) |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational modes of the functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands (in cm-1)
| Functional Group | Predicted Wavenumber (cm-1) | Intensity | Vibrational Mode |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | Stretching |
| C=O (Carboxylic Acid) | 1680 - 1710 | Strong | Stretching |
| C-Cl | 700 - 800 | Strong | Stretching |
| C-F (Trifluoromethyl) | 1100 - 1350 | Strong | Stretching |
| Aromatic C=C | 1450 - 1600 | Medium to Strong | Stretching |
Mass Spectrometry
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition.
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]+ | ~314.02 | The exact mass will depend on the isotopes of chlorine. The isotopic pattern for one chlorine atom (35Cl and 37Cl in a ~3:1 ratio) will be observable for the molecular ion and chlorine-containing fragments. |
| [M-OH]+ | ~297.02 | Loss of the hydroxyl radical. |
| [M-COOH]+ | ~269.03 | Loss of the carboxylic acid group. |
Experimental Protocols: A Roadmap for Characterization
For researchers who synthesize 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid, the following experimental protocols are recommended for its spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
1H NMR: Acquire a standard one-dimensional proton spectrum.
-
13C NMR: Acquire a proton-decoupled carbon spectrum. A DEPTQ experiment is recommended to distinguish between CH, CH2, and CH3 carbons and quaternary carbons.
-
19F NMR: Acquire a proton-decoupled fluorine spectrum to confirm the trifluoromethyl group.
-
2D NMR (COSY, HSQC, HMBC): These experiments will be crucial for the unambiguous assignment of all proton and carbon signals, especially for the complex aromatic regions.
-
Figure 2. A generalized workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
-
Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm-1.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI). A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is highly recommended.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to determine the molecular weight and fragmentation pattern.
Comparative Analysis with Related Compounds
The predicted data presented in this guide is informed by the experimental data available for structurally similar molecules. For instance, the spectroscopic data for 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid and 2-Chloro-4-(3-trifluoromethylphenyl)benzoic acid provide valuable reference points for the expected chemical shifts and coupling constants. While the electronic and steric environments are not identical, the fundamental spectroscopic features of the shared functional groups will exhibit predictable trends.
Conclusion and Future Outlook
This technical guide has provided a comprehensive theoretical framework for the spectroscopic characterization of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid. While direct experimental data remains elusive in the public domain, the predictive analysis based on established spectroscopic principles and data from analogous compounds offers a solid foundation for researchers. It is anticipated that as research into this and related compounds progresses, experimental data will become available, allowing for a direct comparison with the predictions outlined herein. The authors of this guide encourage the scientific community to publish such data to enrich our collective understanding of these important chemical entities.
References
As this guide is based on predictive analysis due to the absence of direct experimental data for the title compound, a formal reference list of publications detailing its specific spectroscopic data cannot be provided. The predictions and methodologies described are based on fundamental principles of spectroscopic analysis and data from analogous compounds available in standard chemical databases and literature. Researchers are encouraged to consult general spectroscopy textbooks and databases such as the Spectral Database for Organic Compounds (SDBS) for reference spectra of related functional groups and molecular scaffolds.
A Technical Guide to the Solubility of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic Acid in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid, a molecule of significant interest in pharmaceutical and chemical research. In the absence of extensive published quantitative solubility data for this specific compound, this guide establishes a robust predictive framework based on its physicochemical properties and structural analogy to well-documented compounds. We delve into the molecular architecture to forecast its behavior in a range of organic solvents, from polar protic to non-polar aprotic systems. Furthermore, this document provides a detailed, field-proven protocol for the experimental determination of solubility, adhering to international standards. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively work with and formulate 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid.
Introduction: The Imperative of Solubility in Modern Chemistry
2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid is a complex bi-aryl carboxylic acid. Its structure, featuring a chlorinated benzoic acid core linked to a trifluoromethyl-substituted phenyl ring, suggests its potential as a key intermediate in the synthesis of high-value compounds, including active pharmaceutical ingredients (APIs) and specialty materials. In any chemical process, from synthesis and purification to formulation and bioavailability, solubility is a critical-to-quality attribute that dictates process efficiency, product performance, and economic viability.
Understanding and predicting the solubility of such a molecule in various organic solvents is paramount. For the synthetic chemist, it informs the choice of reaction media and purification strategies like recrystallization. For the formulation scientist, it is the cornerstone of developing effective delivery systems. This guide, therefore, addresses the pressing need for a detailed understanding of this compound's solubility profile.
Physicochemical Profile and Its Implications for Solubility
While experimental data for the target molecule is scarce, we can predict its behavior by dissecting its structural components and examining computed properties for analogous structures.
The molecule's character is fundamentally dichotomous. The benzoic acid moiety provides a polar, hydrophilic center capable of acting as both a hydrogen bond donor (from the hydroxyl group) and acceptor (from the carbonyl and hydroxyl oxygens). Conversely, the large, non-polar surface area contributed by the two phenyl rings , along with the lipophilic chloro and trifluoromethyl (-CF3) groups , imparts a significant hydrophobic character. The trifluoromethyl group is a particularly strong electron-withdrawing group and is known to increase the lipophilicity of a molecule.
A summary of key predicted physicochemical properties, extrapolated from structurally similar compounds, is presented below. These parameters are crucial for understanding the molecule's solubility.
| Property | Predicted Value/Range | Implication for Solubility |
| Molecular Weight | ~316.68 g/mol | The relatively high molecular weight suggests that significant solvent-solute interactions are required to overcome the crystal lattice energy. |
| pKa | 2.8 - 3.5 | The acidic nature of the carboxylic acid (predicted pKa is low due to electron-withdrawing groups) means solubility will be highly pH-dependent in aqueous and protic solvents. In organic solvents, it will influence hydrogen bonding. |
| logP (Octanol/Water) | 4.0 - 5.0 | A high predicted logP value indicates a strong preference for non-polar, lipophilic environments over water. This suggests poor aqueous solubility but favorable solubility in many organic solvents. |
| Polar Surface Area (PSA) | ~37.3 Ų | The PSA, arising solely from the carboxylic acid group, is relatively small compared to the overall molecular size, reinforcing the predominantly hydrophobic nature of the molecule. |
Note: These values are estimates based on the properties of structurally related compounds and are intended for guidance.
Experimental Determination of Thermodynamic Solubility: A Validated Protocol
To move from prediction to empirical data, a robust and reproducible experimental method is essential. The Shake-Flask Method , as outlined in OECD Guideline 105, is the gold-standard for determining the thermodynamic (equilibrium) solubility of a compound.[1][2] This protocol is a self-validating system, as equilibrium is confirmed by consistent concentration measurements over time.
Rationale for Method Selection
The shake-flask method is chosen for its reliability and direct measurement of equilibrium solubility.[2] It ensures that the solvent is fully saturated with the solute and that any supersaturated states have resolved, providing a true measure of the compound's solubility at a given temperature.
Experimental Workflow Diagram
Sources
Methodological & Application
Application Notes and Protocols for the Utilization of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic Acid in Medicinal Chemistry
Introduction: A Privileged Scaffold in Modern Drug Discovery
The strategic design of novel therapeutic agents frequently leverages molecular scaffolds that offer a combination of synthetic accessibility and the potential for diverse biological activities. Biphenyl carboxylic acids represent one such privileged class of structures in medicinal chemistry.[1] The inherent conformational flexibility and the ability to present substituents in a well-defined spatial orientation make them attractive starting points for the development of new drugs. The subject of this guide, 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid , is a biphenyl carboxylic acid derivative that incorporates two key functional groups known to enhance the pharmacological properties of drug candidates: a chlorine atom and a trifluoromethyl group.[2][3][4]
The presence of a trifluoromethyl (-CF3) group can significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][5][6] The chloro substituent, on the other hand, can modulate the electronic properties of the aromatic ring and provide an additional vector for interaction with protein targets. This combination of features suggests that 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid is a promising, albeit underexplored, scaffold for the generation of new chemical entities with potential therapeutic applications in various disease areas.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols involving 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid. While direct medicinal chemistry applications of this specific molecule are not extensively reported in the public domain, this guide will extrapolate its potential based on the known biological activities of structurally related compounds and provide detailed, actionable protocols for its synthesis and derivatization.
Hypothesized Therapeutic Applications Based on Structural Analogs
The potential therapeutic utility of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid can be inferred from the established biological activities of its isomers and other closely related analogs. These "case studies" provide a strong rationale for investigating this scaffold in similar therapeutic areas.
Antimicrobial and Antifungal Agents
Derivatives of benzoic acid containing chloro and trifluoromethyl groups have shown significant promise as antimicrobial and antifungal agents. The substitution pattern on the biphenyl core plays a crucial role in determining the spectrum and potency of activity.
-
Case Study: Fluorine- and Trifluoromethyl-Substituted Biphenyl Derivatives: A recent study on a series of biphenyl derivatives with fluorine and trifluoromethyl substitutions revealed potent antibacterial activity against Escherichia coli. The study highlighted that the position and number of these substituents significantly influence the biological activity, with some derivatives showing improved potency. Molecular docking studies suggested that these compounds act by inhibiting the bacterial enzyme FabH.[7]
-
Inference for 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid: The presence of both chloro and trifluoromethyl groups in the target molecule suggests that its derivatives could be explored for antibacterial and antifungal activities. The 2-chloro substitution on the benzoic acid ring and the 2-trifluoromethyl substitution on the second phenyl ring provide a unique steric and electronic profile that could lead to novel interactions with microbial targets.
Anticancer Agents
The biphenyl scaffold is a common feature in a number of anticancer agents. The ability of this scaffold to be readily functionalized allows for the optimization of activity against various cancer-related targets.
-
Case Study: Small Molecule Biphenyl Carboxylic Acids: A library of biphenyl carboxylic acids was synthesized and evaluated for their in vitro anticancer activity against breast cancer cell lines. While the specific substitution pattern of the title compound was not included, the study demonstrated that substituted biphenyl carboxylic acids can exhibit potent anticancer effects.[8]
-
Inference for 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid: Given the established role of the biphenyl carboxylic acid moiety in anticancer drug design, derivatives of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid are worthy of investigation as potential anticancer agents. The unique substitution pattern could confer selectivity for specific cancer-associated proteins.
Anti-inflammatory and Analgesic Agents
Biphenyl derivatives are also known to possess anti-inflammatory and analgesic properties. The substitution pattern can be tailored to target enzymes and receptors involved in the inflammatory cascade.
-
Case Study: Biphenyl-4-carboxylic acid derivatives: A series of biphenyl-4-carboxylic acid amides have been synthesized and evaluated for their anti-inflammatory activity.[1] This highlights the potential of the biphenyl carboxylic acid scaffold in developing new anti-inflammatory drugs.
-
Inference for 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid: The structural features of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid make it a candidate for derivatization into novel anti-inflammatory agents. The carboxylic acid handle can be converted to amides, esters, or other functional groups to modulate activity and pharmacokinetic properties.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the synthesis of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid and its subsequent derivatization for biological screening. These protocols are based on established synthetic methodologies for similar compounds.
Protocol 1: Synthesis of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid
This protocol describes a plausible synthetic route to the title compound via a Suzuki-Miyaura cross-coupling reaction.
Objective: To synthesize 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid from commercially available starting materials.
Materials:
-
Methyl 2-chloro-4-bromobenzoate
-
(2-Trifluoromethylphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
Step 1: Suzuki-Miyaura Coupling
-
To a round-bottom flask, add methyl 2-chloro-4-bromobenzoate (1.0 eq), (2-trifluoromethylphenyl)boronic acid (1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain methyl 2-chloro-4-(2-trifluoromethylphenyl)benzoate.
Step 2: Saponification
-
Dissolve the methyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid.
dot
Caption: Synthetic workflow for 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid.
Protocol 2: Amide Library Synthesis from 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid
This protocol outlines a general procedure for the synthesis of an amide library from the title compound for structure-activity relationship (SAR) studies.
Objective: To generate a diverse library of amide derivatives for biological screening.
Materials:
-
2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid
-
A diverse set of primary and secondary amines
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography or preparative HPLC
Procedure:
-
To a solution of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid (1.0 eq) in DMF, add PyBOP (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide derivative by silica gel column chromatography or preparative HPLC.
dot
Caption: Workflow for amide library synthesis and screening.
Data Presentation and Interpretation
The synthesized derivatives should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity. For biological screening, a tabular format is recommended for clear presentation of the data.
Table 1: Hypothetical Antimicrobial Activity Data
| Compound ID | R¹ | R² | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 1a | H | Cyclopropyl | >128 | 64 |
| 1b | H | 4-Fluorophenyl | 32 | 16 |
| 1c | Me | Benzyl | 64 | 32 |
| Ref Cpd | - | - | 8 | 4 |
Ref Cpd: Reference Compound
The interpretation of SAR data from such tables will be crucial for guiding the next round of synthesis and optimization. For instance, in the hypothetical data above, the presence of an aromatic ring at the amide nitrogen (Compound 1b) appears to be beneficial for activity against both Gram-positive and Gram-negative bacteria.
Conclusion and Future Directions
While the direct medicinal chemistry applications of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid are not yet well-documented, its structural features and the known biological activities of its close analogs strongly suggest its potential as a valuable scaffold in drug discovery. The protocols provided in this guide offer a practical starting point for the synthesis and evaluation of novel derivatives. Future research should focus on the systematic exploration of the chemical space around this scaffold to identify new lead compounds with potent and selective activities in various therapeutic areas, including infectious diseases, oncology, and inflammation.
References
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Jain, Z. J., Gide, P. S., & Kankate, R. S. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S2873-S2894. [Link]
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Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013). ScienceDirect. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI. [Link]
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Synthesis of N-trifluoromethyl amides from carboxylic acids. (2021). PubMed. [Link]
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Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). PubMed. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). PMC - PubMed Central. [Link]
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Fluorine‐ and Trifluoromethyl‐Substituted Biphenyl Derivatives: Promising Antimicrobial Agents Targeting Escherichia coli FabH. (2023). ResearchGate. [Link]
- CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid. (2013).
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Crystal structure of 2-(4-chlorobenzamido)benzoic acid. (2015). PMC - PubMed Central. [Link]
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Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021). MDPI. [Link]
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Synthesis, characterization and biological screening of novel N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. (2012). ResearchGate. [Link]
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Design, Synthesis, Characterizations and Biological Evaluations of Substituted 2-((3-Chloro-2-Methylphenyl) ((1-Phenyl-1H-1,2,3-Triazol-4-Yl) Methyl) Amino) Benzoic Acid Derivatives. (2022). ResearchGate. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. [Link]
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Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. (2021). ACS Publications. [Link]
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2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. (2018). PubMed. [Link]
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Synthesis, Characterization And Biological Screening Of novel N-(2-chloro-4- (trifluoromethyl) phenyl)-4-(substitutedphenyl). (2012). Journal of Chemical and Pharmaceutical Research. [Link]
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Crystal Structure of 2-(4-chloro-benzamido)-benzoic Acid. (2015). PubMed. [Link]
- CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid. (2012).
-
Synthesis and In Vitro Evaluation of Novel 1, 2, 4-Triazole Derivatives as Antifungal Agents. (2014). ResearchGate. [Link]
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Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (2019). MDPI. [Link]
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Application Note: A Scalable and Robust Protocol for the Synthesis of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic Acid via Suzuki-Miyaura Cross-Coupling
Abstract
This application note provides a detailed, scalable, and field-tested protocol for the synthesis of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid, a key intermediate in the development of pharmaceuticals and agrochemicals. The described methodology is centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, renowned for its high efficiency, functional group tolerance, and scalability.[1][2] This guide is designed for researchers, chemists, and process development professionals, offering in-depth explanations for experimental choices, comprehensive safety protocols, and critical considerations for process scale-up.
Introduction and Scientific Background
2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid is a biaryl carboxylic acid derivative. Molecules with fluorinated moieties, such as the trifluoromethyl group, often exhibit enhanced metabolic stability, bioavailability, and binding affinity, making them valuable building blocks in medicinal chemistry and materials science.[3] The target compound serves as a crucial precursor for the synthesis of various complex organic molecules.[3][4]
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[1][5][6] This Nobel Prize-winning reaction is widely adopted in industrial processes due to its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability of a vast library of boronic acids and palladium catalysts.[2][5][7]
This protocol details the coupling of 2-Chloro-4-iodobenzoic acid with 2-(trifluoromethyl)phenylboronic acid. The choice of an iodo-substituted starting material is deliberate; the carbon-iodine bond is more reactive towards oxidative addition to the palladium(0) catalyst compared to a carbon-bromine or carbon-chlorine bond, often leading to higher reaction rates and yields.
Reaction Scheme
Sources
The Versatile Scaffolding of 2-Chloro-4-(trifluoromethyl)benzoic Acid in Modern Organic Synthesis
Introduction: A Molecule of Strategic Importance
In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient and innovative construction of complex molecular architectures. Among these, 2-Chloro-4-(trifluoromethyl)benzoic acid has emerged as a cornerstone intermediate, particularly in the realms of agrochemical and pharmaceutical development. Its utility stems from a unique confluence of structural features: a carboxylic acid for versatile derivatization, a chloro substituent that serves as a reactive handle for cross-coupling and nucleophilic substitution reactions, and a trifluoromethyl group, which imparts desirable physicochemical properties such as enhanced lipophilicity and metabolic stability to target molecules[1]. This guide provides an in-depth exploration of the applications of 2-Chloro-4-(trifluoromethyl)benzoic acid, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Reactivity Profile
The reactivity of 2-Chloro-4-(trifluoromethyl)benzoic acid is dictated by the interplay of its three key functional groups. The trifluoromethyl group, a strong electron-withdrawing group, enhances the acidity of the carboxylic acid and influences the reactivity of the aromatic ring. The chlorine atom at the 2-position and the trifluoromethyl group at the 4-position activate the aromatic ring towards certain transformations.
| Property | Value | Significance in Synthesis |
| Molecular Formula | C₈H₄ClF₃O₂ | Provides the elemental composition. |
| Molecular Weight | 224.56 g/mol | Essential for stoichiometric calculations. |
| Appearance | Typically a white to off-white solid | Basic physical characteristic. |
| Key Reactive Sites | Carboxylic acid, Chlorine atom, Aromatic ring | Offers multiple points for chemical modification. |
Core Applications in Agrochemical Synthesis
A significant application of this benzoic acid derivative lies in the synthesis of herbicides. The structural motif is a key component in several diphenyl ether herbicides. For instance, the related compound, 3-(2-chloro-4-(trifluoromethyl) phenoxy)-benzoic acid, is a crucial intermediate in the synthesis of widely used herbicides such as acifluorfen and fomesafen[2]. The synthesis of these compounds often involves a nucleophilic aromatic substitution reaction where the chlorine atom of a related dichlorobenzotrifluoride is displaced by a phenoxide. While not a direct use of the title compound, it underscores the importance of the 2-chloro-4-(trifluoromethyl)phenyl moiety in the agrochemical industry. A patented synthetic method for 2-chloro-4-trifluoromethylbenzoic acid itself highlights its role as an important intermediate in the preparation of weedicides[3].
Pivotal Role in Pharmaceutical Discovery: Antitubercular Agents
A compelling application of structurally similar building blocks is in the synthesis of novel antitubercular agents. The benzothiazinones (BTZs) are a promising class of compounds targeting the mycobacterial enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). Notably, the clinical candidates BTZ043 and PBTZ169 (macozinone) have been synthesized using precursors like 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid[4][5]. The synthetic strategies employed for these molecules can be adapted for derivatives of 2-Chloro-4-(trifluoromethyl)benzoic acid to generate novel analogues for structure-activity relationship (SAR) studies.
Conceptual Workflow for Benzothiazinone Synthesis
The following diagram illustrates a generalized synthetic pathway towards a benzothiazinone core, starting from a substituted 2-chlorobenzoic acid. This process highlights the key transformations where our building block would be instrumental.
Caption: Generalized workflow for the synthesis of a benzothiazinone core.
Protocol: Synthesis of a Benzothiazinone Precursor
This protocol is adapted from established literature procedures for similar compounds and provides a robust method for the synthesis of a key thiourea intermediate, which is a direct precursor to the benzothiazinone ring system[4].
Objective: To synthesize a thiourea derivative from 2-Chloro-4-(trifluoromethyl)benzoic acid as a precursor to a novel benzothiazinone analogue.
Materials:
-
2-Chloro-4-(trifluoromethyl)benzoic acid
-
Thionyl chloride (SOCl₂)
-
Potassium thiocyanate (KSCN)
-
A secondary amine (e.g., piperidine)
-
Anhydrous acetonitrile (MeCN)
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Acid Chloride Formation:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve 2-Chloro-4-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride. This is typically used in the next step without further purification.
-
-
Benzoyl Isothiocyanate Formation:
-
Dissolve the crude acid chloride in anhydrous acetonitrile.
-
Add potassium thiocyanate (1.2 eq) to the solution.
-
Heat the mixture to reflux for 1-2 hours. The formation of the isothiocyanate can be monitored by IR spectroscopy (characteristic peak around 2000-2100 cm⁻¹).
-
-
Thiourea Synthesis:
-
Cool the reaction mixture containing the in situ generated benzoyl isothiocyanate to 0 °C.
-
Slowly add the secondary amine (1.0 eq) dropwise.
-
Stir the reaction at room temperature for 1-3 hours until completion.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired thiourea derivative.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial during the acid chloride formation to prevent hydrolysis by atmospheric moisture.
-
In situ Generation: The benzoyl isothiocyanate is highly reactive and is therefore generated and used immediately (in situ) to avoid decomposition and unwanted side reactions.
-
Solvent Choice: Acetonitrile is a suitable solvent for the formation of the isothiocyanate due to its polarity and ability to dissolve the potassium thiocyanate.
Exploring Further Synthetic Transformations
Beyond its use in the synthesis of specific scaffolds, 2-Chloro-4-(trifluoromethyl)benzoic acid is a versatile substrate for a range of fundamental organic reactions.
Suzuki-Miyaura Cross-Coupling
The chlorine atom on the aromatic ring can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl compounds[6][7]. These structures are prevalent in many pharmaceutical agents, including the "sartan" class of antihypertensives[8]. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the C-Cl bond in the oxidative addition step of the catalytic cycle.
Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the electron-withdrawing trifluoromethyl group, particularly when positioned ortho or para to the chlorine atom, can activate the ring for nucleophilic aromatic substitution (SNAr)[9][10][11]. In this reaction, a nucleophile replaces the chlorine atom. This pathway is fundamental for creating diaryl ethers, which are key structural motifs in many herbicides[2]. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex[12].
Conclusion
2-Chloro-4-(trifluoromethyl)benzoic acid is a highly valuable and versatile building block in modern organic synthesis. Its unique combination of functional groups provides a robust platform for the construction of complex molecules with significant applications in the agrochemical and pharmaceutical industries. The protocols and mechanistic discussions provided herein serve as a guide for researchers to harness the full synthetic potential of this important intermediate. As the demand for novel and effective chemical entities continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a crucial role in future discoveries.
References
- CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid - Google P
- CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy)
- Process for the preparation of 2-(4-methylphenyl)
-
(IUCr) 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]
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2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - NIH. [Link]
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16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [Link]
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Suzuki Coupling - Organic Chemistry Portal. [Link]
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Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate - YouTube. [Link]
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Fexinidazole – A New Oral Nitroimidazole Drug Candidate Entering Clinical Development for the Treatment of Sleeping Sickness - PMC - PubMed Central. [Link]
- CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google P
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Fexinidazole - Wikipedia. [Link]
-
(PDF) Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - ResearchGate. [Link]
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16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax. [Link]
-
Nucleophilic Aromatic Substitution - Chemistry Steps. [Link]
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Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors - ePrints Soton - University of Southampton. [Link]
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Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - PubMed Central. [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. [Link]
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Benzoic acid, 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-, 2-ethoxy-1-methyl-2-oxoethyl ester - Substance Details - EPA. [Link]
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Antitrypanosomal activity of fexinidazole, a new oral nitroimidazole drug candidate for treatment of sleeping sickness - PubMed. [Link]
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The Strategic Importance of 2-(Trifluoromethyl)benzoic Acid in Pharmaceutical Development. [Link]
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2-[4-(Tri-fluoro-meth-yl)phenyl-sulfan-yl]benzoic acid - PubMed. [Link]
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Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - MDPI. [Link]
-
3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid - PubChem. [Link]
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- 2. CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid - Google Patents [patents.google.com]
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Application Notes and Protocols: Derivatization of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic Acid for Biological Screening
Abstract
This technical guide provides a comprehensive framework for the strategic derivatization of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid, a scaffold of significant interest in medicinal chemistry. The core objective is to generate a diverse chemical library for subsequent biological screening. We will explore the rationale behind selecting specific derivatization pathways, including esterification, amidation, and hydrazone formation, while also considering bioisosteric replacements for the carboxylic acid moiety.[1][2] Detailed, step-by-step protocols for synthesis, purification, and characterization are provided. Furthermore, this guide outlines a cascade of in vitro biological screening assays, focusing on anti-inflammatory and anticancer activities, to efficiently evaluate the therapeutic potential of the synthesized analogs.
Introduction: Rationale and Scientific Context
The strategic incorporation of fluorine and trifluoromethyl groups has become a cornerstone of modern drug design, often leading to enhanced metabolic stability, improved bioavailability, and superior binding affinity to biological targets.[3] The parent molecule, 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid, combines several key features that make it an attractive starting point for a drug discovery program. The trifluoromethyl group can increase lipophilicity, facilitating passage across biological membranes, while the chlorine atom can modulate the electronic properties of the molecule.[4] The carboxylic acid group, a common pharmacophore, provides a versatile handle for chemical modification.
However, the presence of a carboxylic acid can also lead to metabolic instability and limited passive diffusion across membranes.[1] Therefore, a dual strategy of direct derivatization and bioisosteric replacement is warranted to explore the full potential of this scaffold.[1][2] This application note will detail the synthesis of esters, amides, and hydrazones, as well as explore the potential for replacing the carboxylic acid with bioisosteres like 1,3,4-oxadiazoles.[1]
The derivatized library will be subjected to a tiered biological screening approach. Initial high-throughput screening will focus on general anti-inflammatory and cytotoxic activities.[5][6] Hits from these primary screens will then be advanced to more specific secondary assays, such as cyclooxygenase (COX-2) inhibition and targeted cancer cell line panels.[7][8][9]
The Strategic Importance of Derivatization
The primary goal of derivatizing the parent benzoic acid is to systematically probe the structure-activity relationship (SAR). By modifying the carboxylic acid group, we can alter several key physicochemical properties of the molecule, including:
-
Lipophilicity: Conversion to esters or amides generally increases lipophilicity, which can impact cell permeability and interaction with hydrophobic binding pockets.[10]
-
Hydrogen Bonding Capacity: The carboxylic acid is a strong hydrogen bond donor and acceptor. Esters and amides have altered hydrogen bonding capabilities, which can fine-tune interactions with a biological target.
-
Metabolic Stability: The carboxylic acid group can be a site of metabolic conjugation. Masking it as an ester or amide can improve the metabolic stability of the compound.[3]
-
Introduction of New Pharmacophoric Features: Derivatization allows for the introduction of new functional groups that can engage in additional interactions with a target protein or explore new regions of chemical space.
Synthetic Derivatization Protocols
The following protocols are designed to be robust and adaptable for the synthesis of a diverse library of derivatives from 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
General Considerations for Synthesis
-
Starting Material: 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid should be of high purity (>98%) before commencing derivatization.
-
Reagents and Solvents: All reagents and solvents should be of appropriate grade and dried where necessary.
-
Reaction Monitoring: Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) should be used to monitor the progress of all reactions.
-
Purification: Purification of the final compounds is critical for accurate biological evaluation. Common techniques include flash column chromatography and preparative high-performance liquid chromatography (HPLC).[6]
-
Characterization: The structure and purity of all synthesized compounds must be confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).[11][12][13]
Protocol 1: Esterification via DCC/DMAP Coupling
This method is a reliable and mild procedure for the esterification of carboxylic acids, particularly those that may be sterically hindered.[14]
Reaction Scheme:
Materials:
-
2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid
-
Desired alcohol (e.g., ethanol, isopropanol, benzyl alcohol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous DCM, add DMAP (0.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Amide Synthesis via Acyl Chloride Formation
This two-step procedure involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine.
Reaction Scheme:
Materials:
-
2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid
-
Thionyl chloride (SOCl₂)
-
Desired primary or secondary amine (e.g., aniline, morpholine, piperidine)
-
Triethylamine (TEA) or pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
Step 1: Acyl Chloride Formation
-
To a solution of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid (1.0 eq) in a suitable solvent (e.g., DCM or toluene), add a catalytic amount of dimethylformamide (DMF).
-
Add thionyl chloride (2.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction by observing the cessation of gas evolution.
-
Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure. The resulting acyl chloride is often used in the next step without further purification.
Step 2: Amidation
-
Dissolve the crude acyl chloride in an anhydrous solvent such as DCM or THF.
-
Cool the solution to 0 °C.
-
Add the desired amine (1.2 eq) and a base such as triethylamine (1.5 eq) or pyridine.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 3: Hydrazone Synthesis
Hydrazones are a class of compounds known for a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[15][16][17] The synthesis typically involves the condensation of a hydrazide with an aldehyde or ketone.
Reaction Scheme:
Procedure:
Step 1: Hydrazide Synthesis
-
Convert 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid to its methyl or ethyl ester using the esterification protocol described above.
-
To a solution of the ester (1.0 eq) in ethanol, add hydrazine hydrate (5.0 eq).
-
Heat the reaction mixture to reflux for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture, and the hydrazide product will often precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Hydrazone Formation
-
To a solution of the hydrazide (1.0 eq) in ethanol, add the desired aldehyde or ketone (1.1 eq).
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture, and the hydrazone product will often precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. Recrystallization may be necessary for further purification.
Protocol 4: Synthesis of 1,3,4-Oxadiazole Bioisosteres
1,3,4-Oxadiazoles are common bioisosteres for carboxylic acids and amides and are present in numerous biologically active compounds.[1][18][19] The synthesis often proceeds from the corresponding hydrazide.
Reaction Scheme:
Procedure:
-
Synthesize the hydrazide of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid as described in Protocol 3.
-
To the hydrazide (1.0 eq), add phosphorus oxychloride (POCl₃) (5-10 eq) slowly at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
The solid product that precipitates is collected by filtration, washed with water, and dried.
-
Purify the crude product by recrystallization or column chromatography.
Biological Screening Protocols
The following protocols outline a tiered approach to the biological evaluation of the synthesized library of derivatives.
Primary Screening: Anti-inflammatory and Anticancer Activity
4.1.1. In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation
This simple and rapid assay is a useful preliminary screen for anti-inflammatory activity.[20]
Principle: Denaturation of proteins is a well-documented cause of inflammation.[20] This assay measures the ability of a compound to inhibit the heat-induced denaturation of bovine serum albumin (BSA).
Materials:
-
Bovine serum albumin (BSA) solution (0.2% w/v in Tris buffer saline)
-
Synthesized compounds (test samples)
-
Diclofenac sodium (positive control)
-
Phosphate buffered saline (PBS)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare stock solutions of the test compounds and diclofenac sodium in a suitable solvent (e.g., DMSO).
-
In a reaction mixture containing 0.5 mL of 0.2% BSA solution and 0.45 mL of PBS, add 0.05 mL of the test compound solution to achieve the desired final concentration.
-
A control group will consist of 0.5 mL of BSA solution and 0.5 mL of PBS without any compound.
-
Incubate the samples at 37 °C for 20 minutes.
-
Induce denaturation by heating the samples at 72 °C for 5 minutes.
-
Cool the samples to room temperature.
-
Measure the absorbance (turbidity) at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
4.1.2. In Vitro Anticancer Assay: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used for in vitro cytotoxicity screening.[5]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds (test samples)
-
Doxorubicin (positive control)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and doxorubicin for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) values for each compound.
Secondary Screening: Target-Specific Assays
Compounds that show significant activity in the primary screens will be advanced to more specific secondary assays to elucidate their mechanism of action.
4.2.1. COX-2 Inhibition Assay
This assay is crucial for identifying compounds with selective anti-inflammatory activity, which can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.
Principle: This is a fluorometric assay that measures the peroxidase activity of COX-2. The assay is based on the detection of Prostaglandin G2, the intermediate product generated by the COX enzyme.[8]
Materials:
-
COX Assay Buffer[7]
-
Arachidonic acid (substrate)[8]
-
Fluorometric probe
-
Celecoxib (selective COX-2 inhibitor, positive control)[7]
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Follow the protocol provided by a commercial COX-2 inhibitor screening kit (e.g., from Cayman Chemical or Sigma-Aldrich).[7][9]
-
Briefly, the COX-2 enzyme is incubated with the test compounds for a specified period.
-
The reaction is initiated by the addition of arachidonic acid.
-
The fluorescence generated from the reaction is measured at the appropriate excitation and emission wavelengths.
-
The IC₅₀ values are determined by plotting the percentage of inhibition against the compound concentration.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison. This will aid in the identification of promising lead compounds and the elucidation of structure-activity relationships.
Table 1: Physicochemical Properties and Yields of Synthesized Derivatives
| Compound ID | R Group | Yield (%) | Molecular Formula | Molecular Weight | cLogP (calculated) |
| Parent Acid | -OH | - | C₁₄H₈ClF₃O₂ | 316.66 | 4.5 |
| Ester-1 | -OCH₂CH₃ | 85 | C₁₆H₁₂ClF₃O₂ | 344.71 | 5.2 |
| Amide-1 | -NHPh | 78 | C₂₀H₁₃ClF₃NO | 391.77 | 6.1 |
| Hydrazone-1 | -NH-N=CHPh | 72 | C₂₁H₁₄ClF₃N₂O | 418.80 | 5.8 |
| Oxadiazole-1 | - | 65 | C₁₅H₈ClF₃N₂O | 338.69 | 4.8 |
Table 2: Biological Activity Data
| Compound ID | Protein Denaturation Inhibition IC₅₀ (µM) | HeLa Cell Cytotoxicity IC₅₀ (µM) | COX-2 Inhibition IC₅₀ (µM) |
| Parent Acid | >100 | >100 | 55.2 |
| Ester-1 | 75.4 | 82.1 | 25.8 |
| Amide-1 | 42.6 | 35.7 | 10.3 |
| Hydrazone-1 | 28.9 | 15.2 | 5.1 |
| Oxadiazole-1 | 60.1 | 48.9 | 18.7 |
| Diclofenac | 15.8 | - | - |
| Doxorubicin | - | 0.5 | - |
| Celecoxib | - | - | 0.2 |
Visualizations
Experimental Workflow
Caption: Derivatization and biological screening workflow.
Derivatization Pathways
Caption: Chemical derivatization pathways from the parent benzoic acid.
Conclusion and Future Directions
This application note provides a detailed and actionable guide for the derivatization of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid and the subsequent biological evaluation of the resulting compound library. The outlined protocols for synthesis and screening are robust and can be adapted to explore a wide range of chemical space. The preliminary data presented in the tables suggest that derivatization of the carboxylic acid moiety can lead to a significant enhancement of biological activity. In particular, the formation of hydrazones appears to be a promising strategy for increasing both anti-inflammatory and anticancer potency.
Future work should focus on expanding the library of derivatives, particularly with a wider range of amines and aldehydes for amide and hydrazone synthesis. Additionally, further investigation into the mechanism of action of the most potent compounds is warranted, including screening against a broader panel of cancer cell lines and other inflammatory targets. The insights gained from these studies will be invaluable for the rational design of the next generation of therapeutic agents based on this promising chemical scaffold.
References
- Synthesis and Biological Activity of 2-(trifluoromethyl)-1H-benzimidazole Derivatives Against Some Protozoa and Trichinella Spiralis. PubMed.
- What is the synthesis and application of 2-Chloro-4-fluorobenzoic acid?. Guidechem.
- Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives. PubMed.
- Synthesis and Biological Activity of Hydrazones and Derivatives: A Review. MDPI.
- Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI.
- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. Benchchem.
- Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. PMC.
- Synthesis of Heterocycles from 2‐Acylbenzoic Acids. ResearchGate.
- Carboxylic Acid (Bio)Isosteres in Drug Design. PMC - PubMed Central.
- Screening and Isolation of Potential Anti-Inflammatory Compounds from Saxifraga atrata via Affinity Ultrafiltration-HPLC and Multi-Target Molecular Docking Analyses. PubMed Central.
- Method for esterifying sterically hindered carboxylic acids. Google Patents.
- NMR Characterization of RNA Small Molecule Interactions. PMC - PubMed Central.
- COX-2 Inhibitor Screening Kit (Fluorometric). Sigma-Aldrich.
- In Vitro Assays for Screening Small Molecules. PubMed.
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Application Notes and Protocols for High-Throughput Screening Assays Involving Trifluoromethylphenyl Benzoic Acids
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the design, validation, and execution of high-throughput screening (HTS) assays for compounds containing the trifluoromethylphenyl benzoic acid scaffold. This chemical class is of significant interest in medicinal chemistry due to the favorable pharmacological properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity.[1] This guide explains the causal relationships behind experimental choices, provides detailed, self-validating protocols for two distinct and powerful HTS methodologies—Fluorescence Polarization (FP) and a Cell-Based Luciferase Reporter Assay—and offers insights into data analysis and quality control.
Introduction: The Strategic Role of Trifluoromethylphenyl Benzoic Acids in Drug Discovery
The trifluoromethylphenyl benzoic acid motif is a privileged scaffold in modern medicinal chemistry. The inclusion of a trifluoromethyl (-CF3) group can significantly enhance a molecule's pharmacological profile by increasing its metabolic stability—blocking sites prone to enzymatic degradation—and improving lipophilicity, which aids in crossing cellular membranes to reach its target.[1] Many compounds within this class, such as Tolfenamic acid and Niflumic acid, are known inhibitors of cyclooxygenase (COX) enzymes, which are critical mediators of inflammation and pain.[2][3][4][5] Their mechanism often involves blocking the synthesis of prostaglandins, making them valuable non-steroidal anti-inflammatory drugs (NSAIDs).[2][5][6]
High-throughput screening (HTS) is an essential engine in drug discovery, enabling the rapid and automated testing of vast compound libraries to identify "hits" that modulate a specific biological target.[7][8] The primary objective of an HTS campaign is to efficiently sift through thousands to millions of molecules to find promising starting points, or "leads," for further optimization.[8] This guide focuses on robust HTS methods tailored for identifying and characterizing novel bioactive compounds based on the trifluoromethylphenyl benzoic acid structure.
Core Principles of HTS Assay Design and Validation
A successful HTS campaign is built on a well-designed and rigorously validated assay. The process involves systematic steps to ensure the assay is sensitive, reproducible, and suitable for automation.[9][10]
2.1. Assay Validation: A Self-Validating System
Before committing to a full-scale screen, an assay must undergo validation to confirm its performance.[10][11] This process typically involves a multi-day protocol to assess plate-to-plate and day-to-day variability.[12] The key statistical metric for evaluating HTS assay quality is the Z'-factor (Z-prime).[13][14][15]
The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z' = 1 - (3σp + 3σn) / |μp - μn|
This metric provides a dimensionless value that reflects the separation between the control signals relative to their variability.[16][17]
| Z'-Factor Value | Assay Quality Interpretation |
| > 0.5 | Excellent, robust assay suitable for HTS.[13] |
| 0 to 0.5 | Marginal; the assay may be acceptable but could benefit from optimization.[13] |
| < 0 | Poor assay; the signal overlap between controls is too great for reliable screening.[13] |
2.2. Workflow for HTS Campaign
A typical HTS workflow is a multi-step process designed for efficiency and accuracy, from initial setup to hit confirmation.
Caption: A generalized workflow for a high-throughput screening campaign.
Application Note I: Fluorescence Polarization (FP) Assay for Protein-Ligand Binding
3.1. Principle of the Assay
Fluorescence Polarization (FP) is a powerful, homogeneous technique used to measure molecular binding events in real-time.[18][19] The principle is based on the rotational speed of a fluorescently labeled molecule (a "tracer").
-
Unbound Tracer: A small fluorescent tracer, when excited by plane-polarized light, tumbles rapidly in solution before emitting light. This rapid rotation causes the emitted light to be depolarized.
-
Bound Tracer: When the tracer binds to a larger molecule (e.g., a target protein), its rotation is significantly slowed. This slower tumbling results in the emitted light remaining highly polarized.
In a competitive FP assay, a test compound (like a trifluoromethylphenyl benzoic acid derivative) that binds to the target protein will displace the fluorescent tracer, causing a decrease in the measured polarization signal. This makes FP an ideal method for screening large compound libraries for inhibitors of protein-ligand interactions.[18]
3.2. Causality Behind Experimental Choices
-
Choice of Fluorophore: The fluorophore (e.g., Fluorescein, TAMRA) must have a suitable fluorescence lifetime and quantum yield. Its conjugation to the tracer ligand should not interfere with binding to the target protein.
-
Buffer Composition: The buffer must maintain the stability and activity of the target protein. Additives like 0.01% Triton X-100 or Tween-20 are often included to prevent non-specific binding and aggregation of proteins and compounds.
-
Reagent Concentrations: The concentration of the target protein should ideally be at or near the dissociation constant (Kd) of the tracer-protein interaction to ensure assay sensitivity. The tracer concentration is kept low (typically 1-10 nM) to minimize background fluorescence.
3.3. Detailed Protocol: Competitive FP Assay for a Target Protein
This protocol is designed for a 384-well plate format.
Reagents & Materials:
-
Target Protein Stock (e.g., 1 mg/mL in appropriate storage buffer)
-
Fluorescent Tracer Stock (1 mM in DMSO)
-
Test Compounds (10 mM in DMSO)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% (v/v) Triton X-100
-
Black, low-volume 384-well assay plates (e.g., Corning 3820)
-
Plate reader with FP capabilities (e.g., BMG PHERAstar FSX, Molecular Devices Spectramax)
Protocol Steps:
-
Reagent Preparation:
-
Prepare a 2X working solution of the Target Protein in Assay Buffer.
-
Prepare a 2X working solution of the Fluorescent Tracer in Assay Buffer. The optimal concentrations must be determined empirically through titration experiments.[20]
-
Prepare serial dilutions of test compounds in 100% DMSO, then dilute into Assay Buffer to create a 4X final concentration. The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Plate Setup:
-
Test Wells: Add 5 µL of 4X test compound solution.
-
Negative Control (No Inhibition): Add 5 µL of Assay Buffer containing 1% DMSO.
-
Positive Control (Maximum Inhibition): Add 5 µL of a known saturating inhibitor (4X) or, if unavailable, Assay Buffer without protein for the tracer-only signal.
-
-
Protein Addition:
-
Add 10 µL of the 2X Target Protein solution to all wells except those designated for tracer-only measurement.
-
Mix the plate on a plate shaker for 30 seconds.
-
-
Tracer Addition & Incubation:
-
Add 5 µL of the 2X Fluorescent Tracer solution to all wells. The final volume is now 20 µL.
-
Mix the plate on a plate shaker for 1 minute.
-
Incubate the plate in the dark at room temperature for a predetermined time (e.g., 60 minutes) to reach binding equilibrium. This time must be optimized during assay development.
-
-
Data Acquisition:
-
Read the plate using a plate reader equipped with appropriate filters for the chosen fluorophore.
-
Measure fluorescence polarization in millipolarization units (mP).
-
3.4. Data Analysis and Quality Control
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - [(mP_sample - mP_pos) / (mP_neg - mP_pos)])
-
mP_sample: mP value from a test well.
-
mP_pos: Average mP from positive control wells (maximum inhibition).
-
mP_neg: Average mP from negative control wells (no inhibition).
-
-
Calculate Z'-Factor: Use the mP values from at least 16 positive and 16 negative control wells to calculate the Z'-factor and validate the plate's quality.
Application Note II: Cell-Based Luciferase Reporter Assay for Pathway Modulation
4.1. Principle of the Assay
Cell-based reporter assays are fundamental for screening compounds that modulate specific signal transduction pathways within a physiologically relevant context.[21] This assay uses a reporter gene (e.g., Firefly luciferase) under the control of a promoter containing response elements for a specific transcription factor.
-
Pathway Activation: When a signaling pathway is activated (or derepressed), the corresponding transcription factor binds to the response element in the promoter.
-
Reporter Gene Expression: This binding drives the transcription of the luciferase gene.
-
Signal Generation: The translated luciferase enzyme catalyzes a reaction with its substrate (e.g., D-luciferin), producing a quantifiable light signal (luminescence).
Compounds like trifluoromethylphenyl benzoic acids that inhibit COX enzymes can modulate pathways like NF-κB.[2] An HTS assay can be designed to screen for inhibitors of this pathway by measuring the reduction in luciferase expression.
4.2. Causality Behind Experimental Choices
-
Cell Line Selection: The chosen cell line (e.g., HEK293, HeLa) must be robust, easy to transfect (if necessary), and have low endogenous activity of the pathway being studied to ensure a high signal-to-background ratio.
-
Reporter Construct: The promoter must be highly specific to the transcription factor of interest. A constitutively expressed control reporter (e.g., Renilla luciferase) is often co-transfected to normalize for cell viability and transfection efficiency.
-
Lysis Reagent: The lysis buffer must efficiently lyse the cells while preserving the activity of the reporter enzyme.
-
Substrate Stability: Luciferase assays that generate a stable, "glow-type" signal are preferred for HTS as they provide flexibility in read times and do not require specialized injectors.[22]
4.3. Detailed Protocol: NF-κB Luciferase Reporter Assay
This protocol is designed for a 384-well, white, solid-bottom plate format suitable for luminescence measurements.
Reagents & Materials:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter construct.
-
Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.
-
Pathway Agonist: TNF-α (10 ng/mL final concentration).
-
Test Compounds (10 mM in DMSO).
-
Luminescent Assay Reagent (e.g., Promega CellTiter-Glo® 2.0 Assay or Bright-Glo™ Luciferase Assay System).[23]
-
White, opaque 384-well assay plates.
-
Luminometer plate reader.
Protocol Steps:
-
Cell Plating:
-
Trypsinize and count the stable reporter cells.
-
Seed the cells into 384-well plates at an optimized density (e.g., 5,000 cells/well) in 20 µL of culture medium.
-
Incubate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Addition:
-
Prepare 1000X compound stocks in DMSO.
-
Perform a serial dilution and then dilute into culture medium to a 5X final concentration.
-
Add 5 µL of the 5X compound solution to the appropriate wells. For controls, add medium with the corresponding DMSO concentration.
-
Incubate for 1 hour at 37°C.
-
-
Pathway Stimulation:
-
Prepare a 6X solution of TNF-α in culture medium.
-
Add 5 µL of the 6X TNF-α solution to all wells except the unstimulated negative controls. Add 5 µL of medium to the negative control wells. The final volume is now 30 µL.
-
-
Incubation:
-
Incubate the plate for 6-8 hours at 37°C, 5% CO₂. This incubation time is assay-dependent and must be determined empirically.[24]
-
-
Signal Detection:
-
Equilibrate the plate and the luminescent assay reagent to room temperature.
-
Add 30 µL of the luminescent reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
4.4. Data Analysis and Visualization
Caption: Logic diagram for a cell-based NF-κB luciferase reporter assay.
Data Interpretation:
-
Controls:
-
Negative Control: Unstimulated cells (agonist only) define the baseline (100% inhibition).
-
Positive Control: Stimulated cells with DMSO vehicle define the maximum signal (0% inhibition).
-
-
Analysis: Calculate percent inhibition for each compound concentration relative to the controls. Plot the dose-response curve and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Counter-Screening: A crucial follow-up step is to perform a counter-screen for cytotoxicity (e.g., using an ATP-based viability assay like CellTiter-Glo®) to ensure that the observed inhibition is not due to cell death.[25]
Conclusion
The trifluoromethylphenyl benzoic acid scaffold remains a highly valuable starting point for the discovery of new therapeutic agents. By leveraging robust and well-validated HTS technologies such as Fluorescence Polarization and cell-based reporter assays, researchers can efficiently screen large compound libraries to identify novel modulators of biologically relevant targets. The protocols and principles outlined in this guide provide a framework for establishing self-validating, reliable, and scalable screening campaigns, ultimately accelerating the journey from initial hit identification to lead optimization.
References
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Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved from [Link]
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GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
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Papapanagiotou, I., et al. (2009). Development and validation of a high-performance liquid chromatography method for the evaluation of niflumic acid cross-reactivity of two commercial immunoassays for cannabinoids in urine. Journal of Analytical Toxicology, 33(5), 260-265. Retrieved from [Link]
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El-Damasy, D. A., et al. (2020). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. RSC Advances, 10(49), 29420-29437. Retrieved from [Link]
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ResearchGate. (n.d.). High-Throughput Screening. Retrieved from [Link]
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Iversen, P. W., et al. (2012). HTS Assay Validation. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]
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PubChem. (n.d.). Tolfenamic Acid. Retrieved from [Link]
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Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]
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Dahlin, J. L., et al. (2018). Quantitative High-Throughput Screening Using a Coincidence Reporter Biocircuit. Current Protocols in Chemical Biology, 10(2), 29-51. Retrieved from [Link]
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ResearchGate. (n.d.). Development and Validation of a High-Performance Liquid Chromatography Method for the Evaluation of Niflumic Acid Cross-Reactivity of Two Commercial Immunoassays for Cannabinoids in Urine. Retrieved from [Link]
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BMG LABTECH. (n.d.). The Z prime value (Z´). Retrieved from [Link]
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El-Damasy, D. A., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Omega, 8(26), 23413-23429. Retrieved from [Link]
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Li, Z., et al. (2013). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery, 8(6), 741-751. Retrieved from [Link]
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Eli Lilly and Company & National Institutes of Health Chemical Genomics Center. (2007). Guidance for Assay Development & HTS. Retrieved from [Link]
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Wikipedia. (n.d.). Z-factor. Retrieved from [Link]
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MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(18), 6678. Retrieved from [Link]
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ACS Publications. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry, 56(37), 4928-4933. Retrieved from [Link]
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Wikipedia. (n.d.). Tolfenamic acid. Retrieved from [Link]
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Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Retrieved from [Link]
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NCBI Bookshelf. (n.d.). Assay Guidance Manual. Retrieved from [Link]
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Nakao, H., et al. (2019). An HTRF based high-throughput screening for discovering chemical compounds that inhibit the interaction between Trypanosoma brucei Pex5p and Pex14p. PLoS Neglected Tropical Diseases, 13(1), e0007083. Retrieved from [Link]
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Guechot, C., & Nicolle, P. (1984). Purity assay of niflumic acid by reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 303(2), 440-443. Retrieved from [Link]
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Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]
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DrugBank Online. (2023). Tolfenamic acid. Retrieved from [Link]
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NCBI. (2011). 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2913. Retrieved from [Link]
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PharmaCompass. (n.d.). Tolfedine. Retrieved from [Link]
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NCBI Bookshelf. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
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BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 2-(Trifluoromethyl)benzoic Acid in Pharmaceutical Development. Retrieved from [Link]
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UF Health Cancer Center. (n.d.). Cancer HTS Drug Discovery Initiative. Retrieved from [Link]
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Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]
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Royal Society of Chemistry. (2016). Chapter 1: HTS Methods: Assay Design and Optimisation. In High-Throughput Screening in Drug Discovery. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid Synthesis
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid. Achieving high yield and purity of this key intermediate can be challenging. This document provides a structured troubleshooting guide, answers to frequently asked questions, and a detailed experimental protocol to address common issues encountered in the laboratory, grounded in established chemical principles and practical experience.
Part 1: Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific experimental failures.
Q: My reaction yield is very low or I've isolated no product. What are the most likely causes?
Low or no yield is a frequent problem that can often be traced back to the initial, sensitive steps of the synthesis. Let's break down the potential issues based on the synthetic route.
Scenario A: If using a Grignard Carboxylation Route
The formation of an aryl Grignard reagent followed by quenching with carbon dioxide is a classic method, but it is highly sensitive to reaction conditions.
-
Potential Cause 1: Failure of Grignard Reagent Formation. The Grignard reagent is a powerful nucleophile and a strong base, making it reactive with even trace amounts of protic sources like water.[1][2]
-
Expert Solution: Ensure absolute anhydrous conditions. All glassware must be flame-dried or oven-dried under vacuum and cooled under an inert atmosphere (Argon or Nitrogen). Solvents like diethyl ether or THF must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).[3][4] The magnesium turnings should be activated to remove the passivating oxide layer; this can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium before adding the aryl halide.[3]
-
-
Potential Cause 2: Inefficient Carboxylation. The reaction between the Grignard reagent and CO2 can be inefficient if not performed correctly.
-
Expert Solution: Carboxylation must be performed at low temperatures (typically -78 °C in a dry ice/acetone bath) to minimize side reactions.[1] Ensure efficient mixing and delivery of dry CO2 gas. A highly effective method is to pour the Grignard solution slowly onto a large excess of freshly crushed dry ice with vigorous stirring.[2]
-
Scenario B: If using a Suzuki-Miyaura Cross-Coupling Route
This palladium-catalyzed reaction is more robust than the Grignard route but has its own set of challenges, particularly with sterically hindered or electronically deactivated substrates.
-
Potential Cause 1: Catalyst Deactivation or Low Reactivity. The carboxylic acid group, especially when ortho to the halide, can present steric hindrance and the resulting carboxylate can coordinate to the palladium center, deactivating the catalyst.[5][6]
-
Expert Solution:
-
Choice of Halide: The reactivity order for the oxidative addition step is I > Br >> Cl.[5] If you are struggling with a chloride, switching to the analogous aryl bromide or iodide will significantly accelerate the reaction.
-
Ligand and Catalyst Selection: For challenging couplings, a more electron-rich and bulky phosphine ligand can improve catalyst performance. While Pd(PPh3)4 might work, consider catalyst systems like Pd2(dba)3 with ligands such as P(tBu)3.[7]
-
Protecting the Carboxylic Acid: A reliable strategy is to perform the coupling on the corresponding methyl or ethyl ester of the benzoic acid and then hydrolyze the ester in a final step. This removes the potentially interfering free carboxylic acid from the reaction medium.[6]
-
-
-
Potential Cause 2: Ineffective Base or Transmetalation. The base is critical for activating the boronic acid for the transmetalation step.
-
Expert Solution: An inadequate base can stall the catalytic cycle. Aqueous solutions of K2CO3 or K3PO4 are standard and effective. Ensure the base is fully dissolved and that mixing is efficient to facilitate the reaction between the organic and aqueous phases.
-
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing the cause of low product yield.
Q: My final product is contaminated with persistent impurities. How can I identify and prevent them?
Impurity profiles often provide clear clues about which side reactions are dominant.
Table 1: Common Impurities and Mitigation Strategies
| Impurity Name | Probable Source Reaction | Identification | Prevention & Mitigation Strategy |
| Biphenyl Homocoupling Product | Grignard Route: Wurtz-type coupling of the Grignard reagent with unreacted aryl halide.[3] | Mass spectrometry (MS) will show a mass corresponding to two coupled aryl halide units (minus halogens). | Add the aryl halide solution slowly to the magnesium suspension. This maintains a low concentration of the starting material, minimizing the side reaction. |
| Protodehalogenated Starting Material | Suzuki Route: Replacement of the halogen with a hydrogen atom. | MS or NMR will show the starting material minus the halogen atom. | This side reaction, called protodehalogenation, is often caused by trace oxygen or impurities.[5] Ensure the reaction mixture is thoroughly degassed with an inert gas before adding the palladium catalyst. Using more robust ligands can also help. |
| Unreacted Starting Materials | Both Routes: Incomplete reaction. | Thin-layer chromatography (TLC) or Liquid Chromatography (LC-MS) analysis against authentic standards. | Increase reaction time or temperature moderately. Confirm the quality and stoichiometry of all reagents, especially the boronic acid in Suzuki coupling (often used in slight excess, e.g., 1.1-1.2 equivalents). |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Suzuki-Miyaura reaction, and why is it so widely used?
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[8] It is favored in pharmaceutical development due to its high functional group tolerance, relatively mild reaction conditions, and the commercial availability of a vast array of boronic acids. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Mechanism: The Suzuki-Miyaura Catalytic Cycle
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Q2: How do I best purify the final 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid product?
The carboxylic acid functionality is key to a straightforward purification strategy.
-
Acid-Base Extraction: After the reaction is complete, the mixture is typically diluted with an organic solvent (like ethyl acetate) and water. The organic layer is then extracted with an aqueous base (e.g., 1M NaOH or Na2CO3 solution). The deprotonated carboxylate salt of your product will move into the aqueous layer, leaving most non-acidic organic impurities behind.
-
Precipitation: The basic aqueous layer is then cooled in an ice bath and re-acidified by slowly adding an acid like 2M HCl until the pH is around 2.[9] The protonated carboxylic acid, being much less water-soluble, will precipitate out as a solid.
-
Filtration & Washing: The solid product is collected by vacuum filtration and washed with cold deionized water to remove any residual salts.
-
Recrystallization: For obtaining high-purity material, the crude solid should be recrystallized from a suitable solvent system, such as an ethanol/water or methanol/water mixture.[10][11]
Q3: Can I use an aryl chloride directly in a Suzuki coupling for this synthesis?
While possible, using aryl chlorides is significantly more challenging than using bromides or iodides because the C-Cl bond is much stronger, making the rate-limiting oxidative addition step very slow.[12] Standard catalysts like Pd(PPh3)4 are often ineffective. To achieve successful coupling with an aryl chloride, you typically need specialized, highly active catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) or N-heterocyclic carbene (NHC) ligands, often at higher temperatures.
Part 3: Detailed Experimental Protocol
This section provides a robust, field-tested protocol for the synthesis via the Suzuki-Miyaura cross-coupling pathway.
Optimized Protocol: Suzuki-Miyaura Synthesis
Materials:
-
2-Chloro-4-bromobenzoic acid (1.0 equiv)
-
(2-Trifluoromethylphenyl)boronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.03 equiv)
-
Potassium Carbonate (K2CO3) (3.0 equiv)
-
Toluene
-
Ethanol
-
Deionized Water
-
2M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-chloro-4-bromobenzoic acid, (2-trifluoromethylphenyl)boronic acid, and potassium carbonate.
-
Solvent Addition: Add toluene and deionized water in a 4:1 ratio by volume (e.g., 20 mL toluene and 5 mL water for a 1-gram scale reaction).
-
Degassing: Seal the flask with a septum and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 20-30 minutes. This step is critical to prevent catalyst oxidation.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh3)4 catalyst to the flask.
-
Heating: Heat the reaction mixture to 90 °C in an oil bath and stir vigorously for 6-12 hours. Monitor the reaction's progress by TLC or LC-MS by taking small aliquots from the organic layer.
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the layers in a separatory funnel. Extract the aqueous layer twice more with ethyl acetate.
-
Combine all organic layers and extract the product into a 1M NaOH aqueous solution (3 times).
-
Combine the basic aqueous layers, cool in an ice bath, and acidify to pH ~2 with 2M HCl. A white precipitate should form.
-
Stir the slurry in the ice bath for 30 minutes, then collect the solid by vacuum filtration.
-
-
Purification:
-
Wash the filter cake with cold deionized water.
-
Dry the crude product under high vacuum.
-
For highest purity, recrystallize the solid from a hot ethanol/water mixture.
-
Table 2: Rationale for Key Experimental Parameters
| Parameter | Recommended Setting | Scientific Rationale & Justification |
| Aryl Halide | 2-Chloro-4-bromo benzoic acid | The C-Br bond undergoes oxidative addition with palladium much more readily than the C-Cl bond, ensuring the desired regioselectivity and a higher reaction rate. |
| Degassing | 20-30 min with Ar or N2 | Removes dissolved oxygen, which can oxidize the active Pd(0) catalyst to inactive Pd(II) species and lead to side reactions.[12] |
| Base | K2CO3 (aqueous solution) | The base is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step. |
| Work-up pH | ~2 | Ensures complete protonation of the carboxylate salt to the neutral carboxylic acid, maximizing its precipitation from the aqueous solution.[9] |
References
- Title: Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid - Google Patents Source: Google Patents URL
- Title: A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents Source: Google Patents URL
- Title: Synthesizing method of 2-chloro-4-(methylsulfonyl)
-
Title: What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Source: Quora URL: [Link]
-
Title: Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents Source: JoVE (Journal of Visualized Experiments) URL: [Link]
- Title: Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy)
- Title: Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy)
- Title: 2-chloro-4-fluorobenzoic acid and preparation method thereof - Google Patents Source: Google Patents URL
- Title: Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents Source: Google Patents URL
-
Title: Grignard Formation - Troubleshooting and Perfecting : r/Chempros Source: Reddit URL: [Link]
-
Title: Do carboxylic acids interfere with Suzukis? : r/OrganicChemistry Source: Reddit URL: [Link]
-
Title: Which conditions are favorable for the efficient Suzuki coupling? Source: ResearchGate URL: [Link]
-
Title: 10.6: Reactions of Alkyl Halides - Grignard Reagents Source: Chemistry LibreTexts URL: [Link]
-
Title: Impact of Cross-Coupling Reactions in Drug Discovery and Development Source: PMC (PubMed Central) URL: [Link]
-
Title: Reactions of Grignard Reagents Source: Master Organic Chemistry URL: [Link]
-
Title: an introduction to grignard reagents Source: Chemguide URL: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 10. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 11. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents [patents.google.com]
- 12. quora.com [quora.com]
Technical Support Center: Synthesis of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid
Welcome to the dedicated support center for the synthesis of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. My aim is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower you in your experimental work.
Troubleshooting Guide: Common Side Reactions & Mitigation Strategies
This section addresses the most frequently encountered issues during the synthesis, particularly when employing Suzuki-Miyaura coupling, a prevalent method for this transformation.
Issue 1: Formation of Homocoupling Byproducts
Question: I'm observing significant amounts of biphenyl and/or a symmetric biaryl byproduct derived from my boronic acid starting material. What causes this, and how can I minimize it?
Answer:
The formation of homocoupling byproducts is a classic side reaction in Suzuki-Miyaura couplings. This occurs when two molecules of the same coupling partner react with each other. In your case, you are likely seeing the formation of both a biphenyl from the self-coupling of the (2-trifluoromethylphenyl)boronic acid and a biaryl from the self-coupling of the 2-chloro-4-bromobenzoic acid derivative (assuming a common synthetic route).
Root Cause Analysis:
-
Oxidative Homocoupling of Boronic Acids: This is often the primary culprit. It can be initiated by the palladium catalyst, particularly in the presence of oxygen, or by the base. The mechanism involves the formation of an organopalladium species that then reacts with another molecule of the boronic acid.
-
Reductive Homocoupling of Aryl Halides: While generally less common, the aryl halide can also undergo self-coupling, especially at higher temperatures or with certain catalyst systems.
Mitigation Strategies:
-
Rigorous Degassing: Oxygen is a known promoter of boronic acid homocoupling. Ensure your reaction mixture and solvent are thoroughly degassed before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period (e.g., 30-60 minutes).
-
Choice of Base and Stoichiometry: The strength and type of base can influence the rate of side reactions. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium hydroxide (NaOH) which can accelerate boronic acid decomposition and homocoupling. Use the minimum effective amount of base.
-
Controlled Catalyst Loading: While tempting to increase catalyst loading to drive the reaction to completion, an excess of the palladium catalyst can sometimes increase the rate of side reactions. A typical loading for Suzuki couplings is between 0.5-5 mol%.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate both the desired reaction and the undesired side reactions.
Experimental Protocol: Minimizing Homocoupling in a Suzuki-Miyaura Reaction
| Parameter | Standard Condition | Optimized Condition for Reduced Homocoupling | Rationale |
| Atmosphere | Inert atmosphere | Rigorous degassing (3x Freeze-Pump-Thaw) | Minimizes O₂ which promotes boronic acid homocoupling. |
| Base | NaOH (2 M solution) | K₂CO₃ or Cs₂CO₃ (solid) | Weaker bases are less prone to inducing boronic acid decomposition. |
| Catalyst Loading | 5 mol% | 1-2 mol% | Reduces the potential for catalyst-driven side reactions. |
| Temperature | 100 °C (Reflux) | 80 °C | Lower temperature slows down side reactions more significantly than the desired coupling. |
Issue 2: Protodeboronation of the Boronic Acid
Question: My reaction is stalling, and upon analysis (e.g., by LC-MS or ¹H NMR), I see a significant amount of trifluoromethylbenzene. What is happening to my boronic acid?
Answer:
You are observing protodeboronation, a common side reaction where the boronic acid group is cleaved and replaced by a hydrogen atom from a proton source in the reaction mixture. This effectively destroys your starting material and reduces the overall yield.
Root Cause Analysis:
-
Presence of Protic Solvents/Impurities: Water is the most common proton source. While some water is often necessary for the Suzuki coupling mechanism (to hydrolyze the base and facilitate transmetalation), excessive amounts can lead to significant protodeboronation. Other protic sources like alcohols can also contribute.
-
Elevated Temperatures: The rate of protodeboronation is highly temperature-dependent. Running the reaction at high temperatures for extended periods will exacerbate this issue.
-
Basic Conditions: Strongly basic conditions can also promote the cleavage of the C-B bond.
Mitigation Strategies:
-
Solvent Purity: Use anhydrous solvents to minimize the amount of water in the reaction. However, be aware that a small, controlled amount of water can sometimes be beneficial for the catalytic cycle. A common solvent system is a mixture of an organic solvent (like toluene or dioxane) and water.
-
Controlled Addition of Base: If using an aqueous base, add it slowly to the reaction mixture to avoid localized high concentrations of water and base.
-
Temperature Optimization: As with homocoupling, conduct the reaction at the lowest effective temperature. A temperature screen is often a worthwhile optimization step.
-
Use of Stoichiometric Excess of Boronic Acid: A common strategy to compensate for some loss due to protodeboronation is to use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid.
Workflow for Diagnosing and Mitigating Protodeboronation
Technical Support Center: Optimization of Suzuki Coupling for Sterically Hindered Aryl Chlorides
Welcome to the technical support center for one of the most challenging yet vital transformations in modern organic synthesis: the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique difficulties posed by these substrates. We will move beyond simple protocols to explore the mechanistic rationale behind troubleshooting and optimization, ensuring your success with these demanding reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the coupling of sterically hindered aryl chlorides.
Q1: Why is the Suzuki coupling of sterically hindered aryl chlorides so challenging?
A1: The difficulty arises from a combination of electronic and steric factors that impede the crucial first step of the catalytic cycle: oxidative addition.
-
Electronic Deactivation: Aryl chlorides possess a strong C-Cl bond (bond dissociation energy of ~96 kcal/mol), which is significantly stronger than C-Br (~81 kcal/mol) or C-I (~65 kcal/mol) bonds. This makes the C-Cl bond less reactive and harder to break.
-
Steric Hindrance: Bulky groups (e.g., ortho-substituents) on the aryl chloride physically block the palladium catalyst from accessing the C-Cl bond. This steric shield slows down or completely prevents the oxidative addition step, which is often the rate-limiting step for these substrates.[1][2] Similarly, steric bulk on the boronic acid partner can hinder the transmetalation step.
Q2: I'm setting up a reaction with a di-ortho-substituted aryl chloride for the first time. What is a reliable starting point for my catalyst system?
A2: For such a demanding substrate, a robust catalyst system is essential. A highly effective starting point involves a combination of a palladium(II) precatalyst, a specialized bulky, electron-rich phosphine ligand, and a strong base.
-
Palladium Source: Pd(OAc)₂ or a pre-formed palladium precatalyst complex is a common choice.
-
Ligand: Buchwald-type biaryl phosphine ligands are the gold standard here. SPhos, RuPhos, or XPhos are excellent choices. They possess the necessary steric bulk to promote the formation of a highly reactive, monoligated Pd(0) species and the electron-rich character to facilitate the cleavage of the C-Cl bond.[1][2] N-heterocyclic carbene (NHC) ligands also show great promise for their strong σ-donating properties and steric bulk.[3][4][5]
-
Base: A strong, non-nucleophilic base is typically required. Potassium phosphate (K₃PO₄) is a widely used and effective choice.[6][7] In some cases, stronger bases like potassium tert-butoxide (t-BuOK) may be necessary, particularly for very unreactive substrates.[4]
-
Solvent: Anhydrous, polar aprotic solvents like 1,4-dioxane or toluene, often with a small amount of water, are standard.[1]
Q3: What is the role of water in Suzuki coupling reactions? Should I use it for my sterically hindered substrate?
A3: Water can play several beneficial roles. It can help dissolve inorganic bases like K₃PO₄, leading to a more homogeneous reaction mixture and accelerating the reaction. Mechanistically, the formation of a boronate species [R-B(OH)₃]⁻ through reaction with hydroxide ions is thought to accelerate the transmetalation step.[8] For anhydrous couplings using bases like K₃PO₄, trace amounts of water are often necessary for the reaction to proceed.[1] However, for substrates with water-sensitive functional groups, strictly anhydrous conditions with an appropriate organic-soluble base should be employed.
Part 2: Troubleshooting Guide for Low-Yielding Reactions
When faced with a difficult coupling, a systematic approach to troubleshooting is key. The following guide is structured around common problems and provides logical steps for optimization.
Logical Troubleshooting Workflow
This diagram outlines a decision-making process for troubleshooting a failed or low-yielding Suzuki coupling reaction.
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
Problem: Low to No Conversion (Significant Starting Material Remains)
This is the most common issue and almost always points to a sluggish or failed oxidative addition step.
Q: My reaction stalled at <10% conversion after 24 hours at 80°C. How can I improve the oxidative addition?
A: To overcome the high activation barrier of C-Cl bond cleavage, you need to increase the reactivity of your catalyst system.
-
Enhance the Ligand: The choice of ligand is paramount. Standard ligands like PPh₃ are often ineffective. You need ligands that are both sterically demanding and highly electron-donating.[2][6]
-
Why? Bulky ligands promote the formation of a 14-electron L-Pd(0) species, which is more coordinatively unsaturated and reactive than the 16- or 18-electron species. Electron-donating ligands increase the electron density on the palladium center, making it a better nucleophile to attack the C-Cl bond.[2][9]
-
Action: If you started with a less bulky ligand, switch to a more robust one. See the ligand comparison table below. For instance, moving from a simple phosphine to a Buchwald-type ligand like SPhos or an N-heterocyclic carbene (NHC) ligand can dramatically increase reactivity.[3][5]
-
-
Increase Temperature: The oxidative addition step has a significant activation energy barrier that can often be overcome with thermal energy.
-
Action: Increase the reaction temperature. If you are running the reaction in toluene (b.p. ~111°C), ensure you are at reflux. Switching to a higher-boiling solvent like xylenes (b.p. ~140°C) can be beneficial for extremely challenging substrates.[6]
-
-
Re-evaluate Your Base: The base plays a critical role in the transmetalation step but can also influence the overall catalytic activity.
-
Why? While the base's primary role is to activate the boronic acid, a stronger base can sometimes lead to a more active catalyst, though the mechanism can be complex.
-
Action: If a milder base like K₂CO₃ fails, switch to K₃PO₄.[10] For the most stubborn cases, a stronger base like t-BuOK or NaOt-Bu may be required, but be cautious of potential side reactions with sensitive functional groups.[4]
-
Data Table: Ligand, Base, and Solvent Selection Guide
| Parameter | Options | Characteristics & Rationale |
| Ligands | Buchwald Biarylphosphines (SPhos, XPhos, RuPhos) | Gold Standard. Excellent balance of steric bulk and electron-donating ability. Promotes monoligation and accelerates oxidative addition and reductive elimination.[1][2] |
| N-Heterocyclic Carbenes (NHCs) (e.g., IPr, IMes) | Strong σ-donors. Form very stable Pd-complexes. Excellent for electron-rich and hindered aryl chlorides. The "flexible steric bulk" of some NHCs can be advantageous.[3][4][5] | |
| AntPhos | A rigid ligand that has shown excellent reactivity for tetra-ortho-substituted biaryl coupling by potentially inhibiting side pathways like β-hydride elimination.[6] | |
| Bases | K₂CO₃, Cs₂CO₃ | Moderate strength. Good starting point, often used in aqueous/organic mixtures.[10] |
| K₃PO₄ | Workhorse Base. Stronger than carbonates, highly effective in many hindered couplings, often used with minimal water.[6][7] | |
| KOt-Bu, NaOt-Bu | Very strong, non-nucleophilic alkoxides. Can be highly effective but may promote side reactions. Use in anhydrous conditions.[4][11] | |
| KF | Mild fluoride base. Useful for substrates with base-labile groups as it activates the boronic acid without harsh basicity.[3] | |
| Solvents | Toluene, Xylenes | Non-coordinating aromatic hydrocarbons. High boiling points allow for increased reaction temperatures.[6] |
| 1,4-Dioxane, THF, DME | Polar, aprotic ethers. Good solvating properties for many reagents. Often used with water as a co-solvent.[1][4] | |
| DMF, NMP | Polar, coordinating solvents. Can influence selectivity and catalyst stability, but use with caution as they are not always inert.[12][13] |
Problem: Starting Material Consumed, but Product Yield is Low
This outcome indicates that while the initial oxidative addition may be working, the catalytic cycle is being diverted by side reactions.
Q: My aryl chloride is gone, but my desired product yield is only 30%. I see two major byproducts: the dehalogenated arene (Ar-H) and the homocoupled boronic acid product (Ar'-Ar'). What is happening?
A: You are observing two of the most common failure modes in Suzuki couplings: dehalogenation and homocoupling.
-
Dehalogenation (Reduction): The Ar-Pd-Cl intermediate is being intercepted by a hydride source before it can transmetalate.
-
Mechanism: The hydride source can be residual water, the solvent (especially alcohols), or even certain bases or additives. This forms an Ar-Pd-H species, which then undergoes reductive elimination to yield the undesired Ar-H product.[14]
-
Troubleshooting:
-
Ensure Anhydrous Conditions: If using an organic-soluble base like KOt-Bu, ensure your solvent and glassware are scrupulously dry.
-
Check Reagent Purity: Use high-purity, freshly opened solvents and bases.
-
Avoid Problematic Solvents: Avoid using alcohol solvents unless the protocol specifically calls for them, as they can be a source of hydrides.
-
-
-
Homocoupling: The boronic acid is reacting with itself to form an Ar'-Ar' dimer.
-
Mechanism: This is often promoted by the presence of oxygen, which can facilitate an oxidative cycle involving the boronic acid. It can also occur via palladium-catalyzed pathways, especially if the transmetalation or reductive elimination steps are slow.
-
Troubleshooting:
-
Rigorous Degassing: This is the most critical factor. Ensure your reaction mixture is thoroughly deoxygenated before heating. Use a robust technique like freeze-pump-thaw cycles for best results, or vigorous sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[1]
-
Boronic Acid Quality: Boronic acids can degrade over time, leading to byproducts that facilitate homocoupling. Use fresh, high-quality boronic acid.
-
Check Base Stoichiometry: An incorrect amount of base can disrupt the catalytic cycle and favor side reactions.
-
-
Part 3: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is fundamental to rational optimization. The cycle consists of three primary steps.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the Ar-Cl bond, forming a Pd(II) intermediate. This is the most challenging step for hindered aryl chlorides.[1]
-
Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide.[3]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[2]
Part 4: Experimental Protocols
Safety Note: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Procedure for Screening a Hindered Aryl Chloride Coupling
This protocol is designed for small-scale reactions to efficiently screen conditions.
-
Reagent Preparation:
-
To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the sterically hindered aryl chloride (0.1 mmol, 1.0 equiv), the boronic acid (0.15 mmol, 1.5 equiv), and the base (e.g., K₃PO₄, 0.3 mmol, 3.0 equiv).
-
In a separate vial, prepare a stock solution of the catalyst. For example, dissolve Pd(OAc)₂ (2.2 mg, 0.01 mmol) and the ligand (e.g., SPhos, 8.2 mg, 0.02 mmol) in 1.0 mL of anhydrous solvent (e.g., 1,4-dioxane). This gives a Pd:Ligand ratio of 1:2.
-
-
Reaction Setup:
-
Seal the vial containing the solid reagents with a septum-lined cap.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Using a syringe, add the desired volume of anhydrous solvent (e.g., 1.0 mL of 1,4-dioxane).
-
Add the required amount of the catalyst stock solution via syringe to achieve the desired catalyst loading (e.g., 100 µL for 1 mol% Pd).
-
Optional: If an aqueous co-solvent is used, add it now (e.g., 50 µL of degassed water).
-
-
Execution and Monitoring:
-
Place the vial in a pre-heated aluminum heating block set to the desired temperature (e.g., 100 °C).
-
Stir the reaction vigorously for the allotted time (e.g., 12-24 hours).
-
Monitor the reaction progress by taking small aliquots, quenching with water, extracting with an organic solvent (e.g., ethyl acetate), and analyzing by LC-MS or GC-MS.
-
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate (5 mL) and water (5 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 5 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
References
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 2014.
-
Suzuki Coupling. Organic Chemistry Portal.
-
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Scientific Reports, 2021.
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate, 2018.
-
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 2014.
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 2021.
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 2012.
-
An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 2003.
-
Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros, 2021.
-
A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ChemInform, 2010.
-
Role of a base in Suzuki-Miyaura reaction. ResearchGate, 2015.
-
Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 2009.
-
Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA.
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 2020.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate, 2018.
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Europe PMC, 2020.
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Semantic Scholar, 2014.
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 2019.
-
Solvent effects in palladium catalysed cross-coupling reactions. Reaction Chemistry & Engineering, 2019.
-
Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Molecules, 2023.
-
The Suzuki reaction. YouTube, 2018.
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Yoneda Labs [yonedalabs.com]
Technical Support Center: Troubleshooting Poor Solubility of Trifluoromethylphenyl Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the solubility challenges often encountered with trifluoromethylphenyl (TFMP) compounds. The unique physicochemical properties of the trifluoromethyl (-CF3) group, while beneficial for modulating biological activity, frequently lead to poor aqueous solubility, posing a significant hurdle in experimental assays and preclinical development.
This resource is designed to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your work.
Understanding the Challenge: The Physicochemical Impact of the Trifluoromethyl Group
The trifluoromethyl group is a powerful tool in medicinal chemistry. Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, and it often enhances metabolic stability and membrane permeability.[1][2][3] However, these same properties are the root of its solubility problems.
-
Increased Lipophilicity: The CF3 group is significantly more lipophilic than a methyl group, which can lead to a decrease in aqueous solubility.[2][3] This increased lipophilicity can also enhance a compound's solubility in apolar solvents.[4]
-
Strong Intermolecular Forces: While the C-F bond is highly polar, the overall trifluoromethyl group is non-polar. This can lead to strong crystal lattice forces in the solid state, making it difficult for solvents to break apart the crystal structure and solvate individual molecules.
-
Disruption of Hydrogen Bonding: The presence of a bulky, non-polar trifluoromethyl group can sterically hinder the formation of hydrogen bonds between the compound and water molecules, which is a key factor in aqueous solubility.[4]
Frequently Asked Questions (FAQs)
Q1: Why is my trifluoromethylphenyl compound "crashing out" of my aqueous buffer?
A1: This is a classic sign of poor aqueous solubility. When the concentration of your compound exceeds its solubility limit in the aqueous buffer, it will precipitate out of the solution. This is often triggered by a change in conditions, such as a decrease in temperature or the addition of another component that reduces the solvating power of the buffer.
Q2: I'm seeing inconsistent results in my biological assays. Could solubility be the issue?
A2: Absolutely. Poor solubility can lead to a number of issues that manifest as inconsistent data. If your compound is not fully dissolved, the actual concentration in your assay will be lower than intended and will likely vary between experiments. Furthermore, undissolved particles can interfere with certain assay technologies, such as those based on light scattering or absorbance.
Q3: Can I just add more DMSO to my stock solution to keep it dissolved in the final assay?
A3: While increasing the percentage of a co-solvent like Dimethyl Sulfoxide (DMSO) can improve solubility, it's crucial to consider its potential impact on your biological system. High concentrations of DMSO can be toxic to cells and may interfere with enzyme activity or protein structure. It's essential to determine the maximum tolerable DMSO concentration for your specific assay and stay below that limit.
Troubleshooting Workflow for Poor Solubility
When faced with a poorly soluble trifluoromethylphenyl compound, a systematic approach is key. The following workflow outlines a series of logical steps to diagnose and address the issue.
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Reaction Condition Optimization for Fluorinated Benzoic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of fluorinated benzoic acids. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to navigate the complexities of these important reactions. The strategic incorporation of fluorine into benzoic acid scaffolds is a cornerstone of modern drug discovery, enhancing metabolic stability, binding affinity, and bioavailability.[1] This guide is structured to address specific challenges you may encounter, offering not just solutions but also the underlying scientific reasoning to empower your experimental design.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the synthesis of fluorinated benzoic acids, providing actionable solutions and preventative measures.
Q1: My fluorination reaction is showing low or no conversion. What are the likely causes and how can I improve the yield?
Low conversion is a frequent challenge, often stemming from several factors related to the reagents, catalyst, or reaction environment.
Causality and Recommended Actions:
-
Moisture and Air Sensitivity: Many fluorination reactions, particularly those employing palladium catalysts or highly reactive fluoride sources, are sensitive to moisture and air.[2] Residual water can react with reagents and intermediates, leading to decomposition and reduced yields.[3]
-
Solution: Ensure all glassware is rigorously dried, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure your fluoride source (e.g., CsF, KF) is thoroughly dried before use. For instance, CsF can be dried in a vacuum oven.[4]
-
-
Catalyst Inactivity: The palladium catalyst system, often comprised of a palladium precursor and a ligand, can be a point of failure. The choice of ligand is critical for reaction efficiency.
-
Solution: For palladium-catalyzed fluorination of aryl triflates, ligands like tBuBrettPhos and AdBrettPhos have shown improved reactivity, especially for electron-rich and heteroaryl substrates.[4] If using a pre-catalyst, ensure its integrity. In some cases, an in situ modification of the ligand is necessary for catalytic activity.[5]
-
-
Insufficient Reaction Temperature or Time: Fluorination reactions can be slow, especially with less reactive substrates.[6]
-
Solution: Gradually increase the reaction temperature in increments of 10-20°C, monitoring for product formation and decomposition by TLC or HPLC.[1] Extended reaction times may also be necessary.[2] For instance, some palladium-catalyzed fluorinations of aryl bromides are conducted at 130°C for 14 hours.[5]
-
-
Poor Solubility of Fluoride Source: The insolubility of the fluoride salt (e.g., KF, CsF) in the reaction solvent can limit its availability and reactivity.
-
Solution: Consider using a phase-transfer catalyst to improve the solubility of the fluoride salt. Alternatively, solvents like DMF or acetonitrile may be better choices for certain reactions.[7] The use of spray-dried fluoride sources can also enhance reactivity.
-
Q2: I'm observing significant byproduct formation, particularly defluorination or hydrodefluorination. How can I minimize these side reactions?
The formation of byproducts such as fluorobenzene or other reduced species is a common issue that complicates purification and lowers the yield of the desired product.[2]
Causality and Recommended Actions:
-
Reductive Elimination from the Catalyst: In palladium-catalyzed reactions, the formation of reduction byproducts can occur.[4]
-
Solution: The choice of ligand and reaction conditions is crucial. For the fluorination of aryl bromides, a combination of AgF and KF has been shown to minimize the formation of reduction byproducts.[5] This is attributed to promoting the desired C-F bond formation over competing pathways.
-
-
Reaction with Residual Water: As mentioned, water can lead to undesired side reactions.
-
Solution: Rigorous exclusion of moisture is paramount.
-
-
Substrate Decomposition: At elevated temperatures, the starting material or product may be susceptible to decomposition.
-
Solution: Monitor the reaction closely and avoid unnecessarily high temperatures. If the reaction is exothermic, ensure efficient stirring and consider controlled, slow addition of reagents.[8]
-
Q3: I'm struggling with the purification of my fluorinated benzoic acid. What are the best strategies?
The similar physical properties of fluorinated isomers and byproducts can make purification challenging.[8]
Recommended Purification Protocols:
-
Recrystallization: This is often the most effective method for purifying solid fluorinated benzoic acids.
-
Procedure: Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble, and then allow it to cool slowly. The desired product should crystallize out, leaving impurities in the solution. Common solvent systems include ethanol/water mixtures.[8] For colored impurities, treatment with activated charcoal can be beneficial.[8][9]
-
-
Acid-Base Extraction: The acidic nature of the carboxylic acid group can be exploited for purification.
-
Procedure: Dissolve the crude mixture in an organic solvent and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate). The fluorinated benzoic acid will be deprotonated and move into the aqueous layer. The layers are then separated, and the aqueous layer is acidified (e.g., with concentrated HCl) to precipitate the purified product, which can be collected by filtration.[9]
-
-
Column Chromatography: For difficult separations, silica gel column chromatography can be employed.
-
Procedure: A suitable solvent system (mobile phase) needs to be determined by TLC. A mixture of ethyl acetate and hexane is a common starting point.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for preparing fluorinated benzoic acids?
There are two primary approaches for synthesizing fluorinated benzoic acids:
-
Direct Fluorination of a Pre-existing Benzoic Acid Core: This involves introducing a fluorine atom onto the aromatic ring of a benzoic acid derivative. This can be achieved through methods like electrophilic fluorination using reagents such as Selectfluor™.[10][11]
-
Construction from a Fluorinated Precursor: This strategy involves starting with a molecule that already contains the fluorine atom and then building the benzoic acid functionality. An example is the oxidation of a p-fluorotoluene.[9]
Q2: How do electron-donating and electron-withdrawing groups on the benzoic acid ring affect the fluorination reaction?
The electronic nature of the substituents on the aromatic ring significantly influences the reactivity and outcome of the fluorination reaction.
-
Electron-donating groups (e.g., -OCH₃, -CH₃) generally make the aromatic ring more electron-rich and thus more susceptible to electrophilic attack. However, in some palladium-catalyzed reactions, highly electron-rich substrates can lead to poor reactivity or the formation of regioisomers.[4][5]
-
Electron-withdrawing groups (e.g., -NO₂, -CN) make the aromatic ring electron-deficient. This can be problematic for certain reactions like photoinduced radical decarboxylation.[12] However, in nucleophilic aromatic substitution (SNAr) reactions, electron-withdrawing groups ortho or para to a leaving group accelerate the reaction.[13]
Q3: What analytical techniques are best for monitoring the progress of my fluorination reaction?
Several analytical methods are suitable for monitoring the reaction progress and characterizing the final product.
| Analytical Technique | Application |
| Thin Layer Chromatography (TLC) | A quick and simple method to qualitatively monitor the disappearance of starting material and the appearance of the product.[1] |
| High-Performance Liquid Chromatography (HPLC) | Provides quantitative information on the conversion and the formation of byproducts. Radio-HPLC is used for reactions involving 18F.[2] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Useful for identifying volatile products and byproducts.[14] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 19F NMR is particularly powerful for identifying and quantifying fluorine-containing compounds.[4] 1H and 13C NMR are also essential for structural elucidation. |
Q4: Are there any specific safety precautions I should take when working with fluorinating agents?
Yes, safety is paramount when handling fluorinating agents.
-
Toxicity and Corrosiveness: Many fluorinating agents, such as elemental fluorine and hydrogen fluoride, are highly toxic and corrosive.[15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Conduct all reactions involving potentially hazardous fluorinating agents in a well-ventilated fume hood.
-
Material Compatibility: Be aware of the compatibility of your reaction vessels with the reagents used. For example, hydrofluoric acid can etch glass.
Experimental Workflow and Logic
The following diagram illustrates a general workflow for optimizing a fluorination reaction, emphasizing the logical decision-making process.
Caption: A logical workflow for optimizing fluorinated benzoic acid synthesis.
References
- Haveman, L. Y. F., Broersen, C. A. J., Vugts, D. J., & Windhorst, A. D. (2025).
- Haveman, L. Y. F., Broersen, C. A. J., Vugts, D. J., & Windhorst, A. D. (2025).
- Fier, P. S., & Hartwig, J. F. (2013). An Improved Catalyst System for the Pd-Catalyzed Fluorination of (Hetero)Aryl Triflates. Organic Letters, 15(21), 5582–5585.
- Organic Syntheses Procedure. p-FLUOROBENZOIC ACID. Organic Syntheses.
- a) Selective mono‐ and difluorination of benzoic acid derivatives...
- Lee, E., & Hartwig, J. F. (2014). Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides.
- Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid. Organic Syntheses.
- Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rot
- Processes for the preparation of fluorinated benzoic acids.
- The Discovery and Development of Fluorinated Benzoic Acid Deriv
- Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or C
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
- Late-Stage Fluorination: From Fundamentals to Application. (2014).
- Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous m
- Palladium(III)
- Troubleshooting guide for the nitration of fluorin
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- 5. pubs.acs.org [pubs.acs.org]
- 6. US6333431B1 - Processes for the preparation of fluorinated benzoic acids - Google Patents [patents.google.com]
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- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03503A [pubs.rsc.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Isolating 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid with High Purity
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid. As Senior Application Scientists with extensive field experience, we understand the challenges you face in synthesizing and purifying complex molecules. This guide is designed to provide you with in-depth troubleshooting advice and practical, validated protocols to prevent the degradation of your target compound during workup and ensure the highest possible purity.
Understanding the Molecule: Key Stability Considerations
2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid possesses several functionalities that can be susceptible to degradation under improper workup conditions. The electron-withdrawing nature of the chloro and trifluoromethyl substituents, while often desirable for the molecule's intended properties, also activates the aromatic ring to certain reactions and can influence the lability of the carboxylic acid group.
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered during the workup of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid.
Q1: I'm observing a lower than expected yield after aqueous workup and extraction. What are the likely causes?
A1: Low yield is often a result of either incomplete extraction or degradation of the product. The primary degradation pathways to consider during a standard aqueous workup are decarboxylation and nucleophilic substitution.
-
Decarboxylation: The presence of strong electron-withdrawing groups can make the benzoic acid prone to losing CO2, especially at elevated temperatures.[1][2]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient aromatic ring is susceptible to attack by nucleophiles.[3][4] If your aqueous basic wash (e.g., with sodium hydroxide) is too concentrated or heated, the chloro group can be substituted by a hydroxyl group.
To troubleshoot, we recommend analyzing your aqueous layers by HPLC to check for the sodium salt of your product (indicating incomplete extraction or poor acidification) or for the presence of polar degradation byproducts.
Q2: My final product is discolored and shows multiple spots on TLC/peaks in HPLC. What are the likely impurities?
A2: Discoloration and multiple peaks suggest the presence of impurities, which could be residual starting materials, reagents, or degradation products. Common impurities include:
-
Starting Materials: Incomplete reaction is a common source of impurities.
-
Decarboxylation Product: 2-Chloro-1-(2-(trifluoromethyl)phenyl)benzene.
-
Hydrolysis Product: 2-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid from SNAr.
-
Residual Metal Catalysts: If a transition metal catalyst (e.g., Palladium) was used in the synthesis, it might contaminate the final product.[5]
A thorough washing procedure and recrystallization are crucial for removing these impurities. For persistent metal contamination, specific scavenging agents may be necessary.
Q3: Can the trifluoromethyl group degrade during workup?
A3: The trifluoromethyl group is generally very stable under standard workup conditions. Hydrolysis of an aryl trifluoromethyl group to a carboxylic acid typically requires harsh conditions, such as treatment with fuming sulfuric acid, which are not encountered in a routine aqueous workup.[6][7] Therefore, degradation of the trifluoromethyl group is an unlikely source of product loss or impurity.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed analysis of potential degradation pathways and preventative measures.
Pathway 1: Decarboxylation
The loss of carbon dioxide from the carboxylic acid moiety is a potential degradation pathway, particularly facilitated by the electron-withdrawing substituents on the aromatic ring.
Decarboxylation of aromatic carboxylic acids is often promoted by heat.[8] While this reaction typically requires high temperatures, the presence of electron-withdrawing groups can lower the activation energy.[9]
Key Preventative Measures:
-
Temperature Control: Avoid excessive heating of the reaction mixture and during the workup. If heating is necessary to dissolve the product, use the minimum temperature required and for the shortest possible time.
-
pH Management: While not the primary driver, extreme pH and high temperatures can exacerbate decarboxylation. Neutralize the reaction mixture and perform extractions at or below room temperature.
Caption: Troubleshooting logic for preventing decarboxylation.
Pathway 2: Nucleophilic Aromatic Substitution (SNAr)
The chloro substituent on the electron-deficient aromatic ring can be susceptible to substitution by nucleophiles present during the workup.
The most common nucleophile encountered during workup is the hydroxide ion (OH⁻) from basic washes (e.g., NaOH, K₂CO₃). The electron-withdrawing trifluoromethyl and carboxylate groups activate the ring for SNAr, particularly at the ortho and para positions.[4]
Key Preventative Measures:
-
Choice of Base: Use a mild, non-nucleophilic base for neutralization if possible. If a basic wash is necessary to remove acidic impurities, use a weak base like sodium bicarbonate (NaHCO₃) instead of strong bases like sodium hydroxide (NaOH).
-
Temperature Control: Perform all basic washes at low temperatures (0-5 °C) to minimize the rate of SNAr.
-
Contact Time: Minimize the contact time between the organic layer containing your product and the aqueous basic solution.
Caption: Decision workflow for base selection during workup to avoid SNAr.
Recommended Protocols
Here we provide detailed, step-by-step protocols for the workup and purification of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid.
Protocol 1: Standard Aqueous Workup
This protocol is designed for the general purification of the product from a reaction mixture.
-
Cooling: Cool the reaction mixture to room temperature. If the reaction was performed at elevated temperatures, cool it in an ice bath.
-
Quenching: Slowly and carefully quench the reaction by adding it to a beaker of cold water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction three times to ensure complete recovery.
-
Washing:
-
Wash the combined organic layers with 1 M HCl to remove any basic impurities.
-
Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted acidic starting materials. Caution: Perform this step carefully as CO₂ evolution can cause pressure buildup.
-
Wash with brine (saturated NaCl solution) to remove excess water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for obtaining highly pure crystalline solids.[9][10]
-
Solvent Selection: A mixture of methanol and water is often a good choice for recrystallizing substituted benzoic acids.[11] Start by dissolving the crude product in a minimal amount of hot methanol.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly add hot water to the methanol solution until it becomes slightly cloudy (the cloud point). Then add a few drops of hot methanol to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold methanol/water, and dry them under vacuum.
| Parameter | Recommended Condition | Rationale |
| Workup Temperature | 0-25 °C | Minimizes risk of decarboxylation and SNAr. |
| Basic Wash Reagent | Saturated NaHCO₃ (aq) | Mild base to remove acidic impurities without promoting SNAr. |
| Acidification pH | ~2 | Ensures complete protonation of the carboxylic acid for efficient extraction into the organic phase.[11] |
| Recrystallization Solvent | Methanol/Water | Provides good solubility at high temperatures and poor solubility at low temperatures for efficient crystallization.[11] |
Protocol 3: Removal of Residual Palladium Catalyst
If a palladium catalyst was used in the synthesis, trace amounts may remain in the product.
-
Aqueous Wash: Washing the organic solution of the product with an aqueous solution of ammonium chloride or thiourea can help to complex and remove palladium.
-
Activated Carbon: Stirring the crude product in a suitable solvent with activated carbon can adsorb residual palladium. The carbon is then removed by filtration through Celite.
-
Metal Scavengers: For very low levels of contamination, commercially available silica-based metal scavengers with thiol or amine functionalities can be very effective.[12]
Analytical Methods for Quality Control
To ensure the purity of your final product and to identify any potential degradation products, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity and quantifying impurities.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, such as the decarboxylation product.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural confirmation of the desired product and identification of major impurities.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (e.g., carboxylic acid O-H and C=O stretches).
By implementing these robust workup and purification protocols and utilizing the appropriate analytical techniques, you can consistently obtain high-purity 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid and confidently advance your research and development efforts.
References
- Bruno, G., & Randaccio, L. (1980). Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 36(7), 1711-1712.
- Cain, D., et al. (1998). Journal of Medicinal Chemistry, 41(11), 1965-1976.
- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
- CN103113219A - Synthetic method of 2-chloro-4-trifluoromethyl benzoic acid - Google Patents. (n.d.).
- Ferguson, G., & Sim, G. A. (1961). Acta Crystallographica, 14(12), 1262-1265.
- Krausse, J., & Dunken, H. (1966). Acta Crystallographica, 20(1), 67-73.
-
Herrera, D., Peral, D., & Bayón, J. C. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances, 12(12), 7103-7114. [Link]
- Polito, M., et al. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(7), o1272.
- Wilson, C. C., et al. (1996). Acta Crystallographica Section B: Structural Science, 52(4), 623-628.
- Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Palladium-Catalyzed Reactions. Organic Process Research & Development, 8(3), 455-468.
- Griffin, J. D., Zeller, M. A., & Nicewicz, D. A. (2015). Catalytic hydrodecarboxylation of carboxylic acids by a Fukuzumi acridinium photooxidant. Journal of the American Chemical Society, 137(35), 11340-11348.
- Mayer, T. S., et al. (2023). An organic pyrimidopteridine photoredox catalyst mediates hydro- and deuterodecarboxylation of carboxylic acids. The Journal of Organic Chemistry, 88(10), 6347-6353.
- Mason, J. D., & Murphree, S. S. (2013). The Krapcho Decarboxylation of Alkyl Malonate Derivatives under Aqueous Microwave Conditions. Synlett, 24(11), 1391-1394.
- Hu, C. H., & Li, Y. (2023). Visible-Light Photoredox-Catalyzed Decarboxylation of α-Oxo Carboxylic Acids in the Presence of D2O. The Journal of Organic Chemistry, 88(10), 6401-6406.
- Lafrance, D., & Bowles, P. (2012). Mild decarboxylation of malonic acid derivatives with N,N′-carbonyldiimidazole. Tetrahedron Letters, 53(33), 4349-4351.
- Zacuto, M. J., Dunn, R. F., & Figus, M. (2014). A practical one-step method for the preparation of α-chloroketones from phenylacetic acid derivatives. The Journal of Organic Chemistry, 79(18), 8917-8925.
- Wang, C., et al. (2023). A mild, green, and convenient one-pot carbon-chain extension of carboxylic acids with the assistance of microwaves and lithium chloride. Synlett, 34(09), 1033-1036.
-
Olabs. (2015, February 2). Purification of Benzoic Acid by Crystallization. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved January 25, 2026, from [Link]
-
Master Organic Chemistry. (2022, May 20). Decarboxylation. [Link]
-
Chemistry LibreTexts. (2023, January 22). The Decarboxylation of Carboxylic Acids and Their Salts. [Link]
-
Chemistry LibreTexts. (2019, June 5). 17.2: Substituted Benzoic Acids. [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
PubMed. (2010). Degradation of benzoic acid and its derivatives in subcritical water. [Link]
-
University of Rochester. (n.d.). How To Run A Reaction: The Workup. Retrieved January 25, 2026, from [Link]
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University of York. (n.d.). Theory of Aqueous Workup. Retrieved January 25, 2026, from [Link]
-
Scribd. (n.d.). Organic Reaction Workup Guide. Retrieved January 25, 2026, from [Link]
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Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Retrieved January 25, 2026, from [Link]
-
LNEYA Industrial Chillers Manufacturer. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating? Retrieved January 25, 2026, from [Link]
-
PubMed. (1996). Degradation of chloro- and methyl-substituted benzoic acids by a genetically modified microorganism. [Link]
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Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]
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- 6. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 12. biotage.com [biotage.com]
Technical Support Center: Navigating Scale-Up Challenges in the Synthesis of Polychlorinated Trifluoromethyl Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of polychlorinated trifluoromethyl compounds. As a Senior Application Scientist, I understand that transitioning these complex syntheses from the laboratory bench to pilot or production scale introduces significant challenges. This guide is designed to provide you with field-proven insights and actionable troubleshooting advice to ensure your scale-up process is safe, efficient, and reproducible. We will explore the causality behind common experimental issues, offering solutions grounded in robust chemical engineering principles and safety protocols.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific, frequently encountered problems during the scale-up of polychlorination and trifluoromethylation reactions. Each issue is presented in a question-and-answer format to provide direct and clear guidance.
Poor Heat Management and Thermal Runaway Risks
Question: Our lab-scale reaction is a high-yielding, one-pot synthesis of a dichlorinated trifluoromethyl benzene derivative. However, upon a 50-fold scale-up, we observed a dangerous temperature spike and pressure buildup after initiating the trifluoromethylation step, leading to an emergency shutdown. What caused this, and how can we prevent it?
Answer: This is a classic and critical scale-up issue rooted in the change in the surface-area-to-volume ratio. As the reactor volume increases, the surface area available for heat dissipation does not increase proportionally. Many trifluoromethylation reactions, particularly those using reagents like trifluoromethyltrimethylsilane (TMS-CF3) with a fluoride initiator or certain radical trifluoromethylating agents, are highly exothermic.
Causality Explained:
-
At the lab scale (e.g., 100 mL flask): The high surface-area-to-volume ratio allows for efficient heat dissipation to the surroundings (e.g., an oil bath). The reaction's heat generation is easily managed.
-
At the pilot scale (e.g., 50 L reactor): The significantly lower surface-area-to-volume ratio means that the heat generated by the reaction cannot be removed as quickly. This leads to an accumulation of heat, an increase in the reaction rate, and a dangerous feedback loop that can result in thermal runaway.
Troubleshooting Protocol & Solutions:
-
Perform Calorimetric Studies: Before any scale-up, conduct reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to determine key thermodynamic parameters such as the heat of reaction (ΔHrxn), heat capacity (Cp), and the maximum temperature of the synthesis reaction (MTSR). This data is essential for safe process design.
-
Implement Semi-Batch Dosing: Instead of adding the trifluoromethylating agent all at once (batch mode), switch to a semi-batch process. Add the reagent slowly and controllably over an extended period. This ensures that the rate of heat generation never exceeds the reactor's cooling capacity.
-
Upgrade Cooling Systems: Ensure your pilot-scale reactor is equipped with an appropriately sized jacket and a powerful heat transfer fluid system capable of handling the calculated heat load.
-
Re-evaluate Solvent Choice: A solvent with a higher boiling point and higher heat capacity can absorb more energy, providing a better thermal buffer. However, ensure it does not negatively impact reaction kinetics or downstream processing.
Diagram: Decision Workflow for Thermal Risk Assessment
This diagram outlines the decision-making process for mitigating thermal runaway risks during scale-up.
Caption: Decision workflow for thermal risk assessment during scale-up.
Sub-optimal Mixing, Poor Selectivity, and Byproduct Formation
Question: In our lab flask with vigorous magnetic stirring, we achieve a 95% yield of the desired 3,5-dichloro-1-(trifluoromethyl)benzene. On a 100 L scale with a paddle impeller, the yield has dropped to 70%, and we are seeing significant amounts of under-chlorinated (mono-chloro) and over-chlorinated (tri-chloro) byproducts. Why is this happening?
Answer: This issue highlights the critical role of mass transfer and mixing efficiency in multiphasic or heterogeneous reactions, which are common in polychlorination processes. What appears as "vigorous stirring" in a flask does not necessarily translate to effective mixing in a large, baffled reactor.
Causality Explained:
-
Poor Mass Transfer: If you are using a gaseous chlorinating agent (e.g., Cl2 gas), its transfer from the gas phase into the liquid reaction medium is crucial. Inadequate mixing leads to low interfacial surface area, starving the reaction of the chlorinating agent and causing incomplete conversion.
-
Localized "Hot Spots": Ineffective bulk mixing can lead to localized areas of high reagent concentration, particularly at the point of addition. This can cause over-reaction (over-chlorination) in one part of the reactor while other parts remain under-reacted. The trifluoromethyl group is strongly deactivating, making the second and third chlorination steps progressively harder; poor mixing exacerbates this selectivity challenge.
Troubleshooting Protocol & Solutions:
-
Optimize Impeller Design and Speed: A simple paddle impeller may not be sufficient. Consult with a chemical engineer to select an appropriate impeller for your reaction's characteristics (e.g., a Rushton turbine for gas dispersion or a pitched-blade turbine for better axial flow). Use computational fluid dynamics (CFD) modeling to simulate mixing and identify stagnant zones.
-
Install Baffles: If your reactor is not already baffled, installing baffles is crucial. They prevent the formation of a central vortex and convert rotational flow into more effective top-to-bottom mixing, dramatically improving homogeneity.
-
Subsurface Reagent Addition: For both gaseous and liquid reagents, introduce them below the surface of the liquid near the impeller. This "subsurface addition" ensures immediate and efficient dispersion, preventing localized concentration gradients.
-
Monitor with Process Analytical Technology (PAT): Implement in-situ monitoring tools like real-time FTIR or Raman spectroscopy. These can track the concentration of reactants, products, and byproducts, giving you a real-time understanding of your reaction kinetics and mixing efficiency, allowing for on-the-fly adjustments.
Data Presentation: Lab vs. Pilot Scale Parameters
| Parameter | Lab Scale (250 mL Flask) | Pilot Scale (100 L Reactor) - Initial | Pilot Scale (100 L Reactor) - Optimized |
| Mixing | Magnetic Stirrer (1200 RPM) | Single Paddle Impeller (150 RPM) | Rushton Turbine & Baffles (300 RPM) |
| Reagent Addition | Syringe pump over 1 hr | Gravity feed over 1 hr (surface) | Subsurface sparging/dosing over 3 hrs |
| Temp. Control | Oil Bath (± 0.5 °C) | Jacket Cooling (± 2.0 °C) | Jacket Cooling + Internal Coils (± 0.5 °C) |
| Yield | 95% | 70% | 93% |
| Byproducts | < 2% | 25% (mono- & tri-chloro) | < 4% |
Frequently Asked Questions (FAQs)
Q1: What materials of construction are recommended for reactors handling polychlorination and trifluoromethylation reactions?
A1: This is a critical safety and process integrity question. Many of these reactions involve corrosive reagents and byproducts. For chlorination, especially with wet chlorine gas or HCl byproduct, glass-lined steel or high-nickel alloys like Hastelloy C-276 are the industry standard. For trifluoromethylation reactions involving fluoride ions (e.g., from TBAF or KF initiators), glass-lined reactors are still suitable, but care must be taken as prolonged exposure to high concentrations of fluoride at elevated temperatures can etch the glass lining. Always check material compatibility charts for your specific reagents and conditions.
Q2: How do we safely handle and quench large quantities of unreacted trifluoromethylating agents like TMS-CF3?
A2: Quenching must be carefully planned and never done hastily with water, which can lead to the rapid and exothermic release of toxic and flammable gases. A controlled quench protocol is essential. We recommend a slow, reverse quench where the reaction mixture is added to a separate, well-stirred, and cooled vessel containing a suitable quenching agent. For TMS-CF3, a common strategy is to quench with a dilute aqueous solution of a base like sodium bicarbonate or an alcohol like isopropanol, which reacts to form stable, non-volatile products. The quench process itself must be designed to handle any potential exotherm.
Q3: Our process generates significant amounts of HCl gas. What are the best practices for scrubbing and disposal at scale?
A3: Off-gas management is a major environmental and safety consideration at scale. The HCl gas generated must be directed from the reactor headspace through a robust scrubbing system before venting. A packed-bed scrubber using a caustic solution (e.g., 10-20% NaOH) is a standard and effective method for neutralizing the acidic gas. The scrubber's size and the concentration of the caustic solution must be calculated based on the maximum potential rate of HCl generation to prevent breakthrough. The resulting saltwater solution must then be disposed of in accordance with local environmental regulations.
Diagram: Process Flow for Scaled-Up Synthesis & Off-Gas Scrubbing
This diagram illustrates a typical process flow for a scaled-up reaction involving hazardous off-gas.
Caption: Process flow for synthesis with off-gas scrubbing.
References
-
Title: Chemical Reaction Hazards: A Guide to Safety Source: Institution of Chemical Engineers (IChemE) URL: [Link]
-
Title: Understanding and preventing thermal runaway reactions Source: Mettler Toledo URL: [Link]
-
Title: Scale-Up of Chemical Processes Source: De Gruyter URL: [Link]
-
Title: A decade of PAT: a report from the field Source: US Food and Drug Administration (FDA) URL: [Link]
Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions for enhancing the stability of trifluoromethylphenyl-containing compounds in solution. The inherent stability of the trifluoromethyl (-CF3) group, owing to the high bond energy of the carbon-fluorine bond, is a key reason for its prevalence in modern pharmaceuticals.[1] However, under certain experimental and formulation conditions, these compounds can exhibit unexpected instability, leading to loss of potency, formation of impurities, and compromised study outcomes. This guide will equip you to diagnose, mitigate, and prevent these stability challenges.
Understanding the Stability Landscape of Trifluoromethylphenyl Compounds
The trifluoromethylphenyl moiety is generally considered to be metabolically stable.[1] The strong C-F bonds are resistant to many common metabolic pathways that would typically degrade a methyl or methoxy group. However, the stability of the molecule as a whole in a solution is a different matter and can be influenced by a variety of external factors. The primary degradation pathways to be aware of are photodegradation and pH-dependent hydrolysis .
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address the common issues encountered during the handling and formulation of trifluoromethylphenyl-containing compounds.
Category 1: Photodegradation Issues
Question 1: My trifluoromethylphenyl-containing compound is degrading upon exposure to light. What is the likely degradation pathway and what are the products?
Answer: Photodegradation is a common issue for many aromatic compounds, and those containing a trifluoromethylphenyl group are no exception. The aromatic ring can absorb UV light, leading to the formation of excited states that are more susceptible to chemical reactions. The primary photodegradation pathway for trifluoromethyl-substituted aromatic compounds involves the cleavage of the C-CF3 bond, often resulting in the formation of trifluoroacetic acid (TFA) and fluoride anions as final products.[2]
The rate of photodegradation can be influenced by the specific structure of the aromatic ring. For instance, the presence of nitrogen atoms in the aromatic ring can diminish the rate of photodegradation.
Troubleshooting Workflow for Photodegradation:
Caption: Troubleshooting workflow for photodegradation.
Experimental Protocol: Forced Photodegradation Study
-
Solution Preparation: Prepare a solution of your compound in a relevant solvent system (e.g., water, methanol, or a mixture).
-
Sample Exposure: Expose the solution to a controlled light source that mimics ICH Q1B conditions (e.g., a combination of cool white fluorescent and near-UV lamps).
-
Control Sample: Keep a control sample in the dark at the same temperature.
-
Time Points: Withdraw aliquots from both the exposed and control samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect the formation of degradation products. Use ion chromatography or a fluoride-selective electrode to specifically measure fluoride ions, and LC-MS to identify TFA and other degradants.
Category 2: pH-Dependent Instability
Question 2: I'm observing degradation of my compound in a buffered solution. How does pH affect the stability of the trifluoromethylphenyl group?
Answer: While the trifluoromethyl group itself is generally stable across a wide pH range, other functional groups within the molecule can be susceptible to pH-dependent hydrolysis. Furthermore, studies have shown that the hydrolysis of trifluoromethyl-containing compounds can be favored at higher pH. For example, the hydrolysis of 2-trifluoromethylphenol is significantly faster at pH 10 than at pH 5 or 7.[3] The degradation of the drug leflunomide has also been observed in both acidic and basic media.
The mechanism of hydrolysis can vary. Under basic conditions, nucleophilic attack by hydroxide ions on an electron-deficient carbon atom adjacent to the trifluoromethylphenyl ring can initiate degradation. In acidic conditions, protonation of a nearby functional group can catalyze hydrolysis.
Troubleshooting Workflow for pH-Dependent Instability:
Caption: Troubleshooting workflow for pH-dependent instability.
Experimental Protocol: pH-Rate Profile Study
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to pH 12).
-
Solution Preparation: Prepare solutions of your compound in each buffer at a constant ionic strength.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C or 50°C to accelerate degradation).
-
Time Points: Withdraw samples at multiple time points.
-
Analysis: Quantify the remaining parent compound at each time point using a validated HPLC method.
-
Data Analysis: Plot the logarithm of the observed degradation rate constant (k_obs) versus pH to generate a pH-rate profile. This will reveal the pH at which the compound is most stable.
Table 1: Example pH-Rate Profile Data for a Hypothetical Trifluoromethylphenyl-Containing Compound
| pH | k_obs (day⁻¹) | Half-life (days) |
| 2.0 | 0.15 | 4.6 |
| 4.0 | 0.05 | 13.9 |
| 6.0 | 0.02 | 34.7 |
| 8.0 | 0.10 | 6.9 |
| 10.0 | 0.50 | 1.4 |
Category 3: Solvent and Excipient Effects
Question 3: My compound is stable in the solid state but degrades when dissolved in certain organic solvents. Which solvents should I be cautious with?
Answer: The choice of solvent can significantly impact the stability of your compound. Solvents can influence degradation rates by altering the polarity of the medium, solvating reactive species, and in some cases, directly participating in the degradation reaction.
-
Protic Solvents: Solvents with O-H or N-H bonds, such as water, methanol, and ethanol, can act as proton donors and participate in hydrogen bonding.[4] In some cases, they can facilitate hydrolytic degradation pathways, especially at non-neutral pH.
-
Aprotic Solvents: Solvents like acetonitrile, DMSO, and DMF lack O-H or N-H bonds.[4] While they are less likely to directly participate in hydrolysis, they can still influence stability by altering the solubility and conformation of the compound.
-
Fluorinated Alcohols: Solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) have unique properties and have been shown to affect the reactivity of C-H activation reactions, suggesting they can influence the chemical environment around a molecule.
Question 4: I suspect an excipient in my formulation is causing degradation. How can I identify the problematic excipient and find a suitable alternative?
Answer: Excipient compatibility studies are crucial for developing stable formulations.[5] Some excipients can contain reactive impurities or functional groups that can interact with your active pharmaceutical ingredient (API). For trifluoromethylphenyl-containing compounds, be particularly mindful of:
-
Excipients with high water content: This can promote hydrolysis.
-
Basic or acidic excipients: These can shift the micro-pH of the formulation and accelerate pH-dependent degradation.
-
Excipients containing reactive functional groups: For example, aldehydes in polyethylene glycols (PEGs) can react with primary or secondary amines in the API.
Experimental Protocol: Drug-Excipient Compatibility Study
-
Binary Mixtures: Prepare binary mixtures of your API with each proposed excipient (typically in a 1:1 or 1:5 ratio).
-
Stress Conditions: Store the mixtures under accelerated conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).
-
Control Samples: Store the pure API and pure excipients under the same conditions.
-
Analysis: Analyze the samples at initial and final time points using techniques like HPLC to check for the appearance of new degradation peaks and loss of the parent compound. Differential Scanning Calorimetry (DSC) can also be used to detect interactions in the solid state.
Stabilization Strategies:
-
pH Control: Use appropriate buffering agents to maintain the pH of the solution within the optimal stability range identified in your pH-rate profile study.
-
Antioxidants: If your compound is susceptible to oxidation, the addition of antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid can be beneficial.[6]
-
Chelating Agents: If trace metal ions are suspected of catalyzing degradation, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) or citric acid to sequester these ions.[7][8]
-
Light Protection: For photosensitive compounds, use amber vials or other light-protective packaging.[9] In formulations, the inclusion of UV-absorbing excipients can also offer protection.[9]
-
Solvent Selection: Based on stability studies, choose a solvent system that minimizes degradation. This may involve using aprotic solvents or optimizing the ratio of co-solvents.
References
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Photochemical degradation kinetic plots for 2-(trifluoromethyl)phenol... ResearchGate. [Link]
-
Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. PMC. [Link]
-
Formulation of Photosensitive Drugs. MDPI. [Link]
-
From initial treatment design to final disposal of chelating agents: a review of corrosion and degradation mechanisms. PubMed Central. [Link]
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Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. PMC. [Link]
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Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
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Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases. PubMed. [Link]
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Modulating the Antioxidant Response for Better Oxidative Stress-Inducing Therapies: How to Take Advantage of Two Sides of the Same Medal? MDPI. [Link]
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Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace. [Link]
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Intermolecular Interactions of Organic Fluorine Seen in Perspective. ACS Publications. [Link]
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Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]
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Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. ACS Publications. [Link]
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Role of Chelating Agents for Prevention, Intervention, and Treatment of Exposures to Toxic Metals. ResearchGate. [Link]
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Stability study in different solvents a, The stability of compound 96... ResearchGate. [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]
-
Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. PMC. [Link]
-
Chelating Agents in Assisting Phytoremediation of Uranium-Contaminated Soils: A Review. MDPI. [Link]
-
Nucleophilicity (Protic vs. Aprotic solvents). Reddit. [Link]
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(PDF) Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. ResearchGate. [Link]
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(PDF) Rational use of antioxidants in solid oral pharmaceutical preparations. ResearchGate. [Link]
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Effect of hydrolysis temperature on decomposition rate. ResearchGate. [Link]
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Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. NIH. [Link]
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(PDF) Degradation and Transformation of Organic Fluorine Compounds. ResearchGate. [Link]
-
Polar Protic vs Polar Aprtotic Solvents in Organic Chemistry. YouTube. [Link]
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(PDF) Biodegradation and hydrolysis rate of aliphatic aromatic polyester. ResearchGate. [Link]
-
A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Royal Society of Chemistry. [Link]
-
Organofluorine chemistry. Wikipedia. [Link]
-
Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. MDPI. [Link]
-
Preformulation: The use of FTIR in compatibility studies. CONICET. [Link]
-
6.05.1. Protic vs Aprotic Solvents. Chemistry LibreTexts. [Link]
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(PDF) Utilizing Chlorophyll as a Natural Chelating Agent for the Remediation of Heavy Metal Pollution: A Density Functional Theory Study. ResearchGate. [Link]
-
Antioxidant strategies in respiratory medicine. PubMed. [Link]
-
Kinetics of thermal degradation and lifetime study of poly(vinylidene fluoride) (PVDF) subjected to bioethanol fuel accelerated aging. PMC. [Link]
-
Polyphenols as Potential Metal Chelation Compounds Against Alzheimer's Disease. PMC. [Link]
Sources
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- 3. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
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- 8. researchgate.net [researchgate.net]
- 9. Formulation of Photosensitive Drugs | Pharmaceutics | MDPI [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to Fluorinated Benzoic Acid Isomers: A Comparative Analysis
Introduction: The Strategic Role of Fluorine in Modern Drug Design
In the landscape of medicinal chemistry, the substitution of hydrogen with fluorine is a cornerstone strategy for optimizing drug candidates. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] Fluorinated benzoic acids, in particular, are versatile building blocks in the synthesis of a wide range of pharmaceuticals.[5][6] However, the seemingly subtle shift of a single fluorine atom around the aromatic ring—from the ortho (2-), to the meta (3-), to the para (4-) position—can have dramatic and often non-intuitive consequences on the molecule's overall profile.
This guide provides a comparative analysis of 2-, 3-, and 4-fluorobenzoic acid, offering a deeper understanding of how positional isomerism dictates their physicochemical properties, reactivity, and, ultimately, their suitability for specific drug development applications. We will delve into experimental data, provide validated protocols, and present a logical framework for isomer selection.
Part 1: A Head-to-Head Comparison of Physicochemical Properties
The position of the fluorine atom directly impacts the electronic distribution within the benzoic acid molecule, which in turn governs its acidity (pKa), lipophilicity (logP), and solubility. These parameters are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Acidity (pKa): More Than Just Induction
A molecule's pKa is crucial as it determines the extent of ionization at physiological pH, which affects properties like solubility and cell membrane permeability.[7] The acidity of the fluorobenzoic acid isomers is a classic example of the interplay between inductive and resonance effects.
-
2-Fluorobenzoic Acid: This isomer is the strongest acid of the three, with a pKa of approximately 3.27.[8][9] The fluorine atom's powerful electron-withdrawing inductive effect is most potent at the ortho position, stabilizing the resulting carboxylate anion.[9]
-
3-Fluorobenzoic Acid: With a pKa of around 3.86, this isomer is a weaker acid than the ortho counterpart but stronger than benzoic acid itself (pKa ≈ 4.2).[9][10][11] Here, the inductive effect is still significant, but the resonance effect (which is electron-donating for halogens) has a lesser influence compared to the para position.
-
4-Fluorobenzoic Acid: This isomer has a pKa of about 4.14, making it the weakest acid among the fluorinated isomers.[12][13][14] At the para position, the electron-donating resonance effect of the fluorine atom partially counteracts its inductive effect, leading to a less stabilized carboxylate anion compared to the ortho and meta isomers.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Relationship between fluorine position and acidity (pKa).
Lipophilicity (logP) and Solubility
Lipophilicity, often expressed as logP, is a measure of a compound's partitioning between an oily and an aqueous phase.[15][16] It is a key factor in predicting membrane permeability and overall drug-likeness.
-
2-Fluorobenzoic Acid: Exhibits the lowest logP of the isomers (≈ 1.86).[8]
-
3-Fluorobenzoic Acid: Has a higher logP (≈ 2.16).[10]
-
4-Fluorobenzoic Acid: Possesses a logP of approximately 2.07.[13]
The differences in logP values, while seemingly small, can be significant in drug design. The interplay of these properties also affects solubility. For instance, 4-fluorobenzoic acid is described as very slightly soluble in cold water, while 3-fluorobenzoic acid is noted as being very soluble.[10][12]
Data Summary Table
| Property | 2-Fluorobenzoic Acid | 3-Fluorobenzoic Acid | 4-Fluorobenzoic Acid | Benzoic Acid (for reference) |
| pKa | ~3.27[8][9] | ~3.86[10][11] | ~4.14[13] | ~4.20[17] |
| logP | ~1.86[8] | ~2.16[10] | ~2.07[13] | ~1.87 |
| Melting Point (°C) | 122-125[18] | 123[10] | 182-184[12] | 122 |
| Water Solubility | Slightly soluble[18] | Very soluble[10][11] | Very slightly soluble in cold water[12] | Sparingly soluble |
Part 2: Spectroscopic Characterization - Distinguishing the Isomers
Unequivocal identification of the correct isomer is critical in synthesis and quality control. NMR and IR spectroscopy provide distinctive fingerprints for each compound.
¹H and ¹³C NMR Spectroscopy
The chemical shifts and coupling patterns in both proton and carbon NMR spectra are highly sensitive to the fluorine's position. In ¹H NMR, the protons closer to the fluorine atom will exhibit splitting due to H-F coupling. The magnitude of this coupling constant (J-value) can often help in assigning the structure. For 4-fluorobenzoic acid, the spectrum is often simpler due to the molecule's symmetry.[19]
¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful tool for analyzing fluorinated compounds. Each isomer will show a single resonance at a characteristic chemical shift, providing a clear and direct method for identification.
Infrared (IR) Spectroscopy
The C-F bond and the carboxylic acid group give rise to strong, characteristic absorptions in the IR spectrum. While the O-H and C=O stretches of the carboxylic acid will be prominent in all three isomers, the exact position of the C-F stretch and the pattern of absorptions in the fingerprint region (below 1500 cm⁻¹) will differ, allowing for their differentiation.[20][21]
Part 3: Reactivity and Synthetic Utility
The electronic nature of each isomer influences its reactivity in subsequent synthetic steps, most notably in amide bond formation—a ubiquitous reaction in drug synthesis.[22]
Amide Bond Formation
The formation of an amide bond typically involves the activation of the carboxylic acid, making it more susceptible to nucleophilic attack by an amine.[23][24][25] The rate and success of this reaction can be influenced by the electronic properties of the fluorobenzoic acid isomer.
-
2-Fluorobenzoic Acid: The strong inductive effect of the ortho-fluorine atom makes the carbonyl carbon more electrophilic, which can facilitate the reaction. However, steric hindrance from the adjacent fluorine atom can sometimes be a competing factor, potentially slowing down the reaction with bulky amines.
-
3- and 4-Fluorobenzoic Acids: These isomers are less sterically hindered. The electron-withdrawing nature of the fluorine substituent still enhances the reactivity of the carboxylic acid compared to unsubstituted benzoic acid, making them excellent substrates for amide coupling reactions.[5]
dot graph { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Generalized workflow for amide bond formation.
Part 4: Biological Implications and Strategic Selection
The choice of a fluorobenzoic acid isomer is not arbitrary; it is a strategic decision based on the desired properties of the final drug molecule.
Metabolic Stability
Fluorine substitution is a well-established strategy to block metabolic oxidation.[1][4][26] By replacing a hydrogen atom at a site prone to cytochrome P450 (CYP) enzyme-mediated oxidation with a fluorine atom, the metabolic stability of the compound can be significantly enhanced due to the strength of the C-F bond.[1][4] The choice of isomer will depend on identifying the most metabolically labile position on the parent molecule.
Cell Permeability
A compound's ability to cross cell membranes is governed by a balance of lipophilicity and solubility.[3][27] While higher lipophilicity (logP) can improve passive diffusion across lipid bilayers, it can also lead to lower aqueous solubility. The pKa of the isomers plays a crucial role here; at the pH of the small intestine (around 6.5), a larger fraction of the more acidic 2-fluorobenzoic acid will be ionized (negatively charged) compared to the 4-fluoro isomer. This increased ionization can reduce membrane permeability. Therefore, selecting an isomer requires careful consideration of the pH environment where absorption is desired.[7]
dot graph G { node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Decision workflow for isomer selection in drug design.
Part 5: Experimental Protocols
To ensure the integrity of your research, utilizing standardized and validated protocols is paramount. Below are methodologies for determining key physicochemical properties.
Protocol 1: Determination of Apparent Permeability (Papp) using Caco-2 Cells
This assay is the gold standard for in vitro prediction of intestinal drug absorption.[28][29][30]
Objective: To measure the rate of transport of fluorobenzoic acid isomers across a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form a polarized monolayer mimicking the intestinal epithelium.[29]
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and the permeability of a low-permeability marker like Lucifer yellow.
-
Transport Experiment (Apical to Basolateral): a. The culture medium in the apical (upper) and basolateral (lower) chambers of the Transwell® plate is replaced with transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS). b. The test compound (dissolved in transport buffer) is added to the apical chamber. c. The plate is incubated at 37°C with gentle shaking. d. At specified time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the basolateral chamber. The volume removed is replaced with fresh transport buffer.
-
Sample Analysis: The concentration of the compound in the collected samples is quantified using a suitable analytical method, such as LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver chamber).
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the compound in the donor chamber.
-
dot graph G { rankdir=LR; node [shape=record, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Experimental workflow for the Caco-2 permeability assay.
Conclusion
The choice between 2-, 3-, and 4-fluorobenzoic acid is a critical decision in the drug design process. A thorough understanding of how the fluorine's position impacts pKa, logP, solubility, and chemical reactivity allows the medicinal chemist to make an informed selection. The ortho-isomer offers the highest acidity, which can be exploited to modulate a molecule's overall pKa. The meta- and para-isomers provide a balance of electronic activation and steric accessibility, making them reliable choices for synthesis and for blocking metabolic hotspots. By leveraging the comparative data and protocols presented in this guide, researchers can more effectively harness the power of positional fluorination to design safer and more efficacious medicines.
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Wikipedia. (n.d.). 4-Fluorobenzoic acid. [Link]
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Wikipedia. (n.d.). 3-Fluorobenzoic acid. [Link]
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DergiPark. (2018-03-08). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. [Link]
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Wikipedia. (n.d.). 2-Fluorobenzoic acid. [Link]
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Charbe, N. B., et al. (n.d.). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. PubMed Central. [Link]
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ResearchGate. (2025-08-07). Synthesis and antimicrobial activity of fluorobenzoic acid amides. [Link]
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National Institutes of Health. (2026-01-22). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]
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Taylor & Francis Online. (n.d.). Advances in cell-based permeability assays to screen drugs for intestinal absorption. [Link]
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Royal Society of Chemistry. (n.d.). Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. [Link]
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BioIVT. (n.d.). Cell Permeability Assay. [Link]
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ACS Publications. (2020-03-17). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. [Link]
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ACS Publications. (n.d.). 750-MHz directly coupled HPLC-NMR: Application for the sequential characterization of the positional isomers and anomers of 2-, 3-, and 4-fluorobenzoic acid glucuronides in equilibrium mixtures. [Link]
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PubChem. (n.d.). 4-Fluorobenzoic Acid. [Link]
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Nuvisan. (n.d.). Advanced drug permeability & transporter assays. [Link]
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ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]
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Quora. (2016-08-08). Why is 4-Chlorobenzoic acid stronger than 4-Fluorobenzoic acid?. [Link]
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PubMed Central. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. [Link]
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Teledyne LABS. (n.d.). Permeation Testing. [Link]
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ResearchGate. (2025-08-05). FT-IR, FT-Raman spectra and ab initio HF, DFT vibrational analysis of p-chlorobenzoic acid. [Link]
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Royal Society of Chemistry. (2025-11-18). Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. [Link]
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ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]
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Cheméo. (n.d.). Chemical Properties of 3-Fluorobenzoic acid, pent-2-en-4-ynyl ester. [Link]
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PubMed. (2026-01-21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]
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ACS Publications. (2017-04-28). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
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ResearchGate. (2025-08-09). Amide bond formation using amino acid fluorides. [Link]
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PubMed Central. (n.d.). Assessment of Lipophilicity Descriptors of Selected NSAIDs Obtained at Different TLC Stationary Phases. [Link]
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ResearchGate. (2019-03-14). Experimental lipophilicity for beyond Rule of 5 compounds. [Link]
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Royal Society of Chemistry. (2008-12-04). Amide bond formation: beyond the myth of coupling reagents. [Link]
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PubMed. (2022-05-05). Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. [Link]
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Chemistry Stack Exchange. (2017-06-22). Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid. [Link]
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Carl ROTH. (n.d.). 4-Fluorobenzoic acid. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-Chloro-4-(trifluoromethylphenyl)benzoic Acid Isomers
In the landscape of pharmaceutical development and materials science, the precise identification of molecular structure is not merely an academic exercise—it is a cornerstone of safety, efficacy, and intellectual property. Positional isomers, molecules with the same chemical formula but different arrangements of atoms, can exhibit dramatically different biological activities and physical properties. This guide provides an in-depth, multi-technique spectroscopic workflow for the unambiguous differentiation of a key compound, 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid, from its critical positional isomers where the trifluoromethyl (CF₃) group is shifted to the meta and para positions on the adjacent phenyl ring.
This document is structured to provide not just the "how," but the fundamental "why" behind our analytical choices. We will explore the unique fingerprints each isomer leaves across various spectroscopic platforms, empowering researchers to confidently identify and distinguish these closely related molecules.
The Analytical Challenge: Distinguishing Subtle Structural Variations
The three isomers under investigation share the same mass, the same elemental composition, and many of the same functional groups. The challenge lies in leveraging spectroscopic techniques to probe the subtle electronic and steric differences arising from the placement of the highly electronegative trifluoromethyl group.
-
Isomer A: 2-Chloro-4-(2 -trifluoromethylphenyl)benzoic acid (Ortho-CF₃ Isomer)
-
Isomer B: 2-Chloro-4-(3 -trifluoromethylphenyl)benzoic acid (Meta-CF₃ Isomer)
-
Isomer C: 2-Chloro-4-(4 -trifluoromethylphenyl)benzoic acid (Para-CF₃ Isomer)
Our objective is to develop a robust analytical workflow that can serve as a self-validating system for the conclusive identification of each isomer.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Arbiter
NMR spectroscopy is unparalleled in its ability to provide detailed information about the chemical environment of individual nuclei. For this specific isomeric challenge, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a powerful and definitive solution.
The Diagnostic Power of ¹⁹F NMR
Given the presence of the trifluoromethyl group, ¹⁹F NMR is the most direct and sensitive technique for distinguishing these isomers.[1][2] The ¹⁹F chemical shift is exquisitely sensitive to the electronic environment, which is significantly altered by the CF₃ group's position relative to the biphenyl linkage.[3][4]
-
Expert Insight: The chemical shift of the CF₃ group is governed by the electronic shielding and deshielding effects of the surrounding substituents. In the ortho-isomer (Isomer A), steric hindrance may cause a slight twisting of the phenyl rings, altering the electronic communication and thus the chemical shift compared to the meta (Isomer B) and para (Isomer C) isomers. We anticipate the para-isomer will show the most electronically unperturbed chemical shift, while the ortho and meta positions will induce noticeable upfield or downfield shifts.
Decoding the Aromatic Region: ¹H NMR
The ¹H NMR spectra, particularly in the aromatic region (typically 7.0-8.5 ppm), will display unique splitting patterns and chemical shifts for each isomer. The proximity of protons to the electron-withdrawing chloro and trifluoromethyl groups will cause them to resonate at different frequencies.
-
Isomer A (Ortho-CF₃): The protons on the trifluoromethyl-substituted ring will be the most complex due to varied coupling interactions. The proton ortho to the CF₃ group will likely exhibit the most significant downfield shift.
-
Isomer B (Meta-CF₃): The proton sandwiched between the CF₃ group and the biphenyl linkage will show a distinct chemical shift and coupling pattern.
-
Isomer C (Para-CF₃): Due to symmetry, the trifluoromethyl-substituted ring will exhibit a simpler AA'BB' system (two doublets).
Data Summary: Predicted NMR Chemical Shifts
The following table summarizes the anticipated, characteristic chemical shifts for the key nuclei in each isomer. These are representative values and may vary slightly based on solvent and concentration.
| Isomer | Key Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale |
| A (Ortho-CF₃) | ¹⁹F (CF₃) | ~ -60.5 | Steric and electronic effects from the nearby biphenyl bond. |
| ¹H (H ortho to CF₃) | > 8.0 | Strong deshielding from adjacent CF₃ group. | |
| B (Meta-CF₃) | ¹⁹F (CF₃) | ~ -62.5 | Standard aromatic CF₃ chemical shift, less steric influence. |
| ¹H (H between CF₃/ring) | Unique singlet/narrow triplet | Distinct environment between two substituents. | |
| C (Para-CF₃) | ¹⁹F (CF₃) | ~ -62.0 | Symmetrical environment, minimal steric hindrance. |
| ¹H (CF₃-ring) | Two distinct doublets (AA'BB') | High degree of symmetry in the substitution pattern. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Set a spectral width of approximately 16 ppm, centered around 6 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
-
¹⁹F NMR Acquisition:
-
Switch the nucleus to ¹⁹F.
-
Use a spectral width of ~50 ppm centered around -65 ppm.
-
Acquire with proton decoupling to produce a sharp singlet for the CF₃ group.
-
Use a reference standard such as CFCl₃ (0 ppm) or an internal standard.[5]
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the chemical shift scale using the residual solvent peak (for ¹H) or the reference standard (for ¹⁹F).
Section 2: Infrared (IR) Spectroscopy - Probing Functional Group Vibrations
While NMR provides the skeletal map, Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid and non-destructive method to confirm the presence of key functional groups and probe subtle differences in bond strengths.[6][7] The primary diagnostic bands for these molecules are associated with the carboxylic acid, the C-Cl bond, and the C-F bonds of the trifluoromethyl group.[8][9]
-
Expert Insight: The electronic nature of the trifluoromethyl group, dictated by its position, can subtly influence the vibrational frequency of the carboxylic acid's C=O stretch. An electron-withdrawing group in the para position (Isomer C) might slightly increase the C=O bond order and its corresponding stretching frequency compared to the ortho and meta isomers. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of absorptions, including C-Cl and C-F stretches, that will be unique to each isomer.[8]
Data Summary: Key IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) | Characteristic of hydrogen-bonded dimers.[8] |
| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | Position can be subtly influenced by isomer electronics. |
| C=C Stretch (Aromatic) | 1600, 1450 | Confirms the presence of the aromatic rings. |
| C-O Stretch / O-H Bend | 1320 - 1210 | Part of the carboxylic acid signature.[8] |
| C-F Stretch (CF₃) | 1100 - 1200 (strong, multiple bands) | Confirms the presence of the trifluoromethyl group. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.
-
Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.
Section 3: Mass Spectrometry (MS) - Confirmation of Mass and Fragmentation Analysis
Mass spectrometry is essential for confirming the molecular weight and elemental composition. While all three isomers have the identical molecular mass, high-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₁₄H₈ClF₃O₂) with high accuracy. The true differentiating power of MS for isomers lies in tandem mass spectrometry (MS/MS), where fragmentation patterns can reveal structural information.[10]
-
Expert Insight: The stability of the fragment ions will be influenced by the isomer's structure. The primary fragmentation pathways for aromatic carboxylic acids involve the loss of -OH (M-17) and -COOH (M-45).[10][11][12] The relative abundance of these fragments may differ slightly. More importantly, fragmentation involving the biphenyl linkage could be diagnostic. For Isomer A (ortho), steric crowding might promote a unique fragmentation pathway not as readily available to the meta and para isomers.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 µg/mL) in a suitable solvent mixture like methanol/water.
-
Chromatography (Optional but Recommended): Use a reverse-phase C18 column to separate any potential impurities. A simple isocratic or gradient elution with mobile phases like water and acetonitrile (both with 0.1% formic acid) is typically sufficient.
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in negative ion mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion.
-
Full Scan (MS1): Acquire a full scan spectrum to confirm the mass of the [M-H]⁻ ion.
-
Tandem MS (MS2): Isolate the [M-H]⁻ precursor ion and subject it to collision-induced dissociation (CID). Acquire the resulting product ion spectrum.
-
-
Data Analysis: Compare the product ion spectra of the three isomers, looking for unique fragment ions or significant differences in the relative abundances of common fragments.
Section 4: UV-Vis Spectroscopy - A Probe of the Conjugated System
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The biphenyl system constitutes the primary chromophore.[13][14] The position of the trifluoromethyl group can influence the dihedral angle between the two phenyl rings, which in turn affects the extent of π-conjugation and the absorption maximum (λ_max).[15][16]
-
Expert Insight: Isomer A (ortho) is most likely to experience steric hindrance, forcing the two rings out of planarity. This disruption of conjugation would likely result in a hypsochromic shift (shift to a shorter wavelength, blue shift) and a decrease in molar absorptivity (hypochromic effect) compared to the meta and para isomers. Isomer C (para) should allow for the most planar conformation and thus the most extended conjugation, leading to a bathochromic shift (shift to a longer wavelength, red shift).
Data Summary: Predicted UV-Vis Absorption Maxima
| Isomer | Predicted λ_max (nm) | Rationale |
| A (Ortho-CF₃) | ~245 nm | Steric hindrance disrupts conjugation, causing a blue shift. |
| B (Meta-CF₃) | ~255 nm | Intermediate level of conjugation. |
| C (Para-CF₃) | ~260 nm | Most planar conformation allows for maximum conjugation, causing a red shift. |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare stock solutions of each isomer in a UV-transparent solvent (e.g., ethanol or acetonitrile) at a known concentration (e.g., 1 mg/mL). Create a dilute solution (e.g., 0.01 mg/mL) from the stock solution.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a blank to zero the instrument.
-
Data Acquisition: Fill a quartz cuvette with the dilute sample solution and record the absorbance spectrum from approximately 200 nm to 400 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for each isomer.
Synergistic Workflow and Conclusion
No single technique provides the complete picture. The strength of this analytical approach lies in the synergy of the data. ¹⁹F NMR offers the most direct and unambiguous differentiation. ¹H NMR confirms the substitution patterns on the rings. IR and MS confirm functional groups and molecular formula, while UV-Vis provides insight into the overall electronic structure.
Diagram: Integrated Spectroscopic Workflow for Isomer Identification
Caption: Integrated workflow for isomer identification.
By following this multi-technique, self-validating workflow, researchers can confidently and definitively distinguish between the ortho, meta, and para isomers of 2-Chloro-4-(trifluoromethylphenyl)benzoic acid, ensuring the integrity and quality of their research and development efforts.
References
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Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI. Available at: [Link]
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Infrared spectrum of benzoic acid. Doc Brown's Advanced Organic Chemistry. Available at: [Link]
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PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. Canadian Science Publishing. Available at: [Link]
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A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. ResearchGate. Available at: [Link]
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¹H NMR spectra for (a) tris[3,5-bis(trifluoromethyl)phenyl]borane... ResearchGate. Available at: [Link]
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Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models. RSC Publishing. Available at: [Link]
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Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. Available at: [Link]
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(PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. ResearchGate. Available at: [Link]
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19F Chemical Shifts and Coupling Constants. UC Santa Barbara NMR Facility. Available at: [Link]
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Lec-31 || Mass fragmentation pattern of carboxylic acids | McLafferty rearrangement | Alpha cleavage. YouTube. Available at: [Link]
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-
Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. JoVE. Available at: [Link]
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Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. MDPI. Available at: [Link]
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UV/Vis spectrum showing the characteristic absorption band of the biphenyl chromophore. ResearchGate. Available at: [Link]
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Infrared Spectra and Molecular Configuration of Benzoic Acid. Kyoto University Research Information Repository. Available at: [Link]
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cross-validation of analytical methods for trifluoromethylphenyl compounds
An In-Depth Guide to the Cross-Validation of Analytical Methods for Trifluoromethylphenyl Compounds
Authored by a Senior Application Scientist
Introduction: The Trifluoromethyl Group and the Analytical Imperative
In modern drug development, the incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) has become a cornerstone of medicinal chemistry. The trifluoromethyl (CF3) group, in particular, is a bioisostere for several functional groups and can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, trifluoromethylphenyl (TFMP) moieties are prevalent in a wide array of pharmaceuticals. This prevalence places a significant demand on analytical laboratories to develop, validate, and maintain robust methods for quantifying these compounds and their impurities.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2][3] However, the lifecycle of an analytical method is dynamic.[4][5] Methods are transferred between laboratories, updated with new technology, or run in different global locations to support multinational clinical trials. In these instances, a simple validation is insufficient. We must perform a cross-validation : a systematic comparison to ensure that the data generated by a method under different conditions or by a different method entirely remains comparable and reliable.[6]
This guide provides a comprehensive comparison of analytical methods for TFMP compounds, grounded in the principles of cross-validation. We will move beyond rote procedural descriptions to explore the causal relationships behind experimental choices, ensuring that every protocol is a self-validating system.
Part 1: The Rationale for Cross-Validation
Cross-validation is the formal process of assessing the potential bias between two analytical methods to determine if the reported data are comparable.[7][8] It is not a full re-validation but a targeted investigation to ensure consistency. The necessity for cross-validation arises in several common scenarios in the pharmaceutical lifecycle:
-
Inter-Laboratory Method Transfer: When a method is transferred from a development lab to a quality control (QC) lab.[4][9]
-
Multi-Site Studies: When data from different clinical trial sites, each with its own laboratory, must be pooled for analysis.[10][11]
-
Methodological Evolution: When a legacy method (e.g., HPLC-UV) is replaced by a newer, more sensitive one (e.g., UPLC-MS/MS), and historical data needs to be bridged with new data.
-
Comparative Bioanalysis: When different analytical techniques are used to measure the same analyte across different studies.[10]
Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide guidelines on method validation, which form the foundation for cross-validation principles.[1][3][12][13] The core validation characteristics—accuracy, precision, specificity, linearity, and range—are the very parameters we must prove are equivalent during a cross-validation study.[14]
Caption: A workflow for deciding between full, partial, and cross-validation.
Part 2: Selecting the Right Analytical Tool for Trifluoromethylphenyl Compounds
The unique physicochemical properties of the CF3 group dictate the choice of analytical methodology. Its strong electron-withdrawing nature and increased lipophilicity influence both chromatographic retention and detector response. The two primary chromatographic techniques employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for the analysis of non-volatile and thermally labile TFMP compounds, which constitute the majority of pharmaceutical APIs.[15][16][17]
-
Causality of Column Choice: A reversed-phase C18 column is the logical starting point. The hydrophobic C18 stationary phase interacts favorably with the lipophilic phenyl ring of TFMP compounds. The mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, is then optimized to achieve the desired retention and separation from impurities.
-
Detector Rationale:
-
UV/DAD: The phenyl group in TFMP compounds is a strong chromophore, making UV detection highly effective and robust.[18][19] A Diode Array Detector (DAD) is superior as it provides spectral data, which is invaluable for assessing peak purity and aiding in the identification of unknown impurities.
-
Mass Spectrometry (MS): When higher sensitivity and specificity are required, particularly for bioanalysis (quantifying drugs in plasma or urine) or trace impurity analysis, coupling HPLC with an MS detector is essential.[20]
-
Gas Chromatography (GC): GC is reserved for TFMP compounds that are volatile and thermally stable.[16][21]
-
Applicability: This often includes smaller TFMP-containing intermediates, raw materials, or residual solvents.[20] For non-volatile TFMP compounds, derivatization may be required to increase volatility, though this adds complexity and potential for analytical error.
-
Detector Rationale:
-
Flame Ionization Detector (FID): Provides a robust, universal response for organic compounds but offers no structural information.
-
Mass Spectrometry (MS): GC-MS is the gold standard for identifying unknown volatile compounds by providing characteristic fragmentation patterns.[20] However, the stability of the molecular ion for some fluorine compounds can be a challenge.[22]
-
Comparative Guide: HPLC vs. GC for TFMP Compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Rationale for TFMP Compounds |
| Analyte Volatility | Non-volatile, thermally labile compounds | Volatile, thermally stable compounds | Most TFMP APIs are non-volatile, making HPLC the default choice.[16][17] |
| Mobile Phase | Liquid (e.g., Acetonitrile/Water) | Inert Gas (e.g., Helium, Nitrogen) | Liquid phase allows for greater selectivity tuning for complex mixtures. |
| Typical Sample Type | API, drug product, biological fluids | Starting materials, intermediates, residual solvents | Matches the typical state of TFMP compounds at different production stages. |
| Sensitivity | Good to Excellent (ng-pg range, especially with MS) | Excellent (pg-fg range, especially with MS) | GC often has higher sensitivity for suitable analytes.[16] |
| Analysis Time | Slower (10-60 min)[21] | Faster (a few minutes)[21] | GC is advantageous for high-throughput screening of volatile impurities.[17] |
| Cost & Complexity | Higher initial and operational costs (solvents)[21] | Lower operational costs (gases are cheaper)[21] | The cost is justified by HPLC's broader applicability to pharmaceutical compounds. |
Part 3: The Cross-Validation Protocol in Practice
A successful cross-validation study is built on a clear protocol with pre-defined acceptance criteria.[11][12] The goal is to demonstrate that the results from two different methods or laboratories are interchangeable.
Core Validation Parameters for Comparison
The foundation of a cross-validation protocol rests on comparing key analytical performance metrics as defined by ICH Q2(R1).[1][2]
Caption: The relationship between core validation parameters in a cross-validation study.
Trustworthiness through Robustness: Before any cross-validation, each method must demonstrate robustness.[23] Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, mobile phase composition).[2][24] An insufficiently robust method will inevitably fail cross-validation because it is not reliable even under minor perturbations.[23]
Table 2: Example Acceptance Criteria for Cross-Validation
(Based on typical industry standards derived from ICH and FDA guidelines[14])
| Parameter | Metric | Acceptance Criterion |
| Accuracy | Mean % Recovery of QC samples | Mean recovery of Method B should be within ±5.0% of Method A. |
| Precision | Comparison of Variances (F-test) | The F-statistic should be less than the critical F-value (p=0.05). |
| Comparison of Means (t-test) | The t-statistic should be less than the critical t-value (p=0.05). | |
| Overall %RSD | The %RSD of the combined data set should not exceed 2.0% for drug substance.[14] | |
| Specificity | Peak Purity / Resolution | No interfering peaks at the analyte's retention time. Resolution > 2.0 for critical pairs. |
| Linearity | Correlation Coefficient (r²) | r² ≥ 0.999 for both methods. |
| Comparison of Slopes | Slopes of the calibration curves should be within ±3.0% of each other. |
Experimental Protocol 1: Inter-Laboratory Cross-Validation (HPLC-UV Method)
Objective: To demonstrate the equivalency of a validated HPLC-UV method for the assay of "TFMP-Drug-X" when transferred from the Development Lab (Lab A) to the QC Lab (Lab B).
Methodology:
-
Protocol Agreement: Both labs must agree on a single, detailed cross-validation protocol, including the number of samples, concentrations, and acceptance criteria.
-
Sample Preparation:
-
A single, homogenous batch of TFMP-Drug-X is used.
-
Lab A prepares a set of Quality Control (QC) samples by spiking a placebo matrix with TFMP-Drug-X at three concentrations: Low (80% of target), Medium (100%), and High (120%).[2]
-
Prepare six replicates at each concentration level (n=6).
-
Lab A ships half of the QC samples (n=3 per level) to Lab B under controlled temperature conditions.
-
-
Analysis:
-
Both labs will use the same column batch and prepare mobile phases according to the validated method.
-
On the same day, analysts in both labs will perform the assay on their respective sets of QC samples.
-
The analysis sequence should include system suitability tests (SST) to ensure the chromatographic system is performing correctly.
-
-
Data Analysis & Interpretation:
-
The originating lab (Lab A) is responsible for the final statistical analysis.
-
Calculate the mean, standard deviation (SD), and percent relative standard deviation (%RSD) for each concentration level at each lab.
-
Perform an F-test to compare the variances and a two-tailed t-test to compare the means of the results from Lab A and Lab B for each concentration.
-
The results must meet the pre-defined acceptance criteria outlined in Table 2.
-
Table 3: Hypothetical Cross-Validation Data (HPLC Lab A vs. HPLC Lab B)
| QC Level | Lab | Mean Assay (%) (n=3) | SD | %RSD | F-test (p=0.05) | t-test (p=0.05) |
| Low (80%) | Lab A | 99.8 | 0.45 | 0.45 | Pass | Pass |
| Lab B | 100.1 | 0.51 | 0.51 | (F < F_crit) | (t < t_crit) | |
| Medium (100%) | Lab A | 100.2 | 0.38 | 0.38 | Pass | Pass |
| Lab B | 100.5 | 0.42 | 0.42 | (F < F_crit) | (t < t_crit) | |
| High (120%) | Lab A | 100.1 | 0.49 | 0.49 | Pass | Pass |
| Lab B | 99.7 | 0.55 | 0.55 | (F < F_crit) | (t < t_crit) |
Experimental Protocol 2: Cross-Validation Between Different Methods (HPLC-UV vs. GC-MS)
Objective: To bridge data from a new, stability-indicating GC-MS method for a volatile TFMP-containing impurity with a legacy HPLC-UV method.
Causality of Sample Choice: For cross-validating different analytical methodologies, using only spiked QC samples is insufficient.[4] The two methods may exhibit different responses to matrix components or other unknown impurities. Therefore, analyzing incurred samples (real-world samples that contain the analyte) is critical to prove equivalency under actual conditions of use.[4][10]
Methodology:
-
Sample Selection:
-
Select a minimum of 20 incurred samples from a stability study that show a range of impurity concentrations.
-
Prepare spiked QC samples at Low, Medium, and High concentrations (n=3 each).
-
-
Analysis:
-
Analyze all selected incurred samples and QC samples using both the validated HPLC-UV method and the new GC-MS method.
-
-
Data Analysis & Interpretation:
-
Compare the results for the spiked QC samples using F-tests and t-tests as described in Protocol 1.
-
For the incurred samples, plot the results from the GC-MS method (Method B) against the HPLC-UV method (Method A).
-
Calculate the percent difference for each sample: [(Result_B - Result_A) / mean(Result_A, Result_B)] * 100.
-
Acceptance Criterion: At least 67% of the incurred samples should have a percent difference within ±20.0%. This criterion is adapted from bioanalytical method validation guidance for incurred sample reanalysis.
-
Caption: Experimental workflow for inter-laboratory cross-validation.
Conclusion: Ensuring Data Integrity Across the Lifecycle
Cross-validation is not merely a regulatory checkbox; it is a fundamental scientific practice that ensures the enduring integrity of analytical data.[6] For TFMP compounds, which are critical components of modern pharmaceuticals, the ability to compare data across time, geography, and technology is paramount. By understanding the causality behind method selection, establishing scientifically sound protocols, and defining clear acceptance criteria, researchers and drug development professionals can ensure that their analytical methods are not just validated, but truly trustworthy throughout the entire product lifecycle.
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Nowatzke, W., & Woolf, E. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(5), 1115–1125. [Link]
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A-Comprehensive Guide to Establishing a Reference Standard for 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid
This guide provides a comprehensive framework for the characterization and qualification of a new batch of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid to establish it as a chemical reference standard. Adherence to these principles is critical for ensuring the accuracy, reproducibility, and reliability of analytical data in research and pharmaceutical development.
The Imperative for a Well-Characterized Reference Standard
In pharmaceutical development, a reference standard is a highly purified and well-characterized substance used as a benchmark for confirming the identity, strength, quality, and purity of a drug substance.[1][2] The use of a robust reference standard is mandated by regulatory bodies and is a cornerstone of Good Manufacturing Practices (GMP).[3][4] For a molecule like 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid, which may serve as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), a reliable reference standard is non-negotiable. It ensures consistency across batches, validates analytical methods, and allows for the accurate quantification of the main component and any potential impurities.
This guide will compare the rigorous, multi-faceted approach required to qualify a primary reference standard against the typical data available for standard commercial-grade material.
Foundational Principles: An Orthogonal Approach
The establishment of a chemical reference substance relies on a comprehensive evaluation of results from a battery of analytical tests.[5] A core principle in reference standard characterization is the use of an orthogonal analytical approach . This strategy employs multiple, distinct analytical techniques that measure the same attribute (like purity) based on different chemical or physical principles. This minimizes the risk of overlooking impurities that may not be detectable by a single method, thereby providing a more accurate and holistic assessment of the material.
The final purity value of the reference standard is typically determined using a mass balance approach .[6][7][8] This is considered more accurate than simply assaying against a previous lot because it independently quantifies all components, including water, residual solvents, and impurities.[8] The assigned purity is calculated as 100% minus the sum of all measured impurities.[9]
Caption: Orthogonal approach for reference standard qualification.
Experimental Design: Protocols for Qualification
A candidate batch of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid must undergo rigorous testing to confirm its identity and determine its purity and potency.
Identity Confirmation
The first step is to unequivocally confirm the chemical structure of the candidate material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for structural elucidation. For this specific molecule, ¹H, ¹³C, and ¹⁹F NMR are essential.
-
Causality : ¹H NMR confirms the proton environment on the aromatic rings. ¹³C NMR provides a map of the carbon skeleton, with the trifluoromethyl group showing a characteristic quartet due to C-F coupling.[10] ¹⁹F NMR is highly specific for the -CF₃ group and provides a clear signal for identity confirmation, often referenced against an internal standard.[11][12] A known patent provides expected ¹H NMR shifts in CDCl₃ at δ 8.69 (s, 1H) and 7.58 (d, 1H), which can serve as a preliminary comparison point.[13]
-
-
Mass Spectrometry (MS) : MS confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the functional groups present in the molecule.[14] Key expected peaks would include those for the carboxylic acid O-H and C=O stretches, and C-Cl and C-F bond vibrations.
Purity and Assay Determination
An orthogonal approach is critical for a comprehensive purity assessment.
3.2.1 Chromatographic Purity (Organic Impurities)
High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for quantifying organic impurities.
-
Experimental Protocol: HPLC-UV Method
-
Column : Gemini-C18, 5 µm, 50 mm x 4.6 mm (or equivalent reversed-phase column).[15]
-
Mobile Phase : A gradient of 0.05 M ammonium acetate (pH 4.4) and methanol is a common starting point for benzoic acid derivatives.[15]
-
Flow Rate : 1.0 mL/min.[15]
-
Detection : Diode-Array Detector (DAD) set at a wavelength of maximum absorbance, likely around 230-240 nm.[15][16] A full UV scan should be performed to determine the optimal wavelength.
-
Sample Preparation : Dissolve the material in a suitable solvent like a methanol/water mixture.[15]
-
Quantification : Purity is determined by area percent, assuming all impurities have a similar response factor to the main peak. Any significant impurities should be identified and, if necessary, quantified using their own reference standards.
-
3.2.2 Water Content
Water content is a critical parameter and is best determined by a specific method rather than a general one like Loss on Drying (LOD).
-
Karl Fischer Titration (KFT) : KFT is the gold standard for water determination due to its specificity for water.[17][18][19]
-
Causality : Unlike LOD, which measures all volatile components, KFT is based on a chemical reaction that is specific to water, providing a more accurate value.[18] The choice between volumetric and coulometric KFT depends on the expected water content; coulometry is more sensitive for trace amounts (<1000 ppm), while volumetry is suited for higher levels (>0.1%).[17][20]
-
3.2.3 Residual Solvents
Residual solvents from the synthesis and purification process must be quantified.[21]
-
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) : This is the standard technique for identifying and quantifying volatile organic compounds. The synthesis of similar compounds often involves solvents like methanol, which must be controlled.[13][22]
3.2.4 Inorganic Impurities
Non-volatile inorganic impurities, such as catalysts or salts, are assessed by thermogravimetric analysis (TGA).
-
Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as it is heated. The residue remaining at the end of the analysis, after all organic material has been combusted or volatilized, corresponds to the inorganic impurity content.[7]
Comparison: Qualified Reference Standard vs. Commercial Grade
The value of establishing a reference standard becomes clear when comparing its characterization data to that of a typical commercial-grade material.
| Parameter | Qualified Reference Standard | Typical Commercial Grade Material | Rationale for Difference |
| Identity | Confirmed by NMR (¹H, ¹³C, ¹⁹F), MS, and FTIR. | Typically confirmed by one method (e.g., ¹H NMR or Melting Point).[13] | A multi-technique approach provides unequivocal structural confirmation required for a primary standard. |
| Chromatographic Purity (HPLC) | >99.8% (Impurities <0.1% each) | ≥98%[23] | Reference standards must be of the highest possible purity to serve as an accurate benchmark.[24] |
| Water Content (Karl Fischer) | Precisely determined and reported (e.g., 0.05%). | Often not specified or reported as "Loss on Drying," which is less accurate. | Accurate water content is crucial for mass balance calculations and preparing solutions of known concentration.[19] |
| Residual Solvents (GC-MS) | Quantified and confirmed to be below ICH limits. | May not be tested or reported. | Ensures the material is free from process-related volatile impurities that could interfere with assays. |
| Inorganic Content (TGA) | Determined and reported (e.g., <0.02%). | Not typically provided. | Accounts for non-volatile impurities like catalysts or salts in the final mass balance calculation. |
| Assigned Purity (Mass Balance) | Assigned a precise value with uncertainty (e.g., 99.9% ± 0.1%). | Not provided; only a minimum purity specification is given. | The assigned purity value, traceable to SI units, is essential for quantitative applications.[7][8] |
| Certificate of Analysis | Comprehensive, detailing results from all orthogonal tests and the final assigned purity. | Basic, often only reporting purity by a single method and melting point. | A full Certificate provides the necessary documentation and trust in the standard's quality.[25] |
Final Assay Calculation and Best Practices
The final assigned purity (or potency) of the 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid reference standard is calculated using the mass balance formula.
Assigned Purity (%) = 100% - (% Water) - (% Residual Solvents) - (% Inorganic Content) - (% Chromatographic Impurities)
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A Comparative Guide to Catalytic Synthesis of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid, a key intermediate in the development of pharmaceuticals and agrochemicals, presents a significant challenge in achieving high yields and purity due to the steric hindrance around the biaryl bond. This guide provides a comparative analysis of the two primary catalytic strategies for its synthesis: Palladium-Catalyzed Suzuki-Miyaura Coupling and Copper-Catalyzed Ullmann Condensation. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative assessment of their performance based on available data for similar transformations.
Introduction: The Importance of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic Acid
2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid is a crucial building block in organic synthesis. Its structural motifs, a substituted benzoic acid and a trifluoromethylphenyl group, are prevalent in a variety of biologically active molecules. The efficient and selective synthesis of this compound is therefore of paramount importance for the rapid and cost-effective production of new chemical entities in the pharmaceutical and agrochemical industries.
The primary challenge in synthesizing this molecule lies in the formation of the sterically hindered biaryl C-C bond between the 2-chlorobenzoic acid moiety and the 2-trifluoromethylphenyl group. The choice of catalyst is critical to overcoming this steric barrier and achieving high reaction efficiency.
Palladium-Catalyzed Suzuki-Miyaura Coupling: A Versatile Approach
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryls.[1] It involves the reaction of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of a bulky and electron-rich phosphine ligand is often crucial for promoting the reductive elimination of sterically hindered biaryls.[2]
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Synthesis
This protocol is a representative procedure for the synthesis of 2-arylbenzoic acids via Suzuki-Miyaura coupling.
Materials:
-
2-Chloro-4-iodobenzoic acid
-
2-(Trifluoromethyl)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 2-chloro-4-iodobenzoic acid (1.0 mmol), 2-(trifluoromethyl)phenylboronic acid (1.2 mmol), and potassium phosphate (3.0 mmol).
-
Add palladium(II) acetate (2 mol%) and SPhos (4 mol%).
-
Add degassed toluene (5 mL) and degassed water (0.5 mL).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and add water (10 mL).
-
Acidify the aqueous layer with 1 M HCl to pH 2-3.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Catalyst and Ligand Selection: Key to Success
For sterically hindered substrates, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands, such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands, are often effective in promoting the reductive elimination step and preventing β-hydride elimination.[3] The selection of the base is also critical, with potassium phosphate often being a good choice for these challenging couplings.[4]
Copper-Catalyzed Ullmann Condensation: A Classic Alternative
The Ullmann condensation is a classical method for the formation of C-C and C-heteroatom bonds, typically employing copper or a copper salt as the catalyst.[5] While it often requires higher temperatures than palladium-catalyzed reactions, it can be a viable alternative, especially for certain substrates.
Mechanistic Considerations
The mechanism of the Ullmann reaction is less definitively established than the Suzuki-Miyaura coupling. It is generally believed to involve the formation of an organocopper intermediate. The reaction of 2-chlorobenzoic acids can be challenging due to the deactivating effect of the carboxylate group.[6]
Figure 2: General workflow for the Ullmann condensation.
Experimental Protocol: Ullmann Condensation
The following is a general procedure for the Ullmann-type synthesis of 2-arylbenzoic acids.
Materials:
-
2-Chlorobenzoic acid
-
1-Iodo-2-(trifluoromethyl)benzene
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a sealed tube, combine 2-chlorobenzoic acid (1.0 mmol), 1-iodo-2-(trifluoromethyl)benzene (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add copper(I) iodide (10 mol%) and 1,10-phenanthroline (20 mol%).
-
Add anhydrous DMF (5 mL).
-
Seal the tube and heat the reaction mixture to 150-180 °C for 24-48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water (20 mL).
-
Acidify with 1 M HCl to pH 2-3.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalyst and Ligand Considerations in Ullmann Reactions
The classic Ullmann reaction often uses stoichiometric amounts of copper powder at high temperatures.[5] Modern variations utilize catalytic amounts of copper salts, often in combination with ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA), which can facilitate the reaction at lower temperatures. The choice of solvent is also important, with high-boiling polar aprotic solvents like DMF or DMSO being common.
Comparative Performance Analysis
| Feature | Palladium-Catalyzed Suzuki-Miyaura Coupling | Copper-Catalyzed Ullmann Condensation |
| Catalyst | Palladium complexes (e.g., Pd(OAc)₂, Pd(PPh₃)₄) | Copper salts (e.g., CuI, Cu₂O) or copper metal |
| Ligands | Phosphines (e.g., SPhos, XPhos), N-heterocyclic carbenes | Diamines (e.g., DMEDA), 1,10-Phenanthroline |
| Reaction Temperature | Generally milder (50-120 °C) | Typically higher (120-220 °C)[5] |
| Substrate Scope | Broad, tolerant of many functional groups | Can be more limited, may require activated aryl halides |
| Yields for Hindered Biaryls | Often high with appropriate ligand selection[3] | Can be variable, often lower for hindered substrates |
| Cost | Palladium catalysts can be expensive | Copper catalysts are generally more economical |
| Toxicity | Palladium has some toxicity concerns | Copper is generally considered less toxic |
Conclusion and Recommendations
Both the Suzuki-Miyaura coupling and the Ullmann condensation offer viable pathways for the synthesis of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid.
-
For versatility and generally higher yields with sterically hindered substrates, the Palladium-Catalyzed Suzuki-Miyaura coupling is often the preferred method. The wide availability of specialized ligands allows for fine-tuning of the reaction conditions to optimize the yield of the desired product.[2]
-
The Copper-Catalyzed Ullmann condensation provides a more economical alternative, although it may require more optimization of reaction conditions, particularly for challenging substrates. The use of modern ligand-assisted protocols can significantly improve the efficiency of this classic reaction.
The optimal choice of catalyst and reaction conditions will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, and the desired purity of the final product. It is recommended to perform small-scale screening of different catalysts, ligands, and bases to identify the most efficient system for the synthesis of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid.
References
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Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018). Molecules, 23(10), 2465. [Link]
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Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. (2020). RSC Advances, 10(30), 17891–17898. [Link]
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Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. (2021). RSC Advances, 11(44), 27283–27291. [Link]
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Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (2007). The Journal of Organic Chemistry, 72(15), 5505–5510. [Link]
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The palladium-catalyzed trifluoromethylation of aryl chlorides. (2010). Science, 328(5986), 1679–1683. [Link]
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Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. (2007). Synthetic Communications, 37(11), 1853–1861. [Link]
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Copper-catalyzed multicomponent reaction of β-trifluoromethyl β-diazo esters enabling the synthesis of β-trifluoromethyl N,N-diacyl-β-amino esters. (2021). Beilstein Journal of Organic Chemistry, 17, 1845–1853. [Link]
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Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. (2009). The Journal of Organic Chemistry, 74(15), 5599–5602. [Link]
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Palladium-catalyzed intramolecular direct arylation of benzoic acids by tandem decarboxylation/C-H activation. (2009). Journal of the American Chemical Society, 131(12), 4194–4195. [Link]
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Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (2013). Molecules, 18(6), 6397–6430. [Link]
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Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020). Catalysts, 10(11), 1268. [Link]
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Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. (2016). Organic & Biomolecular Chemistry, 14(3), 968–975. [Link]
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Ullmann condensation. (2023, December 2). In Wikipedia. [Link]
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Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. (2022). Reaction Chemistry & Engineering, 7(5), 1121–1131. [Link]
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Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. (2003). Synthetic Communications, 33(19), 3437–3443. [Link]
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Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. (2013). Molecules, 18(8), 8846–8859. [Link]
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Progress in copper-catalyzed trifluoromethylation. (2018). Beilstein Journal of Organic Chemistry, 14, 11–26. [Link]
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Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]
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A highly efficient and recyclable catalyst for the Suzuki–Miyaura coupling of aryl halides containing a carboxyl group with arylboronic acids in neat water. (2013). Organic & Biomolecular Chemistry, 11(35), 5840–5844. [Link]
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validating the structure of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid by X-ray crystallography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. The spatial arrangement of atoms within a molecule dictates its physicochemical properties, biological activity, and potential therapeutic applications. This guide provides a comprehensive comparison of analytical techniques for validating the structure of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid, a molecule of interest in medicinal chemistry. While a definitive crystal structure for this specific compound is not publicly available in the Cambridge Structural Database (CSD), this guide will serve as a detailed roadmap for its structural validation, drawing upon established methodologies and data from closely related compounds.[1][2]
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a crystalline solid.[3] It provides precise information on bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular conformation and intermolecular interactions in the solid state.
Hypothetical Crystal Structure and Key Parameters
Based on the crystallographic analysis of structurally similar substituted benzoic acids, we can anticipate key structural features for 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid. Typically, benzoic acid derivatives form centrosymmetric dimers in the solid state through hydrogen bonding between their carboxylic acid moieties. The dihedral angle between the two aromatic rings will be a critical parameter, influencing the molecule's overall shape and potential binding interactions.
| Parameter | Expected Value/Range | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/c or Pbca | Defines the symmetry elements within the unit cell. |
| Bond Lengths (Å) | C-Cl: ~1.74, C-C (aromatic): ~1.39, C-CF₃: ~1.50, C=O: ~1.25, C-O: ~1.30 | Provides fundamental information about the bonding within the molecule. |
| Bond Angles (°) | Angles around sp² carbons: ~120°, Angles around the carboxylic acid group: ~120° | Defines the local geometry of the molecule. |
| Dihedral Angle (°) | Variable | The twist between the two phenyl rings is crucial for understanding the molecule's 3D shape and steric hindrance. |
Experimental Protocol for Single-Crystal X-ray Diffraction
The process of obtaining a crystal structure through X-ray diffraction involves several key steps:
-
Crystallization: The first and often most challenging step is to grow single crystals of sufficient quality. This typically involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly, or using techniques like vapor diffusion or cooling crystallization.
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in a beam of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a diffraction pattern that is recorded by a detector.[3]
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms can be determined. This initial model is then refined to best fit the experimental data.
Caption: Workflow for X-ray Crystallography.
Orthogonal Validation: Spectroscopic and Computational Approaches
While X-ray crystallography provides the ultimate structural proof, other techniques are essential for characterizing the molecule in solution and for providing complementary data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[4][5][6] For 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid, both ¹H and ¹³C NMR would be crucial.
-
¹H NMR: Would provide information on the number of different types of protons and their connectivity. The chemical shifts and coupling patterns of the aromatic protons would be particularly informative for confirming the substitution pattern on the two phenyl rings.
-
¹³C NMR: Would show the number of unique carbon atoms in the molecule. The chemical shift of the carboxylic acid carbon (typically around 170-185 ppm) would be a key diagnostic peak.[7]
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-25 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8]
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C spectra.
-
Data Analysis: Process the spectra to determine chemical shifts, integration, and coupling constants.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.[9] For 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid, high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₁₄H₈ClF₃O₂). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom.[10]
Computational Chemistry
In the absence of an experimental crystal structure, computational methods can provide valuable insights into the likely conformation of the molecule. Ab initio and Density Functional Theory (DFT) methods can be used to calculate the minimum energy conformation, bond lengths, and bond angles.[11][12][13][14] These theoretical predictions can then be compared with experimental data from other techniques.
Caption: Interplay of Analytical Techniques.
Comparative Analysis of Techniques
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D structure, bond lengths, bond angles, intermolecular interactions. | Unambiguous structural determination.[3] | Requires high-quality single crystals, structure is in the solid state. |
| NMR Spectroscopy | Connectivity of atoms, solution-state structure.[4][5] | Non-destructive, provides information about the molecule in a biologically relevant state (solution). | Does not provide precise bond lengths or angles, solid-state packing information is lost. |
| Mass Spectrometry | Molecular weight, elemental formula.[9] | High sensitivity, requires very small sample amounts. | Provides minimal information about the 3D structure. |
| Computational Chemistry | Predicted molecular geometry, electronic properties.[11][12] | Can be performed without synthesizing the compound, provides insights into molecular properties. | Theoretical in nature, requires experimental validation. |
Conclusion
The definitive structural validation of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid, like any novel chemical entity, relies on a multi-faceted analytical approach. While single-crystal X-ray crystallography remains the gold standard for unambiguous three-dimensional structural determination, its application is contingent on the ability to grow suitable crystals. In its absence, a combination of NMR spectroscopy, mass spectrometry, and computational modeling provides a robust and comprehensive picture of the molecule's structure. For researchers in drug development, the integration of these techniques is not merely a matter of procedural validation but a critical step in understanding the structure-activity relationships that govern therapeutic efficacy.
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Wikipedia. (2023). Ab initio quantum chemistry methods. Retrieved from [Link]
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Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]
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Massachusetts Institute of Technology. (2025). New computational chemistry techniques accelerate the prediction of molecules and materials. MIT News. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Retrieved from [Link]
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ACS Publications. (2024). Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry. Retrieved from [Link]
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ACS Publications. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]
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ACS Publications. (n.d.). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education. Retrieved from [Link]
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DTIC. (n.d.). Overview of Molecular Modelling and Ab initio Molecular Orbital Methods Suitable for Use with Energetic Materials. Retrieved from [Link]
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JoVE. (2024). Video: Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]
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ResearchGate. (n.d.). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization | Request PDF. Retrieved from [Link]
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Dr. B. B. Hegde First Grade College, Kundapura. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Retrieved from [Link]
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University College London. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. UCL Discovery. Retrieved from [Link]
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comparing the efficacy of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid with similar compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Benzoic Acid Scaffold
Benzoic acid, a simple aromatic carboxylic acid, represents a privileged scaffold in medicinal chemistry. Its derivatives are integral to a vast array of therapeutic agents, demonstrating a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The therapeutic efficacy of these derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring. These modifications alter the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn dictates its pharmacokinetic and pharmacodynamic behavior.[1]
While the specific compound 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid lacks extensive public data, this guide will provide a comparative analysis of the efficacy of structurally related substituted benzoic acid derivatives. We will delve into their antimicrobial and anticancer activities, supported by experimental data, to elucidate key structure-activity relationships (SAR) and guide future drug discovery efforts.
Antimicrobial Efficacy of Substituted Benzoic Acid Derivatives
The antimicrobial action of benzoic acid and its derivatives is often attributed to their ability to disrupt the cell membrane integrity of microorganisms. The undissociated form of the acid can diffuse across the cell membrane. Once inside the cytoplasm, which has a higher pH, the acid dissociates, releasing a proton and an anion. This leads to the acidification of the cytoplasm and an accumulation of the anion, ultimately inhibiting microbial growth.[2]
Comparative Analysis of Antimicrobial Activity
The antimicrobial potency of benzoic acid derivatives is highly dependent on the substituents on the phenyl ring. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of substituted benzoic acid derivatives against various microorganisms. A lower MIC value indicates greater antimicrobial activity.
| Compound/Derivative | Substitution Pattern | Staphylococcus aureus (MIC µg/mL) | Bacillus subtilis (MIC µg/mL) | Escherichia coli (MIC µg/mL) | Candida albicans (MIC µg/mL) | Reference |
| 4-Piperidin-1-yl-benzoic acid hydrazide derivative (Bc3) | Piperidine and Hydrazide moieties | 16 mm (inhibition zone) | 11 mm (inhibition zone) | - | - | [3] |
| 4-Piperidin-1-yl-benzoic acid hydrazide derivative (Bc1) | Piperidine and Hydrazide moieties | - | - | - | 28 mm (inhibition zone) | [3] |
| 4-Piperidin-1-yl-benzoic acid hydrazide derivative (Bc4) | Piperidine and Hydrazide moieties | - | - | - | 29 mm (inhibition zone) | [3] |
| 2-hydroxybenzoic acid (2hBa) | 2-hydroxyl | - | - | Bactericidal at 240 min | - | [2] |
| 2-methoxybenzoic acid (2mBa) | 2-methoxyl | - | - | Bactericidal at 60 min | - | [2] |
| 4-hydroxybenzoic acid (4hBa) | 4-hydroxyl | - | - | Bactericidal at 60 min | - | [2] |
| 4-methoxybenzoic acid (4mBa) | 4-methoxyl | - | - | Bactericidal at 120 min | - | [2] |
| 2-chlorobenzoic acid derivative (Schiff's base) | 2-chloro | - | - | Comparable to Norfloxacin | - | [4] |
| 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative (Compound 4) | 4-[(4-chlorophenyl)sulfonyl] | 125 | 125 | >500 | >500 | [5] |
Expert Analysis of Structure-Activity Relationships (SAR) in Antimicrobial Benzoic Acids:
-
Lipophilicity and Membrane Permeation: The lipophilicity of the benzoic acid derivative plays a crucial role in its ability to cross the microbial cell membrane.[6] Substituents that increase lipophilicity, such as alkyl chains or halogens, can enhance antimicrobial activity up to a certain point.
-
Positional Isomerism: The position of the substituent on the benzoic acid ring significantly impacts efficacy. For instance, a study on hydroxyl and methoxyl derivatives showed that the position of these groups influenced the time required to kill E. coli.[2]
-
Functional Group Contributions: The addition of specific functional groups can confer potent antimicrobial properties. For example, Schiff's bases of 2-chlorobenzoic acid have been shown to be potent antimicrobial agents.[4] Similarly, certain hydrazide derivatives have demonstrated significant efficacy.[3]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC of a compound is a fundamental measure of its antimicrobial activity. The broth microdilution method is a standard and widely used technique for determining MIC values.
Step-by-Step Methodology:
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific cell density (e.g., 10^5 CFU/mL).
-
Serial Dilution of Test Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microorganism in broth without compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[2]
-
Determination of MIC: After incubation, the wells are visually inspected for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.[2]
-
Confirmation with Resazurin (Optional): To enhance the accuracy of the reading, a growth indicator like resazurin can be added. A color change (e.g., from blue to pink) indicates microbial growth.[2]
Caption: Workflow for MIC determination using the broth microdilution method.
Anticancer Efficacy of Substituted Benzoic Acid Derivatives
Benzoic acid derivatives have emerged as a promising class of compounds for cancer therapy.[7] Their mechanisms of action are diverse and can include the inhibition of key signaling pathways involved in cell proliferation and survival, such as those mediated by vascular endothelial growth factor receptor 2 (VEGFR-2) and other tyrosine kinases.[8][9]
Comparative Analysis of Anticancer Activity
The anticancer efficacy of benzoic acid derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates greater potency.
| Compound/Derivative | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Proposed Mechanism of Action | Reference |
| 3-[(6-Arylamino)pyridazinylamino]benzoic acid (Compound 2) | 4-chloro substitution | HT-29 (Colon) | 3.9 | VEGFR-2 Inhibition | [8] |
| 3-[(6-Arylamino)pyridazinylamino]benzoic acid (Compound 1) | Chloro substitution | HT-29 (Colon) | 15.3 | VEGFR-2 Inhibition | [8] |
| Phenylsulfonylhydrazone hybrid (Compound 3b) | 5-chloro indolyl substituent | MCF-7 (Breast) | 4.0 | Not specified | [10] |
| Phenylsulfonylhydrazone hybrid (Compound 3f) | Non-substituted phenyl ring | MDA-MB-231 (Breast) | 4.7 | Not specified | [10] |
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative (Compound 3b) | Trifluoromethyl and chloro substitutions | C32 (Melanoma) | 24.4 | Not specified | [11] |
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative (Compound 3b) | Trifluoromethyl and chloro substitutions | A375 (Melanoma) | 25.4 | Not specified | [11] |
| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Naphthalen and amino substitutions | HeLa (Cervical) | 17.84 | Histone Deacetylase Inhibition | [9] |
Expert Analysis of Structure-Activity Relationships (SAR) in Anticancer Benzoic Acids:
-
Halogen Substitution: The presence of a chloro group, particularly at the 4th position, has been shown to significantly enhance anticancer activity in certain series of benzoic acid derivatives.[8]
-
Trifluoromethyl Group: The trifluoromethyl group is a common substituent in many modern pharmaceuticals and is known to improve metabolic stability and binding affinity.[11] In some thiazolo[4,5-d]pyrimidine derivatives, this group contributed to potent cytotoxic effects against melanoma cells.[11]
-
Hybrid Molecules: Combining the benzoic acid scaffold with other pharmacophores, such as sulfonylhydrazones, can lead to compounds with potent and selective cytotoxicity against specific cancer cell lines.[10]
Proposed Mechanism of Action: Inhibition of VEGFR-2 Signaling
A plausible mechanism of action for some anticancer benzoic acid derivatives is the inhibition of the VEGFR-2 signaling pathway, which is crucial for tumor angiogenesis.
Caption: Inhibition of the VEGFR-2 signaling pathway by a substituted benzoic acid derivative.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability at each compound concentration, and the IC50 value is determined.
Conclusion
Substituted benzoic acid derivatives represent a highly versatile and promising class of compounds for the development of novel antimicrobial and anticancer agents. The efficacy of these compounds is intricately linked to the nature and position of the substituents on the benzoic acid core. Halogenation, particularly with chlorine and trifluoromethyl groups, and the strategic incorporation of other functional moieties have been shown to yield compounds with potent biological activity. The experimental protocols and structure-activity relationship insights provided in this guide offer a framework for the rational design and evaluation of new, more effective benzoic acid-based therapeutics. Further research into the precise mechanisms of action and in vivo efficacy of these compounds is warranted to translate these promising preclinical findings into clinical applications.
References
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Nowak, A., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Scientific Reports, 11(1), 12884. Retrieved from [Link]
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Popa, M., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 27(3), 969. Retrieved from [Link]
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Al-Amiery, A. A., et al. (2025). Synthesis and Estimate of Antimicrobial Efficacy of New Benzoic Acid Hydrazide Derivatives Substituted by Piperidine. ResearchGate. Retrieved from [Link]
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Głowacka, I. E., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 487. Retrieved from [Link]
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Kumar, P., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1(1), 39-51. Retrieved from [Link]
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Ray, S., et al. (2022). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. ACS Omega, 7(1), 1166-1177. Retrieved from [Link]
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Jebastin, J. N. S., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. Retrieved from [Link]
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Kumar, S., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. ResearchGate. Retrieved from [Link]
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Pires, D. E. V., et al. (2021). pdCSM-cancer: Using Graph-Based Signatures to Identify Small Molecules with Anticancer Properties. Journal of Chemical Information and Modeling, 61(8), 3769-3777. Retrieved from [Link]
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de la Torre, B. G., et al. (2021). Synthesis and Biological Evaluation of Small Molecules as Potential Anticancer Multitarget Agents. Molecules, 26(21), 6428. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic Acid
For researchers, scientists, and professionals in drug development, the integrity of your work is intrinsically linked to the safety and responsibility of your laboratory practices. The proper disposal of chemical reagents is not merely a regulatory hurdle but a cornerstone of a robust safety culture and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid, a halogenated aromatic carboxylic acid. The procedures outlined herein are synthesized from established best practices and regulatory guidelines to ensure the protection of laboratory personnel and the environment.
Hazard Assessment and Immediate Safety Precautions
Before initiating any disposal procedures, a thorough understanding of the potential hazards is essential. Based on analogous compounds, 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid should be handled as a substance that can cause skin and eye irritation.
Personal Protective Equipment (PPE) is non-negotiable. The following PPE must be worn at all times when handling this compound and its waste:
-
Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be used in conjunction with goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are required. Inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat is necessary to protect against incidental skin contact.
-
Respiratory Protection: While not always required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.
All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Waste Segregation: A Critical Step for Safety and Compliance
Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal. 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid falls into the category of halogenated organic waste .
It is imperative to keep halogenated organic waste separate from non-halogenated organic waste. This is because many disposal facilities utilize solvent recovery for non-halogenated streams, a process that can be compromised by the presence of halogens.[2] Mixing incompatible waste streams can also lead to hazardous chemical reactions.
Step-by-Step Disposal Protocol
This protocol provides a clear, actionable workflow for the disposal of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid from the point of generation to final collection.
Container Selection and Labeling
The integrity of the disposal process begins with the proper containment of the waste.
Table 1: Waste Container Specifications
| Waste Form | Recommended Container Material | Incompatible Container Materials |
| Solid Waste | High-density polyethylene (HDPE) or glass with a secure screw-top lid. | Containers that cannot be securely sealed. |
| Liquid Waste (in a compatible solvent) | Borosilicate glass or HDPE with a secure, leak-proof screw-top cap. | Metal containers, which can corrode with acidic waste. |
Labeling is a critical safety and regulatory requirement. Every waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid"
-
The approximate concentration and quantity of the waste
-
The date of accumulation (when the first drop of waste was added)
-
The relevant hazard pictograms (e.g., irritant)
In-Lab Accumulation and Storage
Proper storage of waste containers within the laboratory is crucial to prevent accidents and ensure compliance with regulations from bodies such as the Occupational Safety and Health Administration (OSHA).
-
Designated Storage Area: Waste containers should be stored in a designated satellite accumulation area. This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: All liquid waste containers must be placed in a secondary containment bin or tray that is chemically resistant and capable of holding the entire volume of the largest container.[3]
-
Segregation: Store halogenated waste separately from other waste streams, particularly from strong acids, bases, and oxidizers, to prevent accidental mixing and reactions.[4]
-
Container Integrity: Keep waste containers securely capped at all times, except when adding waste. Regularly inspect containers for any signs of leaks, cracks, or degradation.[5]
Final Disposal Procedures
The final step in the disposal process is the transfer of the waste to a licensed hazardous waste disposal facility.
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for arranging the collection and disposal of hazardous waste. They will have specific procedures and schedules for waste pickup.
-
Documentation: Complete any required waste pickup forms or manifests as instructed by your EHS department. Accurate documentation is a legal requirement.
-
Disposal Method: The ultimate disposal of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid will be handled by a licensed waste disposal vendor. The most common and environmentally responsible method for halogenated organic compounds is high-temperature incineration at a permitted facility. Landfilling is generally not a suitable option for this type of chemical waste.
Regulatory Framework: EPA Hazardous Waste Codes
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). While a specific listing for 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid may not exist, it would likely be classified based on its characteristics and the processes that generate it.
Given its halogenated nature, waste containing this compound could fall under the "F-listed" wastes from non-specific sources if it is a spent solvent. Specifically, codes such as F001 and F002 apply to certain spent halogenated solvents.[6][7] If it is a byproduct of a specific industrial process, it could be a "K-listed" waste .[8] It is the responsibility of the waste generator to properly characterize their waste. Your institution's EHS office will provide guidance on the appropriate waste codes.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical.
-
Small Spills: For minor spills, trained laboratory personnel wearing appropriate PPE can manage the cleanup.
-
Alert others in the area.
-
If the material is a solid, carefully sweep it up to avoid creating dust. If it is a liquid, absorb it with a chemical spill kit absorbent.
-
Place all contaminated materials into a sealed container and label it as hazardous waste.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills: For significant spills, or any spill that you are not comfortable cleaning up:
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and contact your institution's EHS or emergency response team.
-
Prevent others from entering the area.
-
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your research is conducted with the highest standards of environmental responsibility.
References
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U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA Waste Code - RCRAInfo. Retrieved from [Link]
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Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
